molecular formula C6H5FO2 B025742 2-Fluororesorcinol CAS No. 103068-40-2

2-Fluororesorcinol

Número de catálogo: B025742
Número CAS: 103068-40-2
Peso molecular: 128.1 g/mol
Clave InChI: AGQVUPRGSFUGMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Fluororesorcinol (CAS 103068-40-2) is a high-value fluorinated building block essential for organic synthesis and materials science. Its primary research application is in the regiospecific synthesis of novel fluorinated fluorescein derivatives, such as the Oregon Green dye family . These fluorophores are critical tools in biological imaging and reporter systems, as the introduction of fluorine atoms confers superior properties, including significantly enhanced photostability and a lower pKa compared to non-fluorinated fluorescein, which facilitates use in a broader pH range . The synthesis of these dyes is typically achieved through the condensation of this compound with phthalic anhydride or its derivatives . Beyond fluorophore development, this compound serves as a versatile intermediate in the creation of other complex molecules, including liquid crystals and active pharmaceutical ingredients (APIs) . With a molecular formula of C6H5FO2 and a molecular weight of 128.10 g/mol , it is characterized by a melting point of 108-116°C and a density of approximately 1.4 g/cm³ . Researchers value this compound for its role in developing high-performance fluorescent probes with high quantum yields and improved resistance to photobleaching . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQVUPRGSFUGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443304
Record name 2-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103068-40-2
Record name 2-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluororesorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluororesorcinol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103068-40-2

This technical guide provides a comprehensive overview of 2-Fluororesorcinol, a fluorinated aromatic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and potential applications, with a focus on its role as a building block in the development of novel chemical entities.

Core Chemical and Physical Properties

This compound, also known as 2-fluoro-1,3-benzenediol, is a white to off-white solid at room temperature. The introduction of a fluorine atom to the resorcinol scaffold can significantly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery and development.[1][2]

PropertyValueReference(s)
CAS Number 103068-40-2[3][4]
Molecular Formula C₆H₅FO₂[3]
Molecular Weight 128.10 g/mol [3]
Appearance White to off-white solid
Melting Point 114-116 °C
Boiling Point (Predicted) 223.5 ± 20.0 °C
Density (Predicted) 1.415 ± 0.06 g/cm³
pKa (Predicted) 8.19 ± 0.10
Storage Inert atmosphere, Room Temperature

Synthesis of this compound

A general and regiospecific synthesis for fluorinated resorcinols, including this compound, has been developed, starting from commercially available fluorinated nitrobenzenes.[5][6] This multi-step pathway offers excellent yields and high purity of the final product.

Synthesis_of_2_Fluororesorcinol A 1,2,3-Trifluoronitrobenzene B 1-Fluoro-2,3-dimethoxynitrobenzene A->B NaOMe, MeOH C 3-Fluoro-2,6-dimethoxyaniline B->C H₂, Pd/C D 1-Fluoro-2,3-dimethoxybenzene C->D 1. NaNO₂, H₂SO₄ 2. H₃PO₂ E This compound D->E BBr₃, CH₂Cl₂

A multi-step synthesis of this compound.
Experimental Protocol:

Step 1: Synthesis of 1-Fluoro-2,3-dimethoxynitrobenzene Sodium methoxide (2.2 equivalents) in methanol is added dropwise to a solution of 1,2,3-trifluoronitrobenzene (1.0 equivalent) in methanol at 4 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 1-24 hours, with progress monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with 1 M citric acid, and the methanol is removed in vacuo. The residue is taken up in ether, washed with water and brine, dried over magnesium sulfate, and concentrated to yield the product.[5]

Step 2: Synthesis of 3-Fluoro-2,6-dimethoxyaniline 1-Fluoro-2,3-dimethoxynitrobenzene is dissolved in ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through Celite, and the filtrate is concentrated to give the aniline derivative.[5]

Step 3: Synthesis of 1-Fluoro-2,3-dimethoxybenzene The 3-fluoro-2,6-dimethoxyaniline is dissolved in a mixture of ethanol and sulfuric acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred for 30 minutes. Hypophosphorous acid is then added, and the reaction is stirred at room temperature overnight. The mixture is then extracted with ether, and the organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by chromatography.[5]

Step 4: Synthesis of this compound 1-Fluoro-2,3-dimethoxybenzene is dissolved in anhydrous dichloromethane and cooled to -78 °C under a nitrogen atmosphere. A solution of boron tribromide (BBr₃) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for one hour and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is carefully quenched with water, and the mixture is extracted with ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude this compound can be purified by sublimation.[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted spectroscopic characteristics based on computational models and typical values for the functional groups present.

Predicted ¹H NMR Data
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-46.8 - 7.0t~8-9
H-56.4 - 6.6dd~8-9, ~1-2
H-66.4 - 6.6dd~8-9, ~1-2
OH-15.0 - 6.0br s-
OH-35.0 - 6.0br s-

Note: Chemical shifts of hydroxyl protons are highly dependent on solvent and concentration. The aromatic protons will exhibit coupling to the fluorine atom (H-F coupling).

Predicted ¹³C NMR Data
CarbonChemical Shift (ppm)
C-1150 - 155 (d)
C-2135 - 140 (d)
C-3150 - 155 (d)
C-4115 - 120 (d)
C-5105 - 110 (s)
C-6105 - 110 (d)

Note: Carbons in close proximity to the fluorine atom will exhibit C-F coupling, resulting in doublets (d).

Predicted ¹⁹F NMR Data

The ¹⁹F NMR chemical shift for this compound is predicted to be in the range of -130 to -150 ppm relative to CFCl₃. The signal will likely appear as a multiplet due to coupling with the aromatic protons.[7][8][9]

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
1600 - 1580MediumAromatic C=C stretch
1500 - 1400MediumAromatic C=C stretch
1300 - 1200StrongC-O stretch (phenol)
1200 - 1100StrongC-F stretch

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests several potential areas of utility, particularly in the synthesis of fluorescent probes and as a scaffold in medicinal chemistry.

Synthesis of Fluorescent Probes

Fluorinated resorcinols are key precursors in the synthesis of various fluorescent dyes, such as fluorescein and coumarin analogues.[5][6][10] The introduction of fluorine atoms can enhance the photostability and lower the pKa of these dyes, making them more effective and reliable in biological imaging applications.[6][10]

Fluorescent_Probe_Synthesis A This compound C Condensation Reaction A->C B Phthalic Anhydride or β-ketoester B->C D Fluorinated Fluorescein or Coumarin Analogue C->D E Biological Imaging (e.g., Live Cell Imaging) D->E

Workflow for synthesizing fluorescent probes.
Potential in Medicinal Chemistry

The incorporation of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.[1][2] As a fluorinated phenol, this compound could serve as a starting material for the synthesis of novel therapeutic agents. Resorcinol derivatives have been investigated for a range of biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects.[11][12][13]

  • Enzyme Inhibition: The electron-withdrawing nature of the fluorine atom could influence the acidity of the phenolic hydroxyl groups, potentially enhancing interactions with enzyme active sites.[13][14][15]

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. The fluorine substituent may modulate the radical scavenging ability of the resorcinol core.[16][17][18]

  • Cytotoxicity: Some resorcinol derivatives have demonstrated cytotoxic effects against cancer cell lines.[11][19][20][21] The biological activity of this compound in this context remains to be explored.

Experimental Protocols for Biological Assays

Specific biological assay protocols for this compound have not been published. However, established assays for related compounds can be adapted to evaluate its potential activities.

Hypochlorous Acid Scavenging Activity Assay (Adapted from Resorcinol)

This spectrofluorometric assay is based on the principle that hypochlorous acid (HOCl) quenches the fluorescence of resorcinol through chlorination. A potential HOCl scavenger will compete with resorcinol, leading to a relative increase in fluorescence intensity.[16]

Materials:

  • This compound stock solution

  • HOCl solution

  • Phosphate buffer

  • Test compound (potential scavenger)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, this compound, and the test compound.

  • Initiate the reaction by adding a solution of HOCl.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature.

  • Measure the fluorescence intensity of the remaining this compound at the appropriate excitation and emission wavelengths.

  • A higher fluorescence signal in the presence of the test compound indicates HOCl scavenging activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for application in the development of advanced fluorescent probes and novel therapeutic agents. While detailed experimental data on its biological properties are currently limited, its structural features suggest that it warrants further investigation by researchers in medicinal chemistry, chemical biology, and materials science. The synthetic route described herein provides a reliable method for accessing this compound for further studies.

References

2-Fluororesorcinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Fluorinated Intermediate

This technical guide provides a comprehensive overview of 2-Fluororesorcinol (CAS RN: 103068-40-2), a fluorinated aromatic organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its primary application as a crucial building block for advanced fluorescent probes.

Core Molecular and Physical Data

This compound, also known as 2-Fluoro-1,3-benzenediol, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅FO₂[1][2]
Molecular Weight 128.1 g/mol [1][2]
CAS Number 103068-40-2[1][2]
Appearance White to off-white solid[1]
Melting Point 114-116 °C[1]
Boiling Point (Predicted) 223.5 ± 20.0 °C[1]
Density (Predicted) 1.415 ± 0.06 g/cm³[1]
pKa (Predicted) 8.19 ± 0.10[1]

Synthesis of this compound

A straightforward and high-yielding synthesis of this compound can be achieved through the demethylation of 2-fluoro-3-methoxyphenol.[1][3] Additionally, a more general, multi-step approach for producing various fluorinated resorcinols, including the 2-fluoro isomer, has been developed starting from commercially available fluorinated nitrobenzenes.[4]

Experimental Protocol: Demethylation of 2-fluoro-3-methoxyphenol

This protocol is adapted from a general procedure for the demethylation of methoxyphenols using boron tribromide (BBr₃).[1][3]

Materials:

  • 2-fluoro-3-methoxyphenol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃), 1 M solution in CH₂Cl₂

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-fluoro-3-methoxyphenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (4 equivalents per methoxy group) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C overnight, allowing the cooling bath to gradually warm to room temperature.

  • Upon reaction completion, re-cool the mixture to -78 °C.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by grinding with ethyl acetate. This method has a reported yield of 93%.[1][3]

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 2_fluoro_3_methoxyphenol 2-fluoro-3-methoxyphenol 2_Fluororesorcinol This compound 2_fluoro_3_methoxyphenol->2_Fluororesorcinol Demethylation BBr3 BBr3 in CH2Cl2 Temp -78 °C to RT

Synthetic pathway to this compound.

Applications in the Development of Fluorescent Probes

The primary application of this compound for research professionals is as a key intermediate in the synthesis of fluorinated fluorescent dyes.[4] The incorporation of fluorine atoms into the core structure of fluorophores, such as fluorescein, can significantly enhance their photophysical properties. Dyes derived from fluorinated resorcinols, like the Oregon Green™ series, exhibit increased photostability and lower pKa values compared to their non-fluorinated counterparts.[4] This makes them superior probes for biological imaging, as their fluorescence is less sensitive to pH changes within the physiological range.[5]

The synthesis of these advanced dyes typically involves the condensation of a fluorinated resorcinol with a suitable anhydride, such as phthalic anhydride.[4]

G Application in Fluorescent Probe Synthesis 2_Fluororesorcinol This compound Condensation Condensation Reaction 2_Fluororesorcinol->Condensation Anhydride Phthalic Anhydride Derivative Anhydride->Condensation Fluorinated_Dye Fluorinated Fluorescein Dye Condensation->Fluorinated_Dye Application Biological Imaging (Enhanced Photostability, Lower pKa) Fluorinated_Dye->Application

Use of this compound in fluorescent dye synthesis.

Safety and Handling

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For weighing and transferring solid material, a dust mask or respirator may be necessary.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review_SDS Review SDS of Related Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Dispense Carefully Dispense Fume_Hood->Dispense Experiment Perform Experiment Dispense->Experiment Clean_Area Clean Work Area Experiment->Clean_Area Dispose Dispose of Waste Properly Clean_Area->Dispose Remove_PPE Remove and Decontaminate PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Safe handling workflow for this compound.

Spectroscopic Data

While complete, experimentally-derived spectra for this compound are not widely published, the following table summarizes the available data and expected spectral characteristics based on its structure.

Spectroscopic TechniqueData/Expected Characteristics
Mass Spectrometry (MS) m/z 129.1 (MH+) has been reported.[1][3]
¹H NMR Expected signals would include aromatic protons, likely showing complex splitting patterns due to H-H and H-F coupling, and two broad singlets for the hydroxyl (-OH) protons, which would be exchangeable with D₂O.
¹³C NMR Aromatic carbons would be observed, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant. Other aromatic carbons would show smaller two- and three-bond C-F couplings.[10]
Infrared (IR) Spectroscopy Expected characteristic absorptions include a broad O-H stretching band around 3200-3500 cm⁻¹, C-O stretching in the 1000-1320 cm⁻¹ region, and C-F stretching in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching would also be present.[11][12][13]

References

A Comprehensive Technical Guide to the Solubility of 2-Fluororesorcinol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluororesorcinol, a key intermediate in pharmaceutical and chemical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility insights derived from synthetic procedures and provides a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds.

Introduction to this compound

This compound (2-fluoro-1,3-benzenediol) is an aromatic organic compound with the chemical formula C₆H₅FO₂. Its structure, featuring a benzene ring substituted with two hydroxyl groups and a fluorine atom, makes it a valuable building block in the synthesis of various pharmaceutical agents and other specialty chemicals. The fluorine substitution can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility in different solvents. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Profile of this compound

A common synthesis of this compound involves the demethylation of 2-fluoro-3-methoxyphenol. In this process, the starting material is dissolved in dry dichloromethane (DCM) . Following the reaction, the resulting this compound is typically extracted from the aqueous layer using ethyl acetate (EtOAc) . This procedural information strongly suggests that this compound possesses at least moderate solubility in both dichloromethane and ethyl acetate.[1]

Based on the principle of "like dissolves like," the polarity of this compound, with its two polar hydroxyl groups and a moderately polar fluorinated benzene ring, would suggest solubility in polar aprotic and polar protic solvents. A related compound, 2,4-Difluororesorcinol, is documented to be soluble in dimethylformamide (DMF) , a polar aprotic solvent.[2] This suggests that this compound is also likely to be soluble in DMF and other similar solvents.

Table 1: Inferred and Potential Solubility of this compound in Common Organic Solvents

SolventSolvent TypeInferred/Potential SolubilityRationale
Dichloromethane (DCM)Polar AproticSolubleUsed as a solvent in a synthetic procedure for this compound.[1]
Ethyl Acetate (EtOAc)Polar AproticSolubleUsed as an extraction solvent for this compound.[1]
Dimethylformamide (DMF)Polar AproticLikely SolubleA similar compound, 2,4-Difluororesorcinol, is soluble in DMF.[2]
AcetonePolar AproticLikely SolublePolar aprotic solvent, likely to dissolve a polar molecule like this compound.
MethanolPolar ProticLikely SolublePolar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of this compound with its hydroxyl groups.
EthanolPolar ProticLikely SolubleSimilar to methanol, its polar protic nature and ability to hydrogen bond suggest it would be a suitable solvent.
TolueneNonpolarLikely Sparingly SolubleThe aromatic ring of this compound may allow for some interaction, but the high polarity of the hydroxyl groups will limit solubility.
HexaneNonpolarLikely InsolubleThe significant difference in polarity between the nonpolar solvent and the polar solute makes dissolution unlikely.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Drying oven or vacuum oven

  • Centrifuge (optional)

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a few days. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Alternatively, the vial can be centrifuged to facilitate the separation of the solid phase.

  • Sampling of the Saturated Solution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended solid particles.

  • Determination of Solute Mass:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be done by gentle heating in a drying oven or under reduced pressure in a vacuum oven. Ensure the temperature is below the decomposition point of this compound.

    • Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it again.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

    • Solubility ( g/100 mL): (mass of solute / volume of saturated solution sampled) × 100

    • Solubility (g/kg of solvent): (mass of solute / mass of solvent in the sample) × 1000. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the solute.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given application based on solubility and other factors.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Recrystallization) lit_search Literature Search for Known Solvents start->lit_search predict_sol Predict Solubility ('Like Dissolves Like') lit_search->predict_sol No Data Found select_candidates Select Candidate Solvents (Polar & Nonpolar) lit_search->select_candidates Data Found predict_sol->select_candidates qual_test Qualitative Solubility Test (Small Scale) select_candidates->qual_test qual_test->select_candidates Poor Solubility quant_test Quantitative Solubility Determination qual_test->quant_test Promising Candidates check_reactivity Check for Reactivity with Solute quant_test->check_reactivity check_bp Consider Boiling Point & Ease of Removal check_reactivity->check_bp final_selection Final Solvent Selection check_bp->final_selection

Caption: Logical workflow for solvent selection.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility as described in the protocol.

Solubility_Determination_Workflow start Start: Known Mass of Solvent & Excess Solute equilibration Equilibration at Constant Temperature (Agitation) start->equilibration phase_separation Phase Separation (Settling or Centrifugation) equilibration->phase_separation sampling Sample Supernatant with Syringe phase_separation->sampling filtration Filter Sample (0.22 µm Syringe Filter) sampling->filtration weighing1 Weigh Known Volume of Filtered Solution filtration->weighing1 evaporation Solvent Evaporation (Drying Oven) weighing1->evaporation weighing2 Weigh Remaining Dry Solute evaporation->weighing2 calculation Calculate Solubility weighing2->calculation end End: Solubility Data calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be systematically determined and published, qualitative evidence from synthetic procedures indicates its solubility in polar aprotic solvents such as dichloromethane and ethyl acetate. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for accurately determining the solubility of this compound in a range of solvents. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and enabling effective formulation design. It is recommended that solubility studies be conducted to generate a comprehensive quantitative dataset for this important chemical intermediate.

References

Spectroscopic Properties of 2-Fluororesorcinol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-fluororesorcinol derivatives, a class of compounds of increasing interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the resorcinol scaffold can significantly modulate the electronic and photophysical properties of the resulting derivatives, leading to enhanced fluorescence, altered absorption characteristics, and unique biological activities. This document details their spectral characteristics, provides experimental protocols for their synthesis and analysis, and explores their potential biological mechanisms of action.

Spectroscopic Data of this compound Derivatives

The spectroscopic properties of this compound derivatives are highly dependent on the specific molecular structure. Fluorination can lead to enhanced quantum yields and shifts in absorption and emission maxima. Below are tables summarizing key spectroscopic data for representative derivatives.

UV-Vis Absorption and Fluorescence Data

The introduction of fluorine atoms into fluorescein and coumarin dyes derived from fluorinated resorcinols can lead to enhanced photostability and a lower pH sensitivity.[1] The electron-withdrawing nature of fluorine can also be leveraged to fine-tune the absorption and emission spectra.[1]

Table 1: UV-Vis Absorption and Fluorescence Data for Selected this compound Derivatives

Compound/Derivative Classλ_max (abs) (nm)λ_max (em) (nm)Quantum Yield (Φ)Solvent/Conditions
6-Fluoro coumarin319, 269, 215416-Not Specified
2',7'-Difluorofluorescein--0.97pH > 8
Fluorinated Fluoresceins (general)--0.85 - 0.97Not Specified[2]
6,8-Difluoro-7-hydroxy-4-methylcoumarin-~460-Neutral pH[3]
NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives. The following table provides ¹H and ¹³C NMR chemical shift data for a representative fluorinated coumarin.

Table 2: ¹H and ¹³C NMR Data for 6-Fluoro coumarin [4]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
3--
4--
5--
6--
7--
8--
C=O--
C-O--

Note: The referenced study characterizes 6-Fluoro coumarin using ¹H and ¹³C NMR but does not provide a detailed table of chemical shifts for each position.[4] Computational chemistry has been shown to be a useful tool in predicting NMR chemical shifts for such compounds, with results generally consistent with experimental values.[4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound derivatives are crucial for reproducible research.

Synthesis of Fluorinated Coumarin Derivatives

Fluorinated coumarins can be synthesized from 2,4-difluororesorcinol via established condensation reactions such as the Pechmann and Knoevenagel condensations.[3]

Protocol 1: Pechmann Condensation for 6,8-Difluoro-7-hydroxycoumarin Derivatives [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluororesorcinol and a suitable β-ketoester in a minimal amount of a condensing agent (e.g., sulfuric acid or methanesulfonic acid).

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Protocol 2: Vilsmeier-Haack Formylation followed by Knoevenagel Condensation [3]

  • Step 1: Vilsmeier-Haack Formylation of 2,4-Difluororesorcinol

    • Cool a solution of 2,4-difluororesorcinol in dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

    • Extract the product (2,4-difluoro-resorcylaldehyde) with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Step 2: Knoevenagel Condensation

    • Dissolve the 2,4-difluoro-resorcylaldehyde and an active methylene compound in ethanol.

    • Add a catalytic amount of a base (e.g., piperidine).

    • Reflux the mixture and monitor by TLC.

    • Upon completion, cool the reaction mixture to induce crystallization.

    • Collect the product by filtration, wash with cold ethanol, and recrystallize.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) of a sample can be determined relative to a standard with a known quantum yield.

Protocol 3: Relative Quantum Yield Measurement

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and a reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Biological Activity and Signaling Pathways

Fluorinated organic molecules, including derivatives of resorcinol, have shown significant potential in drug discovery. Their biological activities often stem from their ability to act as enzyme inhibitors or to modulate cellular signaling pathways.

Enzyme Inhibition

The introduction of fluorine can enhance the inhibitory activity of a molecule. For instance, fluorinated compounds have been designed as potent inhibitors of various enzymes, including proteases and O-acetylserine sulfhydrylase.[5][6] The strong electron-withdrawing nature of fluorine can stabilize transition states in enzymatic reactions, leading to tighter binding of the inhibitor.[5]

Modulation of Signaling Pathways

Flavonoids and related phenolic compounds are known to exert their biological effects, such as anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.[7] These pathways include:

  • PI3K/Akt Pathway: Involved in cell survival and proliferation.

  • Wnt/β-catenin Pathway: Crucial for cell fate determination and development.

  • STAT Signaling: Plays a key role in cytokine signaling and immune responses.

While the specific signaling pathways modulated by this compound derivatives are still under investigation, it is plausible that they could act on similar pathways to other fluorinated phenolic compounds.

Visualizations

Experimental Workflow for Coumarin Synthesis

G cluster_synthesis Synthesis of Fluorinated Coumarins cluster_pechmann Pechmann Condensation cluster_knoevenagel Vilsmeier-Haack & Knoevenagel cluster_analysis Analysis 2_4_Difluororesorcinol 2,4-Difluororesorcinol Pechmann_Reaction Condensation (H₂SO₄ or MeSO₃H) 2_4_Difluororesorcinol->Pechmann_Reaction Vilsmeier_Reaction Formylation 2_4_Difluororesorcinol->Vilsmeier_Reaction beta_Ketoester β-Ketoester beta_Ketoester->Pechmann_Reaction Pechmann_Product 6,8-Difluoro-7-hydroxy- coumarin Derivative Pechmann_Reaction->Pechmann_Product Purification Purification (Recrystallization) Pechmann_Product->Purification Vilsmeier_Reagents DMF, POCl₃ Vilsmeier_Reagents->Vilsmeier_Reaction Intermediate 2,4-Difluoro- resorcylaldehyde Vilsmeier_Reaction->Intermediate Knoevenagel_Reaction Condensation (Piperidine) Intermediate->Knoevenagel_Reaction Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Reaction Knoevenagel_Product Fluorinated Coumarin Derivative Knoevenagel_Reaction->Knoevenagel_Product Knoevenagel_Product->Purification Characterization Spectroscopic Characterization (NMR, UV-Vis, Fluorescence) Purification->Characterization

Caption: Synthetic workflow for fluorinated coumarins from 2,4-difluororesorcinol.

Potential Mechanism of Action via Enzyme Inhibition

G Derivative This compound Derivative (Inhibitor) Binding Binding to Active Site Derivative->Binding Enzyme Target Enzyme (e.g., Kinase, Protease) Product Product Enzyme->Product Catalyzes Enzyme->Binding Substrate Substrate Substrate->Enzyme Binds Inhibition Enzyme Inhibition Binding->Inhibition No_Product No Product Formation Inhibition->No_Product Cellular_Response Modulation of Cellular Response Inhibition->Cellular_Response

Caption: Generalized mechanism of enzyme inhibition by a this compound derivative.

References

A Technical Guide to 2-Fluororesorcinol: Commercial Availability, Purity Assessment, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluororesorcinol (2-fluoro-1,3-benzenediol), a fluorinated derivative of resorcinol, serves as a critical building block in the synthesis of a variety of chemical entities, including pharmaceutical intermediates and fluorescent dyes. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, making high-purity this compound a valuable reagent in drug discovery and materials science. This technical guide provides an in-depth overview of the commercial landscape for this compound, a detailed examination of its purity, and comprehensive experimental protocols for its analysis.

Commercial Suppliers and Stated Purity

A survey of the chemical supplier market indicates that this compound is available from several commercial sources. The stated purity of the compound typically ranges from 97% to over 98%. The following table summarizes the offerings from a selection of suppliers for this compound and its isomer, 4-Fluororesorcinol, which can often provide an indication of the achievable purity for this class of compounds.

SupplierCompoundCAS NumberStated Purity
Apollo ScientificThis compound103068-40-297%[1]
Santa Cruz BiotechnologyThis compound103068-40-2Refer to Certificate of Analysis[2]
Sigma-Aldrich4-Fluororesorcinol103068-41-397%
Ossila4-Fluororesorcinol103068-41-3>98%
MedChemExpress4-Fluororesorcinol103068-41-3Not specified
US Biological Life Sciences4-Fluororesorcinol103068-41-3Highly Purified

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the purchased material. A typical CoA will provide the purity as determined by a specific analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS), and confirm the structure's consistency with the expected compound.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in sensitive research and development settings. The two most common and powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. For phenolic compounds like this compound, derivatization may be necessary to improve chromatographic performance and reduce peak tailing.

Sample Preparation:

  • Derivatization (optional but recommended): To a solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr). Heat the mixture as required by the derivatization protocol (e.g., 60-70 °C for 30 minutes).

  • Dilution: Dilute the derivatized or underivatized sample to an appropriate concentration (e.g., 1-10 µg/mL) with the analysis solvent.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column is typically used for the analysis of phenols. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Sample Preparation:

  • Internal Standard: Accurately weigh a certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

  • Analyte: Accurately weigh the this compound sample.

  • Dissolution: Dissolve both the internal standard and the analyte in a known volume of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a high-precision NMR tube.

Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons) must be used to ensure complete relaxation of all protons between scans. A typical value is 30-60 seconds.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing and Analysis:

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration: Integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Logical Workflow for Supplier Selection and Purity Verification

The following diagram illustrates a logical workflow for researchers to select a suitable supplier for this compound and verify its purity for use in their experiments.

Supplier_Selection_Workflow start Identify Need for This compound search_suppliers Search Commercial Suppliers start->search_suppliers compare_purity Compare Stated Purity and Availability search_suppliers->compare_purity request_coa Request Lot-Specific Certificate of Analysis (CoA) compare_purity->request_coa review_coa Review CoA for Purity, Method, and Identity request_coa->review_coa review_coa->search_suppliers CoA Unacceptable select_supplier Select Supplier and Purchase Material review_coa->select_supplier CoA Acceptable in_house_verification Perform In-House Purity Verification select_supplier->in_house_verification gc_ms GC-MS Analysis in_house_verification->gc_ms qnmr qNMR Analysis in_house_verification->qnmr compare_results Compare In-House Data with Supplier CoA gc_ms->compare_results qnmr->compare_results accept_material Accept Material for Use in Experiments compare_results->accept_material Data Consistent reject_material Reject Material and Contact Supplier compare_results->reject_material Discrepancy Found

Supplier selection and purity verification workflow for this compound.

Conclusion

The commercial availability of this compound with purities typically in the range of 97-98% provides a solid starting point for its use in various research and development applications. However, for applications where purity is paramount, such as in drug development and the synthesis of high-performance materials, independent verification of purity is strongly recommended. The detailed GC-MS and qNMR protocols provided in this guide offer robust and reliable methods for researchers to accurately assess the purity of their this compound samples, ensuring the integrity and reproducibility of their scientific work. By following a systematic approach to supplier selection and in-house quality control, scientists can proceed with confidence in the quality of this important fluorinated building block.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Fluororesorcinol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, the crystal structure of 2-Fluororesorcinol has not been reported in publicly accessible crystallographic databases. Consequently, this document presents a predictive analysis of its potential crystal structure and polymorphic behavior based on the well-documented crystallographic data of its parent compound, resorcinol, and the known effects of fluorination on the crystal packing of aromatic compounds. The experimental protocols provided are generalized best practices for polymorph screening and characterization and should be adapted as necessary.

Introduction

This compound, a fluorinated derivative of resorcinol, is a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. The solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates, including crystal structure and polymorphism, are of paramount importance in drug development. These properties directly influence critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the anticipated crystallographic characteristics and potential for polymorphism in this compound, drawing upon a comparative analysis with its parent compound, resorcinol.

Predicted Crystal Structure of this compound

The crystal structure of this compound is expected to be significantly influenced by the strong hydrogen-bonding capabilities of its two hydroxyl groups and the electronic effects of the fluorine substituent. The introduction of a fluorine atom can lead to changes in molecular conformation, crystal packing, and intermolecular interactions.

Comparative Analysis with Resorcinol

Resorcinol (1,3-dihydroxybenzene) is known to exhibit at least two common polymorphs, designated as α-resorcinol and β-resorcinol. Both forms crystallize in the orthorhombic space group Pna2₁, but differ in their molecular packing and hydrogen-bonding networks.

  • α-Resorcinol: This is the low-temperature, thermodynamically stable form at ambient conditions.[1] The molecules are arranged in a hydrogen-bonded network forming spirals.

  • β-Resorcinol: This is the high-temperature form, which is less dense than the α-form.[2] It also features a three-dimensional network of hydrogen bonds.

The crystal structures of these polymorphs are well-characterized, providing a solid baseline for predicting the structure of this compound.

Table 1: Crystallographic Data for Resorcinol Polymorphs

Parameterα-Resorcinol[1][3]β-Resorcinol[1][3]
Crystal SystemOrthorhombicOrthorhombic
Space GroupPna2₁Pna2₁
a (Å)10.537.91
b (Å)9.5312.57
c (Å)5.675.50
Z44
The Influence of Fluorine Substitution

The introduction of a fluorine atom at the 2-position of the resorcinol ring is expected to have several effects on the crystal structure:

  • Molecular Conformation: The fluorine atom may influence the orientation of the hydroxyl groups.

  • Intermolecular Interactions: In addition to strong O-H···O hydrogen bonds, weaker C-H···F and C-H···π interactions may play a role in the crystal packing.[4][5] Fluorine substitution has been shown to influence polymorphism in other aromatic compounds.[6][7]

  • Crystal Packing: The fluorine atom will alter the electrostatic potential surface of the molecule, potentially leading to different packing motifs compared to resorcinol.

Based on these considerations, it is highly probable that this compound will also exhibit polymorphism.

Experimental Protocols for Polymorph Screening and Characterization

A systematic polymorph screen is essential to identify and characterize the different crystalline forms of this compound. The following protocols outline standard experimental procedures.

Polymorph Screening by Recrystallization

The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to access different solid forms.[8]

Methodology:

  • Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be employed. A typical screen might include at least 8-10 solvents.[9]

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

    • Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization. The cooling rate can be varied.

    • Anti-Solvent Addition: A poor solvent (anti-solvent) is slowly added to a solution of the compound to induce precipitation.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The anti-solvent vapor diffuses into the solution, causing crystallization.

    • Grinding: The solid material is ground with a mortar and pestle, sometimes with a small amount of solvent (liquid-assisted grinding), to induce phase transformations.[10]

  • High-Throughput Screening: Miniaturized, parallel crystallization experiments can be performed in multi-well plates to efficiently screen a large number of conditions.[8]

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Characterization start This compound Sample solvents Diverse Solvent Set start->solvents techniques Crystallization Techniques (Evaporation, Cooling, Anti-Solvent, Grinding) solvents->techniques conditions Variable Conditions (Temperature, Concentration, Rate) techniques->conditions solids Generated Solid Forms conditions->solids pxrd Powder X-ray Diffraction (PXRD) solids->pxrd Primary Analysis scxrd Single Crystal X-ray Diffraction solids->scxrd If single crystals obtained dsc Differential Scanning Calorimetry (DSC) pxrd->dsc ftir FTIR Spectroscopy pxrd->ftir data Characterized Polymorphs dsc->data ftir->data scxrd->data

Figure 1: Experimental workflow for polymorph screening and characterization.

Characterization of Solid Forms

The solid forms obtained from the screening process must be thoroughly characterized to determine if they are distinct polymorphs, solvates, or hydrates.

PXRD is the primary technique for identifying and distinguishing between different crystalline forms.[9][11] Each polymorph will have a unique diffraction pattern.

Protocol:

  • Sample Preparation: A small amount of the solid sample is gently ground to a fine powder and packed into a sample holder.

  • Data Collection: The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation. The 2θ range should be wide enough to capture all characteristic peaks (e.g., 2° to 40°).

  • Data Analysis: The resulting diffractograms are compared. Different peak positions and/or relative intensities indicate different crystal forms.

DSC is used to determine the thermal properties of the solid forms, such as melting points and enthalpies of fusion, and to study phase transitions between polymorphs.[12]

Protocol:

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks for crystallization or solid-solid phase transitions. Each polymorph will have a distinct melting point and enthalpy of fusion.

FTIR spectroscopy can differentiate between polymorphs by probing differences in their vibrational modes, which are sensitive to the molecular conformation and hydrogen-bonding environment.[13][14][15]

Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Collection: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Differences in the positions, shapes, and intensities of the absorption bands, particularly in the O-H stretching region, can indicate different polymorphic forms.

Logical Relationships in Polymorphism

The relationship between different polymorphs can be described as either enantiotropic or monotropic. This relationship determines their relative stability as a function of temperature.

polymorphism_relationship cluster_enantiotropic Enantiotropic System cluster_monotropic Monotropic System A1 Polymorph I (Stable at low temp) T1 Transition Temperature (Tt) A1->T1 Heat B1 Polymorph II (Stable at high temp) B1->T1 Cool T1->A1 Cool T1->B1 Heat A2 Metastable Polymorph B2 Stable Polymorph A2->B2 Irreversible Transition

Figure 2: Logical relationships between polymorphs.

  • Enantiotropic System: One polymorph is stable below a certain transition temperature, while the other is stable above it. The transition is reversible.

  • Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The transition from the metastable to the stable form is irreversible.

DSC analysis can help elucidate the thermodynamic relationship between the polymorphs of this compound.

Conclusion

While the definitive crystal structure and polymorphic landscape of this compound remain to be experimentally determined, a predictive analysis based on the well-understood behavior of resorcinol and the influence of fluorine substitution provides valuable insights for researchers. It is highly probable that this compound exhibits polymorphism, a critical consideration for its development in pharmaceutical and materials science applications. The systematic application of the experimental protocols outlined in this guide will be essential for the discovery, characterization, and control of the solid forms of this important molecule. The findings from such studies will be crucial for ensuring the quality, safety, and efficacy of any resulting products.

References

Computational Analysis of 2-Fluororesorcinol's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the electronic structure of 2-Fluororesorcinol. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust theoretical framework based on established quantum chemical methods. The protocols and data presented herein are representative of a typical computational investigation for a substituted aromatic compound and serve as a blueprint for researchers undertaking similar studies. The guide details theoretical approaches, simulated experimental protocols, and illustrative data for molecular geometry, vibrational frequencies, and frontier molecular orbitals.

Introduction

This compound, a halogenated derivative of the aromatic diol resorcinol, presents an interesting subject for computational analysis due to the influence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups on the electronic properties of the benzene ring. Understanding the electronic structure of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as medicinal chemistry and materials science. Computational chemistry provides a powerful and cost-effective means to elucidate these properties at the atomic level.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[1][2][3] The methodologies described are standard practices in the field and are designed to provide a thorough characterization of the molecule's geometric and electronic features.

Theoretical Framework

The computational investigation of this compound's electronic structure is primarily based on Density Functional Theory (DFT). DFT methods calculate the electronic energy of a molecule based on its electron density, offering a good balance between computational cost and accuracy for a wide range of chemical systems.

A common choice for such studies involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for a variety of molecular properties. The choice of basis set is also critical; the 6-311++G(d,p) basis set is a popular choice as it includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The general workflow for a computational study of this nature is depicted in the diagram below.

Computational_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input C Vibrational Frequency Analysis B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, MEP) B->D Optimized Geometry E Data Analysis and Interpretation C->E D->E F Comparison with Experimental Data (if available) E->F

Figure 1: A generalized workflow for the computational analysis of a molecule like this compound.

Detailed Computational Protocols

This section outlines the detailed methodologies for the key computational experiments. All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Geometry Optimization

The first step in any computational analysis is to find the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure.

  • Protocol:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

    • The convergence criteria for the optimization should be set to a tight threshold to ensure a true energy minimum is found.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

  • Protocol:

    • Use the optimized geometry of this compound from the previous step.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

  • Protocol:

    • Using the optimized geometry, perform a single-point energy calculation.

    • From the output of this calculation, extract the energies of the HOMO and LUMO.

    • The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO).

The logical relationship for determining chemical reactivity based on FMO analysis is illustrated below.

FMO_Reactivity cluster_0 Frontier Molecular Orbitals HOMO HOMO Energy (Highest Occupied) Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->Gap LUMO LUMO Energy (Lowest Unoccupied) LUMO->Gap Reactivity Chemical Reactivity & Stability Gap->Reactivity Smaller Gap implies Higher Reactivity

Figure 2: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Illustrative Quantitative Data

The following tables present exemplar quantitative data that would be expected from a computational study of this compound at the B3LYP/6-311++G(d,p) level of theory. Note: This data is for illustrative purposes and has not been generated from an actual calculation on this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleValue (Å or °)
Bond Lengths C1-C21.395
C2-C31.390
C3-C41.396
C4-C51.394
C5-C61.391
C6-C11.393
C2-F1.350
C1-O11.365
C3-O21.366
O1-H10.965
O2-H20.964
Bond Angles C1-C2-C3120.5
C2-C1-O1118.0
C2-C3-O2118.2
C1-O1-H1109.2
C3-O2-H2109.3
Table 2: Selected Vibrational Frequencies (Illustrative)
Wavenumber (cm⁻¹)Intensity (km/mol)Vibrational Mode Description
365055.2O-H Stretch (free)
358048.9O-H Stretch (intramolecular H-bond)
308015.6C-H Stretch (aromatic)
162035.1C=C Stretch (aromatic)
135042.8C-O Stretch
125065.3C-F Stretch
85025.7C-H Out-of-plane bend
Table 3: Frontier Molecular Orbital Properties (Illustrative)
PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Conclusion

This technical guide has outlined a standard and robust computational methodology for investigating the electronic structure of this compound. By employing Density Functional Theory with an appropriate functional and basis set, it is possible to obtain detailed insights into the molecule's geometry, vibrational properties, and electronic characteristics. The illustrative data presented provides a clear expectation of the types of results that can be obtained from such a study.

For drug development professionals and researchers, this computational approach offers a powerful predictive tool. The calculated properties can be used to understand the molecule's reactivity, potential for intermolecular interactions (such as hydrogen bonding and halogen bonding), and to guide further experimental investigations. The workflow and protocols described herein serve as a comprehensive starting point for any future computational studies on this compound and its derivatives.

References

In-Depth Technical Guide on the Safe Handling and Storage of 2-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and storage procedures for 2-Fluororesorcinol (CAS No. 103068-40-2). The information herein is intended to support laboratory safety protocols and to ensure the integrity of the chemical during its use in research and development.

Chemical Identification and Properties

This compound, also known as 2-fluoro-1,3-benzenediol, is an aromatic organic compound. Its physical and chemical properties are essential for understanding its behavior and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 103068-40-2[1][2][3]
Molecular Formula C₆H₅FO₂[1][3]
Molecular Weight 128.10 g/mol [1][3]
Appearance White to off-white solid
Melting Point 114-116 °C
Boiling Point 223.5±20.0 °C (Predicted)
Density 1.415±0.06 g/cm³ (Predicted)
pKa 8.19±0.10 (Predicted)

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its potential health effects is critical for safe handling.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Signal Word: Warning

Safe Handling Procedures

Adherence to proper handling protocols is crucial to minimize the risk of exposure and to ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Local exhaust ventilation should be used to control the release of dust or vapors at the source.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended Equipment and Specifications
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron should be worn. Inspect gloves for signs of degradation before use.
Respiratory Protection For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
General Hygiene Practices
  • Avoid inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contaminated clothing should be removed promptly and laundered before reuse.

Storage Procedures

Proper storage of this compound is essential to maintain its stability and to prevent accidental release or reaction.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. An inert atmosphere is recommended for long-term storage.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Container Integrity: Regularly inspect storage containers for any signs of damage or leaks.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Follow the same collection and cleaning procedures as for small spills.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following diagrams illustrate a generalized workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Equipment D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

A generalized workflow for handling this compound.

EmergencyResponseFlowchart Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess Minor Minor Incident Assess->Minor Low Risk Major Major Incident Assess->Major High Risk FirstAid Administer First Aid Minor->FirstAid Cleanup Follow Spill Cleanup Protocol Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Notify Notify Supervisor/Safety Officer FirstAid->Notify Evacuate->Notify Medical Seek Medical Attention Notify->Medical Cleanup->Notify

A logical flowchart for emergency response to an incident.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this chemical.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluororesorcinol. By examining the vibrational modes of its functional groups, this document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings. The analysis is built upon established spectroscopic principles and data from analogous compounds, offering a robust framework for spectral interpretation.

Introduction to FT-IR Spectroscopy of Aromatic Phenols

FT-IR spectroscopy is a powerful analytical technique that identifies chemical compounds by measuring their absorption of infrared radiation.[1] Each molecule possesses a unique set of vibrational frequencies corresponding to its specific bonds and functional groups. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the resulting spectrum serves as a distinct molecular "fingerprint."

For substituted phenols like this compound, the FT-IR spectrum is characterized by several key regions:

  • O-H Stretching Region (3600-3200 cm⁻¹) : This region is dominated by the stretching vibrations of the hydroxyl (-OH) groups. The broadness of this peak is indicative of hydrogen bonding.[2]

  • C-H Stretching Region (3100-3000 cm⁻¹) : These absorptions arise from the stretching of carbon-hydrogen bonds on the aromatic ring.[3][4]

  • Fingerprint Region (below 1600 cm⁻¹) : This complex region contains a multitude of absorption bands, including aromatic C=C ring stretching, C-O stretching, O-H bending, and the characteristic C-F stretching vibration.[5] These bands are highly specific to the molecule's overall structure.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted characteristic absorption bands for this compound. These assignments are based on the known spectra of resorcinol and other fluorinated aromatic compounds.[5][6][7] The presence of the electronegative fluorine atom is expected to induce slight shifts in the vibrational frequencies of adjacent bonds compared to the parent resorcinol molecule.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3500 - 3200Strong, BroadO-H Stretching (Hydrogen-bonded)Hydroxyl (-OH)
3100 - 3000MediumAromatic C-H StretchingAromatic Ring
1620 - 1580Medium-StrongAromatic C=C Ring StretchingAromatic Ring
1520 - 1470Medium-StrongAromatic C=C Ring StretchingAromatic Ring
1350 - 1250StrongC-O Stretching / O-H In-plane BendingPhenolic C-O, -OH
1280 - 1200StrongC-F StretchingCarbon-Fluorine Bond
900 - 675Medium-StrongAromatic C-H Out-of-plane BendingAromatic Ring

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This section details a standard procedure for acquiring the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. KBr is transparent to infrared radiation and serves as an ideal matrix for solid samples.[8]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die kit

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and analytical balance

  • This compound sample

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Grinding and Mixing: Add the sample to an agate mortar along with approximately 100-200 mg of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[9]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum (if available) to remove trapped air. Gradually apply pressure (approximately 8-10 tons) for 1-2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A clear, transparent, or translucent pellet should be obtained. Opacity or cracking indicates insufficient grinding or trapped moisture.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This allows for the subtraction of atmospheric CO₂ and water vapor signals.

  • Sample Spectrum Acquisition: Mount the KBr pellet onto the sample holder and place it in the spectrometer's beam path.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Visualizing the Analysis Workflow and Molecular-Spectral Relationships

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Interpretation A Weigh Sample & KBr B Grind Mixture A->B C Press Pellet B->C D Record Background Spectrum C->D Insert Pellet into Spectrometer E Record Sample Spectrum D->E F Fourier Transform E->F G Identify Peak Wavenumbers F->G H Assign Vibrational Modes G->H I Final Report H->I

Caption: Workflow for the FT-IR analysis of this compound.

Spectral_Correlations cluster_mol This compound Structure cluster_spec FT-IR Spectrum Regions cluster_fingerprint_details Key Fingerprint Vibrations mol OH O-H Stretch (3500-3200 cm⁻¹) mol->OH Hydroxyl Groups CH Aromatic C-H (3100-3000 cm⁻¹) mol->CH Ring C-H Bonds Fingerprint Fingerprint Region (<1600 cm⁻¹) mol->Fingerprint Overall Structure CC C=C Stretch Fingerprint->CC CO C-O Stretch Fingerprint->CO CF C-F Stretch Fingerprint->CF

Caption: Correlation of functional groups to FT-IR regions.

References

Navigating the Spectroscopic Landscape of 2-Fluororesorcinol: A Technical Guide to UV-Vis Absorption in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed extensively in pharmaceutical research and drug development. It provides valuable insights into the electronic transitions of molecules, aiding in structural elucidation, purity assessment, and quantitative analysis. For substituted phenols like 2-Fluororesorcinol, the position and intensity of UV-Vis absorption bands are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. Understanding these solvent-induced shifts is critical for developing robust analytical methods and comprehending molecular interactions.

This technical guide outlines the expected UV-Vis absorption characteristics of this compound by examining data from its parent compound, resorcinol. It provides a detailed experimental protocol for acquiring UV-Vis spectra in different solvents and presents a logical workflow for this process.

Data Presentation: UV-Vis Absorption of Resorcinol

The absorption maxima (λmax) of a compound are dependent on the polarity of the solvent. Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can alter the energy levels of the electronic states involved in UV-Vis absorption. Generally, for phenolic compounds, increasing solvent polarity can lead to shifts in the absorption bands.

The following table summarizes the reported UV-Vis absorption maxima for resorcinol in aqueous and alcoholic solutions. These values serve as an estimate for the expected absorption regions for this compound.

CompoundSolventλmax (nm)Molar Absorptivity (log ε)
ResorcinolAlcohol220, 2763.79, 3.33
ResorcinolWater195, 218 (inflection), 274Not Reported
ResorcinolAqueous Mixture273, 300Not Reported

Note: The data is compiled from various sources and represents typical values. Molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is provided where available.

Experimental Protocol: UV-Vis Spectroscopic Analysis

This section details a general methodology for determining the UV-Vis absorption spectrum of a solid organic compound, such as this compound, in a variety of solvents.

3.1 Materials and Equipment

  • Analyte: this compound (or other compound of interest), solid, of high purity.

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, ethanol, methanol, water, dimethyl sulfoxide). Solvents should be transparent in the wavelength range of interest.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Glassware: Class A volumetric flasks and pipettes.

  • Cuvettes: Matched quartz cuvettes (typically 1 cm path length).

  • Analytical Balance: To accurately weigh the analyte.

3.2 Preparation of Stock Solution

  • Accurately weigh a precise amount of the solid analyte (e.g., 10 mg).

  • Transfer the analyte quantitatively to a volumetric flask of an appropriate volume (e.g., 100 mL).

  • Dissolve the analyte in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This is the primary stock solution.

3.3 Preparation of Working Solutions

  • From the primary stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 1.0 AU).

  • The final concentration will depend on the molar absorptivity of the compound. A typical starting concentration for analysis is in the range of 1-10 mg/L.

3.4 Spectrophotometer Setup and Measurement

  • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20-30 minutes to ensure a stable baseline.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

  • Fill a quartz cuvette with the solvent to be used for the sample preparation. This will serve as the reference or blank.

  • Place the blank cuvette in the reference beam path of the spectrophotometer.

  • Fill a second, matched quartz cuvette with the same blank solvent and place it in the sample beam path.

  • Perform a baseline correction or "zero" the instrument. This subtracts any absorbance due to the solvent and the cuvette itself.

  • Replace the blank in the sample holder with the cuvette containing the prepared working solution of the analyte.

  • Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Save and record the spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

3.5 Analysis in Different Solvents

  • Repeat steps 3.2 to 3.4 for each solvent to be investigated.

  • Ensure that the analyte is fully soluble in each solvent. If not, that solvent cannot be used.

  • Tabulate the λmax values obtained for the analyte in each solvent to compare the solvatochromic shifts.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute blank Run Baseline with Solvent Blank dilute->blank warmup Warm-up Spectrophotometer set_params Set Wavelength Range warmup->set_params set_params->blank measure Measure Sample Absorbance blank->measure record Record Spectrum & Identify λmax measure->record repeat_solv Repeat for Each Solvent record->repeat_solv tabulate Tabulate λmax vs. Solvent repeat_solv->tabulate compare Analyze Solvatochromic Shifts tabulate->compare

Caption: Experimental workflow for UV-Vis spectral analysis.

G cluster_0 Solvent Influence on Electronic Transitions A Ground State (S0) + Solvent Shell C Franck-Condon State + Ground-State Solvent Shell A->C Absorption (hν) B Excited State (S1) + Reorganized Solvent Shell C->B Solvent Relaxation

Methodological & Application

Application Notes and Protocols for the Pechmann Condensation of 2-Fluororesorcinol in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 8-fluorocoumarin derivatives through the Pechmann condensation of 2-fluororesorcinol. Coumarins are a significant class of compounds in medicinal chemistry, and the introduction of a fluorine atom can modulate their biological properties, making 8-fluorocoumarins attractive scaffolds for drug discovery.

Introduction

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2] The reaction proceeds through transesterification, intramolecular cyclization, and dehydration. The substitution pattern on the phenol and the nature of the β-ketoester, along with the choice of catalyst and reaction conditions, significantly influence the reaction's outcome and yield.[3]

This compound is a valuable starting material for the synthesis of 8-fluorocoumarins. The presence of the electron-withdrawing fluorine atom can affect the reactivity of the resorcinol ring, necessitating careful optimization of the reaction conditions to achieve high yields.[4] Fluorinated coumarins are of particular interest in drug development due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability of molecules.[5]

Data Presentation: Comparison of Pechmann Condensation Conditions

While specific quantitative data for the Pechmann condensation of this compound is not extensively tabulated in the available literature, the following table summarizes various reported conditions for the condensation of similar phenolic compounds. This data can serve as a guide for optimizing the reaction with this compound.

Phenolβ-KetoesterCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ResorcinolEthyl acetoacetateZirconia-based catalyst---80---Good[4]
ResorcinolMethyl acetoacetateFeCl₃·6H₂O (10 mol%)TolueneReflux16High[4]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)Solvent-free110---88[4][6]
ResorcinolEthyl acetoacetateSulfamic acid (10 mol%)Solvent-free------50-90[3][4]
ResorcinolEthyl acetoacetateAmberlyst-15Solvent-free (Microwave)1000.3397[7]
Phenolsβ-KetoestersTris(pentafluorophenyl)boraneSolvent-free---ShortHigh
ResorcinolEthyl acetoacetateIonic Liquid ([Msim]HSO₄)---600.3796[2]
ResorcinolEthyl acetoacetateConc. H₂SO₄---Room TempOvernight85[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of 8-fluorocoumarins via the Pechmann condensation of this compound.

Protocol 1: General Procedure using a Strong Acid Catalyst (e.g., H₂SO₄)

This protocol is adapted from general Pechmann condensation procedures and is a good starting point for the synthesis of 8-fluoro-4-methylcoumarin.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 mL per gram of this compound) to the mixture with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. A precipitate of the crude 8-fluoro-4-methylcoumarin should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 8-fluoro-4-methylcoumarin.

  • Dry the purified product and determine the yield. Characterize the compound using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Procedure using a Solid Acid Catalyst (e.g., Amberlyst-15)

This method offers a more environmentally friendly approach by avoiding the use of corrosive liquid acids and organic solvents.[1]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Amberlyst-15 (or another solid acid catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.2-1.5 equivalents), and Amberlyst-15 (e.g., 10-20 mol%).[3]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100-130 °C).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture to dissolve the product and filter to remove the solid catalyst.

  • The filtrate can be concentrated under reduced pressure to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain pure 8-fluoro-4-methylcoumarin.

  • Dry the purified product and determine the yield. Characterize the compound using appropriate analytical techniques.

Mandatory Visualizations

Diagram 1: Pechmann Condensation of this compound

Pechmann_Condensation Pechmann Condensation of this compound Reactant1 This compound Intermediate1 Transesterification Product Reactant1->Intermediate1 + Reactant2 Ethyl Acetoacetate (β-Ketoester) Reactant2->Intermediate1 Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 8-Fluoro-4-methylcoumarin Intermediate2->Product Dehydration (-H₂O)

Caption: General workflow for the Pechmann condensation.

Diagram 2: Experimental Workflow for Coumarin Synthesis

Experimental_Workflow Experimental Workflow for Coumarin Synthesis Step1 Reactant Preparation (this compound + β-Ketoester) Step2 Catalyst Addition (Acid Catalyst) Step1->Step2 Step3 Reaction (Heating/Stirring) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Work-up (Quenching with Ice-Water) Step4->Step5 Reaction Complete Step6 Purification (Filtration & Recrystallization) Step5->Step6 Step7 Characterization (NMR, IR, MS) Step6->Step7

Caption: Step-by-step experimental workflow.

Applications in Drug Development

Coumarin derivatives exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The incorporation of a fluorine atom into the coumarin scaffold can significantly enhance these properties. 8-Fluorocoumarins are being investigated for various therapeutic applications:

  • Anticancer Agents: Fluorinated coumarins have shown potent antiproliferative activity against various cancer cell lines. The fluorine atom can improve the binding affinity to target enzymes and enhance the overall efficacy of the compound.[10]

  • Antimicrobial Agents: The presence of fluorine on the coumarin ring has been shown to enhance the antimicrobial potential of these compounds.[6]

  • Enzyme Inhibitors: Coumarin derivatives are known to inhibit various enzymes. The electronegativity and small size of the fluorine atom can lead to stronger interactions with the active sites of enzymes, making 8-fluorocoumarins promising candidates for the development of potent and selective enzyme inhibitors.

  • Fluorescent Probes: The inherent fluorescence of the coumarin scaffold, which can be modulated by fluorine substitution, makes these compounds valuable as fluorescent probes for bioimaging applications.[11]

References

2-Fluororesorcinol: A Versatile Building Block for Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluororesorcinol, a fluorinated derivative of resorcinol, is emerging as a valuable and versatile building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. This document provides an overview of the potential applications of this compound in API synthesis, focusing on its role in the rational design of enzyme inhibitors and other targeted therapeutics. While direct synthesis of currently marketed APIs from this compound is not extensively documented in publicly available literature, its inherent chemical properties make it an attractive starting material for the development of next-generation pharmaceuticals.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug molecule can profoundly influence its biological activity. The small size of the fluorine atom, comparable to hydrogen, combined with its high electronegativity, imparts unique properties to the parent molecule.[1][2] Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[2][3]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]

  • Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for subtle modifications of a molecule's properties without drastically changing its overall shape.[5][6][7]

Potential Applications of this compound in API Synthesis

The resorcinol scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[8] The addition of a fluorine atom at the 2-position of the resorcinol ring offers a unique combination of reactivity and beneficial physicochemical properties.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core, and resorcinol derivatives are frequently used as key intermediates in their synthesis. The hydroxyl groups of this compound provide convenient handles for constructing various heterocyclic systems, such as benzofurans and chromones, which are common scaffolds in kinase inhibitors.[9][10] The fluorine atom can be strategically positioned to interact with specific residues in the kinase active site or to block metabolic hotspots.

Enzyme Inhibitors

Beyond kinases, this compound can be employed in the synthesis of inhibitors for other enzyme classes. For instance, resorcinol derivatives have shown inhibitory activity against tyrosinase and aldose reductase.[8] The electron-withdrawing nature of the fluorine atom in this compound can influence the acidity of the neighboring hydroxyl groups, potentially leading to stronger interactions with the target enzyme.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold from this compound

The following section outlines a conceptual synthetic pathway for a generic kinase inhibitor scaffold starting from this compound. This protocol is intended to be illustrative of the potential applications of this building block.

Protocol 1: Synthesis of a Fluorinated Benzofuran Scaffold

Objective: To synthesize a 4-amino-7-fluoro-benzofuran-5-ol scaffold as a core intermediate for kinase inhibitors.

Materials:

  • This compound

  • Chloroacetonitrile

  • Potassium Carbonate

  • Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Methanol

Procedure:

  • O-Alkylation: In a round-bottom flask, dissolve this compound (1 eq.) in DMF. Add potassium carbonate (2.5 eq.) and chloroacetonitrile (1.1 eq.). Stir the reaction mixture at 60°C for 4 hours.

  • Cyclization: After cooling to room temperature, slowly add water to the reaction mixture to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the fluorinated benzofuran intermediate.

  • Reduction: Suspend the intermediate in methanol and add a catalytic amount of Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Purification: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-7-fluoro-benzofuran-5-ol scaffold.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and the anticipated impact of its incorporation into an API.

PropertyThis compoundExpected Impact on API
Molecular Weight 128.1 g/mol Minimal increase in molecular weight
pKa ~9.5 (estimated for first hydroxyl)Lowering of pKa of adjacent functional groups, potentially enhancing binding
LogP ~1.2 (estimated)Increased lipophilicity compared to resorcinol, potentially improving cell permeability
Metabolic Stability High (due to C-F bond)Blocking of metabolic oxidation at the 2-position of the resorcinol ring

Visualizations

Diagram 1: Hypothetical Synthetic Workflow

G A This compound B O-Alkylation with Chloroacetonitrile A->B K2CO3, DMF C Intramolecular Cyclization B->C D Fluorinated Benzofuran Intermediate C->D E Catalytic Hydrogenation D->E H2, Pd/C F 4-Amino-7-fluoro-benzofuran-5-ol (Kinase Inhibitor Scaffold) E->F

Caption: Hypothetical synthesis of a kinase inhibitor scaffold from this compound.

Diagram 2: Conceptual Signaling Pathway Inhibition

G cluster_cell Cell Membrane Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes API This compound -derived API API->Kinase_B Inhibits

Caption: Conceptual inhibition of a kinase signaling pathway by a this compound-derived API.

Conclusion

This compound represents a promising building block for the synthesis of novel APIs with potentially enhanced pharmacological profiles. Its unique combination of a reactive resorcinol core and the strategic placement of a fluorine atom provides medicinal chemists with a powerful tool to address challenges in drug discovery, such as metabolic instability and off-target effects. While further research is needed to fully explore its applications, the principles of fluorine chemistry in drug design suggest that this compound will play an increasingly important role in the development of future therapeutics.

References

Application of 2-Fluororesorcinol in the Synthesis of Bent-Core Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the synthesis of bent-core liquid crystals utilizing 2-Fluororesorcinol as a key building block. The introduction of a fluorine atom onto the central resorcinol core can significantly influence the mesomorphic and electro-optical properties of the resulting materials, making this a promising area of research for the development of novel liquid crystal displays and other advanced optical materials.

Introduction

Bent-core liquid crystals, often referred to as "banana" liquid crystals, are a unique class of mesogenic materials that exhibit spontaneous polar order and chirality, even when composed of achiral molecules. The central core of these molecules, typically based on a 1,3-disubstituted benzene ring such as resorcinol, imparts a bent shape that is crucial for the formation of their distinct mesophases.

The strategic placement of a fluorine atom, as in this compound, can induce significant changes in the molecule's properties due to fluorine's high electronegativity, small size, and the strong C-F bond. These changes can include altered phase transition temperatures, viscosity, dielectric anisotropy, and ferroelectric behavior. This makes this compound an attractive starting material for the synthesis of novel bent-core liquid crystals with tailored properties for specific applications.

General Synthetic Approach

The synthesis of bent-core liquid crystals from this compound typically involves the esterification of its two hydroxyl groups with appropriately substituted benzoic acids, which form the "side arms" of the bent-core molecule. These side arms are often elongated with additional phenyl rings and terminated with flexible alkyl or alkoxy chains. The general synthetic pathway is a multi-step process that begins with the synthesis of the carboxylic acid side arms, followed by their coupling to the this compound core.

A representative synthetic scheme is outlined below:

Synthesis_Pathway cluster_side_arm Side Arm Synthesis cluster_core_functionalization Core Functionalization & Coupling cluster_purification Purification & Characterization Start_SideArm Substituted Benzoic Acid Intermediate_SideArm Acyl Chloride Derivative Start_SideArm->Intermediate_SideArm SOCl₂ or (COCl)₂ Final_SideArm Elongated Carboxylic Acid Side Arm Intermediate_SideArm->Final_SideArm Further functionalization (e.g., Suzuki or Sonogashira coupling) BentCore_LC Bent-Core Liquid Crystal Final_SideArm->BentCore_LC DCC/DMAP or Acyl Chloride method Fluororesorcinol This compound Fluororesorcinol->BentCore_LC Purification Column Chromatography & Recrystallization BentCore_LC->Purification Characterization NMR, IR, MS, POM, DSC Purification->Characterization Logical_Flow Start Define Target Molecule (Side Arm Structure & Core) SideArm_Synth Synthesize Carboxylic Acid Side Arms Start->SideArm_Synth Core_Prep Prepare this compound (Commercially available) Start->Core_Prep Coupling_Decision Choose Coupling Method SideArm_Synth->Coupling_Decision Core_Prep->Coupling_Decision DCC_Route DCC/DMAP Coupling Coupling_Decision->DCC_Route Mild Conditions AcylChloride_Route Acyl Chloride Route Coupling_Decision->AcylChloride_Route Higher Reactivity Purification Purification of Crude Product DCC_Route->Purification AcylChloride_Route->Purification Characterization Structural and Mesomorphic Characterization Purification->Characterization Final_Product Pure Bent-Core Liquid Crystal Characterization->Final_Product

Application Notes and Protocols for Large-Scale Synthesis of 2-Fluororesorcinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the large-scale synthesis of 2-Fluororesorcinol and its derivatives. The following sections cover a recommended synthetic route, quantitative data for key reaction steps, detailed experimental procedures, and safety considerations for scaling up production.

Introduction

This compound is a valuable building block in the synthesis of various chemical entities, particularly in the development of pharmaceuticals and fluorescent dyes. The introduction of a fluorine atom onto the resorcinol scaffold can significantly alter the physicochemical properties of the resulting derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. This application note details a robust and scalable synthetic pathway for this compound, starting from commercially available materials.

Synthetic Strategy

A reliable and scalable method for the regiospecific synthesis of this compound involves a multi-step process starting from a polyfluoronitrobenzene precursor. This approach offers high regioselectivity and good overall yields. The general synthetic pathway is outlined below.

A 1,2,3-Trifluoro-4-nitrobenzene B 1,3-Dimethoxy-2-fluoro-4-nitrobenzene A->B NaOMe, MeOH C 4-Amino-1,3-dimethoxy-2-fluorobenzene B->C Reduction (e.g., H2, Pd/C) D 1,3-Dimethoxy-2-fluorobenzene C->D Hydrodediazoniation (e.g., HNO2, H3PO2) E This compound D->E Demethylation (e.g., BBr3)

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound based on laboratory-scale experiments, which can be targeted during process scale-up.

StepReactionStarting MaterialProductTypical Yield (%)
1Methoxylation1,2,3-Trifluoro-4-nitrobenzene1,3-Dimethoxy-2-fluoro-4-nitrobenzene~95
2Reduction1,3-Dimethoxy-2-fluoro-4-nitrobenzene4-Amino-1,3-dimethoxy-2-fluorobenzeneQuantitative
3Hydrodediazoniation4-Amino-1,3-dimethoxy-2-fluorobenzene1,3-Dimethoxy-2-fluorobenzene~85-90
4Demethylation1,3-Dimethoxy-2-fluorobenzeneThis compound~90
- Overall 1,2,3-Trifluoro-4-nitrobenzene This compound ~70-75

Experimental Protocols

The following protocols are designed for the large-scale synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a controlled reactor system, with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1,3-Dimethoxy-2-fluoro-4-nitrobenzene

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge reactor with 1,2,3-Trifluoro-4-nitrobenzene and Methanol B Cool to 0-5 °C A->B D Slowly add Sodium Methoxide solution to the reactor B->D C Prepare Sodium Methoxide solution C->D E Maintain temperature below 10 °C D->E F Stir at room temperature for 1-2 hours E->F G Monitor reaction by TLC/LC-MS F->G H Quench with aqueous acid (e.g., HCl) G->H I Remove Methanol under reduced pressure H->I J Extract with an organic solvent (e.g., Ethyl Acetate) I->J K Wash organic layer with brine J->K L Dry over anhydrous Na2SO4 K->L M Concentrate to obtain crude product L->M N Purify by recrystallization or column chromatography M->N

Caption: Workflow for the synthesis of 1,3-Dimethoxy-2-fluoro-4-nitrobenzene.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene (1 equivalent)

  • Sodium methoxide (2.2 equivalents)

  • Methanol (sufficient to make a 0.5 M solution of the starting material)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Charge a suitable reactor with 1,2,3-Trifluoro-4-nitrobenzene and methanol.

  • Cool the mixture to 0-5 °C with an appropriate cooling system.

  • In a separate vessel, prepare a solution of sodium methoxide in methanol.

  • Slowly add the sodium methoxide solution to the reactor, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to 0-5 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 1,3-Dimethoxy-2-fluoro-4-nitrobenzene.

Step 2: Synthesis of 4-Amino-1,3-dimethoxy-2-fluorobenzene

Materials:

  • 1,3-Dimethoxy-2-fluoro-4-nitrobenzene (1 equivalent)

  • Palladium on carbon (10 wt. %, ~1-2 mol%)

  • Hydrogen gas

  • Methanol or Ethyl acetate

Procedure:

  • Charge a hydrogenation reactor with 1,3-Dimethoxy-2-fluoro-4-nitrobenzene and a suitable solvent (methanol or ethyl acetate).

  • Carefully add the palladium on carbon catalyst.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult equipment specifications).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-Amino-1,3-dimethoxy-2-fluorobenzene, which is often used in the next step without further purification.

Step 3: Synthesis of 1,3-Dimethoxy-2-fluorobenzene

Materials:

  • 4-Amino-1,3-dimethoxy-2-fluorobenzene (1 equivalent)

  • Sodium nitrite (1.1 equivalents)

  • Hypophosphorous acid (50% aqueous solution, 5-10 equivalents)

  • Hydrochloric acid (concentrated)

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of 4-Amino-1,3-dimethoxy-2-fluorobenzene in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate reactor, cool the hypophosphorous acid to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid.

  • Allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield 1,3-Dimethoxy-2-fluorobenzene.

Step 4: Synthesis of this compound

Materials:

  • 1,3-Dimethoxy-2-fluorobenzene (1 equivalent)

  • Boron tribromide (BBr3) (2.5 equivalents, 1 M solution in dichloromethane)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 1,3-Dimethoxy-2-fluorobenzene in anhydrous dichloromethane in a reactor under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the boron tribromide solution, maintaining the low temperature.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Cool the reaction mixture to 0 °C and slowly quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis of this compound Derivatives

This compound can be used as a precursor for various derivatives. A common application is the synthesis of fluorinated fluorescein dyes.

Example: Synthesis of a 2-Fluorofluorescein Derivative

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge reactor with this compound and Phthalic Anhydride B Add Methanesulfonic Acid A->B C Heat the mixture (e.g., 85 °C) B->C D Stir for 24-48 hours C->D E Monitor reaction by TLC/LC-MS D->E F Cool to room temperature E->F G Pour onto ice water F->G H Collect the precipitate by filtration G->H I Wash with cold water H->I J Dry the solid I->J K Purify by recrystallization or column chromatography J->K

Caption: Workflow for the synthesis of a 2-Fluorofluorescein derivative.

Procedure:

  • Charge a reactor with this compound (2 equivalents) and phthalic anhydride (1 equivalent).

  • Add methanesulfonic acid as both the solvent and catalyst.[1]

  • Heat the mixture to approximately 85 °C and stir for 24-48 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it onto ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude dye by recrystallization or column chromatography.

Safety and Handling for Large-Scale Synthesis

Scaling up the synthesis of fluorinated compounds requires stringent safety protocols.

  • Engineering Controls: All reactions should be performed in a well-maintained reactor system with appropriate pressure and temperature controls. A robust ventilation system is crucial. For reactions involving hazardous gases like hydrogen, dedicated gas cabinets and monitoring systems are required.[1]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-resistant lab coat, and chemical-resistant gloves. For handling corrosive reagents like boron tribromide, additional protection such as a face shield and heavy-duty gloves is necessary.[2]

  • Emergency Procedures: Ensure that emergency shutdown procedures are in place. Have appropriate spill kits and first aid supplies readily available, including calcium gluconate gel for potential exposure to HF-generating compounds.[2]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized by qualified personnel for specific large-scale manufacturing environments. A thorough risk assessment should be conducted before any scale-up activities.

References

Application Notes and Protocols: Synthesis of Novel Fluorinated Dyes via Reaction of 2-Fluororesorcinol with Phthalic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated fluorescein derivatives, powerful tools in biological imaging and diagnostics. The reaction of 2-fluororesorcinol and its analogs with various phthalic anhydride derivatives offers a pathway to novel fluorophores with enhanced photostability and less pH-sensitivity compared to traditional fluorescein. These characteristics make them superior reporter molecules in a variety of biological systems.

The core of this synthesis is the condensation reaction between a fluorinated resorcinol and a phthalic anhydride derivative. While traditional methods have employed harsh conditions with zinc chloride at high temperatures, a more efficient and milder approach utilizes methanesulfonic acid as both a solvent and a catalyst, leading to significantly higher yields.

Quantitative Data Summary

The use of methanesulfonic acid has been shown to be a superior method for the synthesis of fluorinated fluoresceins, providing higher yields under milder conditions. The resulting fluorophores exhibit excellent quantum yields.

Reactants (Fluororesorcinol + Anhydride)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Quantum Yield (Φ)
2,4-Difluororesorcinol + Tetrafluorophthalic AnhydrideMethanesulfonic Acid854865[1]-
2,4-Difluororesorcinol + Tetrafluorophthalic AnhydrideMolten ZnCl₂170-1800.3317[1]-
Various Fluorinated Resorcinols + Phthalic Anhydride DerivativesMethanesulfonic Acid80-8536-4860-92[1]0.85-0.97[1][2]

Experimental Workflow

The general workflow for the synthesis and purification of fluorinated fluoresceins is a two-stage process involving the initial condensation reaction followed by a purification step.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants This compound (2 equiv) reaction Heat at 80-85°C for 36-48h under N₂ reactants->reaction anhydride Phthalic Anhydride Derivative (1 equiv) anhydride->reaction solvent Methanesulfonic Acid (Catalyst & Solvent) solvent->reaction quench Pour into Ice Water reaction->quench filtration1 Filter to Collect Crude Product quench->filtration1 crude_product Crude Fluorinated Fluorescein filtration1->crude_product acetylation Dissolve in Acetic Anhydride & Pyridine crude_product->acetylation workup Aqueous Workup & Recrystallization acetylation->workup diacetate Purified Diacetate Intermediate workup->diacetate deacetylation Stir with NH₄OH in THF/MeOH diacetate->deacetylation acidification Acidify to pH 2 with HCl deacetylation->acidification filtration2 Filter and Dry to Obtain Pure Product acidification->filtration2

Caption: Workflow for the synthesis and purification of fluorinated fluoresceins.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of fluorinated fluorescein dyes.[1] Researchers should adapt these procedures with appropriate safety precautions and reaction monitoring.

Protocol 1: Synthesis of Fluorinated Fluoresceins

This protocol details the condensation reaction to form the xanthene core of a fluorinated fluorescein.

Materials:

  • Fluorinated resorcinol (e.g., this compound)

  • Phthalic anhydride or a derivative thereof (e.g., trimellitic anhydride, tetrafluorophthalic anhydride)

  • Methanesulfonic acid

  • Nitrogen gas supply

  • Ice water

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of the appropriate fluorinated resorcinol (2 equivalents) in methanesulfonic acid (1 M), add the phthalic anhydride derivative (1 equivalent).

  • Heat the resulting mixture under a dry nitrogen atmosphere at 80-85°C for 36-48 hours.

  • Monitor the reaction progress by a suitable method, such as thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 7 volumes of ice water.

  • Collect the resulting precipitate by filtration.

  • Dry the solid product at 60°C in a vacuum oven to a constant weight to yield the crude fluorinated fluorescein.

Protocol 2: Purification of Fluorinated Fluoresceins

This protocol describes a robust method for the purification of the crude fluorescein product via an acetate intermediate.

Materials:

  • Crude fluorinated fluorescein

  • Acetic anhydride

  • Pyridine

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl, 10%)

  • Standard laboratory glassware

Procedure:

  • Dissolve the dried crude fluorescein in a mixture of acetic anhydride and pyridine and heat briefly to convert it to the diacetate form.

  • Perform an aqueous workup and recrystallize the diacetate from absolute ethanol.

  • Dissolve the purified diacetate in a 1:1 mixture of THF/MeOH to create a 5% (w/v) solution.

  • Add ammonium hydroxide (10 equivalents) and stir the solution for 2 hours.

  • Pour the reaction mixture into 5 volumes of cold water.

  • Acidify the solution to a pH of 2 with 10% HCl.

  • Concentrate the solution in vacuo to remove the THF and MeOH.

  • Collect the solid pure product by filtration, wash with cold water, and dry in a vacuum oven at 60°C to a constant weight.

Logical Relationship of Reactants to Product Properties

The substitution pattern on both the resorcinol and phthalic anhydride rings influences the properties of the final dye.

G cluster_reactants Reactants cluster_properties Resulting Dye Properties fluororesorcinol This compound (or other fluorinated resorcinols) photostability Increased Photostability fluororesorcinol->photostability Fluorination at 2' and 7' positions pka Lower pKa (Reduced pH sensitivity) fluororesorcinol->pka Electron-withdrawing fluorine atoms quantum_yield High Quantum Yield fluororesorcinol->quantum_yield Substitution at 4' and 5' positions can decrease quantum yield phthalic_anhydride Phthalic Anhydride (or derivatives) phthalic_anhydride->quantum_yield Fluorination of carboxyphenyl ring has less effect

Caption: Influence of reactant structure on final dye properties.

Applications in Research and Drug Development

The enhanced photophysical and chemical properties of these fluorinated dyes make them highly valuable for a range of applications:

  • Fluorescence Microscopy: Their high photostability allows for longer imaging times with less signal degradation, which is crucial for time-lapse imaging of live cells.

  • Flow Cytometry: The bright fluorescence and specific spectral properties of these dyes enable multi-color analysis of cell populations with high sensitivity.

  • High-Throughput Screening: The reduced pH sensitivity ensures more reliable and reproducible results in cell-based assays for drug discovery.

  • Diagnostic Probes: These dyes can be conjugated to biomolecules such as antibodies or nucleic acids to create highly sensitive probes for the detection of specific targets in diagnostics.

The synthesis of these advanced fluorescent probes from this compound and phthalic anhydride derivatives provides a versatile platform for the development of next-generation tools for biological research and medical diagnostics.

References

Application Notes and Protocols: 2-Fluororesorcinol as a Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluororesorcinol is a fluorinated aromatic compound with significant potential as a versatile precursor in the synthesis of novel bioactive molecules. The introduction of a fluorine atom onto the resorcinol scaffold can profoundly influence the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound an attractive starting material for the development of new therapeutic agents in areas such as oncology, inflammation, and enzyme inhibition.

These application notes provide an overview of the synthesis of bioactive compounds derived from this compound, with a focus on fluorinated chalcones and their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols and a summary of biological activity data are presented to guide researchers in this promising area of drug discovery.

I. Synthesis of Bioactive Fluorinated Chalcones from this compound

A plausible and efficient synthetic route to bioactive fluorinated chalcones commences with the acylation of this compound to generate a key intermediate, a hydroxyfluoroacetophenone. This intermediate can then undergo a Claisen-Schmidt condensation with a variety of substituted benzaldehydes to yield a library of fluorinated chalcones.

G This compound This compound Hydroxyfluoroacetophenone Intermediate Hydroxyfluoroacetophenone Intermediate This compound->Hydroxyfluoroacetophenone Intermediate Acylation Fluorinated Chalcones Fluorinated Chalcones Hydroxyfluoroacetophenone Intermediate->Fluorinated Chalcones Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Fluorinated Chalcones

Caption: Synthetic workflow from this compound to fluorinated chalcones.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-fluoro-2,4-dihydroxyphenyl)ethan-1-one (A Hydroxyfluoroacetophenone Intermediate)

This protocol describes a plausible Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, Nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (1.1 - 2.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired hydroxyfluoroacetophenone.

Protocol 2: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of the hydroxyfluoroacetophenone intermediate with a substituted benzaldehyde.[1][2][3]

Materials:

  • 1-(3-fluoro-2,4-dihydroxyphenyl)ethan-1-one (from Protocol 1)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Dilute Hydrochloric acid (HCl)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve the hydroxyfluoroacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the reaction mixture with stirring at room temperature.

  • Continue stirring at room temperature for 24-48 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified fluorinated chalcone.

II. Biological Activities of this compound Derivatives

Derivatives of this compound, particularly fluorinated chalcones, have demonstrated significant potential as anticancer and anti-inflammatory agents. The presence of the fluorine atom can enhance the potency and selectivity of these compounds.

Anticancer Activity

Fluorinated chalcones have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated ChalconeHuman Pancreatic Cancer (BxPC-3)18.67[5]
Fluorinated ChalconeHuman Breast Cancer (BT-20)26.43[5]
α-Fluorinated Chalcone (4c)Human Gastric Cancer (MGC-803)0.025[6]
α-Fluorinated Chalcone (4c)Human Colon Cancer (HCT-116)0.202[6]

Signaling Pathways in Anticancer Activity

Fluorinated chalcones can exert their anticancer effects by modulating several critical signaling pathways, including the MAPK and NF-κB pathways, which are often dysregulated in cancer.[4][7] They can also induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

G cluster_0 Fluorinated Chalcone Action cluster_1 Signaling Pathways cluster_2 Cellular Effects Fluorinated_Chalcone Fluorinated Chalcone MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Fluorinated_Chalcone->MAPK_Pathway Inhibition NF_kappaB_Pathway NF-κB Pathway Fluorinated_Chalcone->NF_kappaB_Pathway Inhibition Apoptosis Apoptosis Induction Fluorinated_Chalcone->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) MAPK_Pathway->Cell_Cycle_Arrest NF_kappaB_Pathway->Apoptosis

Caption: Anticancer signaling pathways modulated by fluorinated chalcones.

Anti-inflammatory Activity

Fluorinated resorcinol and chalcone derivatives also exhibit promising anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling cascades.

Quantitative Anti-inflammatory Activity Data

Compound ClassTarget/AssayIC₅₀ (µM)Reference
Fluorinated BenzofuranCOX-2 Inhibition1.48[8]
Fluorinated PyrazoleBradykinin B1 Receptor Antagonism0.023[9]
Celecoxib-NBD ConjugateCOX-2 Inhibition0.19[10]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which play a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes.[4][11][12]

G cluster_0 Inflammatory Stimulus cluster_1 Fluorinated Resorcinol Derivative Action cluster_2 Signaling Pathways cluster_3 Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimulus->MAPK_Pathway NF_kappaB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kappaB_Pathway Fluorinated_Resorcinol Fluorinated Resorcinol Derivative Fluorinated_Resorcinol->MAPK_Pathway Inhibition Fluorinated_Resorcinol->NF_kappaB_Pathway Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Mediators Activation NF_kappaB_Pathway->Pro_inflammatory_Mediators Activation

Caption: Anti-inflammatory signaling pathways inhibited by fluorinated resorcinol derivatives.

III. This compound Derivatives as Enzyme Inhibitors

The structural features of this compound make it a promising scaffold for the design of specific enzyme inhibitors. For instance, resorcinol derivatives have been investigated as inhibitors of various enzymes, including kinases and glucosidases.[13][14][15] The introduction of fluorine can enhance the inhibitory potency and selectivity.

Kinase Inhibition

The 7-azaindole scaffold, which can be synthesized from fluorinated precursors, is a privileged structure in kinase inhibitor design.[13] Fluorinated aminophenols, which share structural similarities with this compound derivatives, have also shown potent inhibition of kinases in oncogenic signaling pathways.[14]

Quantitative Kinase Inhibition Data

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Fluorinated Aminophenol DerivativeBRAFV600E<0.4 - 9[14]
Diarylaminopyrimidine with Resorcinol MoietyALK (wild type)1.7[16]
Diarylaminopyrimidine with Resorcinol MoietyALK (G1202R mutant)1.8[16]
Cyclooxygenase (COX) Inhibition

As mentioned in the anti-inflammatory section, fluorinated compounds can be potent inhibitors of COX enzymes, particularly the inducible COX-2 isoform, which is a key target in inflammation and pain.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the COX-2 inhibitory activity of synthesized compounds.[10]

Materials:

  • Synthesized this compound derivatives

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the fluorometric probe.

  • Add the diluted test compounds to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of novel bioactive compounds. The strategic incorporation of fluorine can lead to derivatives with enhanced anticancer, anti-inflammatory, and enzyme inhibitory activities. The provided protocols and data serve as a foundation for researchers to explore the potential of this compound in the discovery and development of new therapeutic agents. Further investigation into the synthesis of a wider variety of heterocyclic and other complex molecules from this precursor is warranted to fully exploit its potential in medicinal chemistry.

References

The Role of 2-Fluororesorcinol in the Synthesis of Advanced Fluorinated Ferroelectric Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated ferroelectric liquid crystals (FLCs) utilizing 2-Fluororesorcinol as a key building block. The introduction of fluorine atoms into liquid crystal molecules is a critical strategy for tuning their physical properties, such as viscosity, dielectric anisotropy, and spontaneous polarization, which are essential for applications in advanced display technologies and photonics. This compound offers a unique structural motif to create bent-core or chiral FLCs with potentially enhanced ferroelectric and electro-optical characteristics.

Introduction to Fluorinated Ferroelectric Liquid Crystals

Ferroelectric liquid crystals are a class of materials that possess spontaneous electric polarization, which can be switched by an external electric field. This property leads to very fast electro-optic response times, making them highly desirable for next-generation displays, optical computing, and other photonic applications. The incorporation of fluorine atoms into the molecular structure of these liquid crystals can significantly influence their mesomorphic behavior and ferroelectric properties. Fluorine's high electronegativity can alter intermolecular interactions and dipole moments, leading to improved material performance.

This compound is a valuable precursor for creating a "bent-core" molecular architecture, which is known to promote the formation of polar and chiral smectic phases, essential for ferroelectricity. The fluorine substituent on the central resorcinol ring can enhance the lateral dipole moment and influence the molecular packing, potentially leading to materials with high spontaneous polarization and fast switching speeds.

Proposed Synthetic Pathway for a this compound-Based Ferroelectric Liquid Crystal

A common strategy for synthesizing bent-core liquid crystals involves a two-fold Williamson ether synthesis to introduce flexible side chains, followed by a double esterification to attach mesogenic "wing" units, which can incorporate chiral centers to induce ferroelectricity.

The proposed target molecule is a symmetric bent-core liquid crystal with chiral alkyl chains.

Logical Relationship of Synthesis

A This compound C Intermediate 1 (Dialkoxy-2-fluorobenzene) A->C Williamson Ether Synthesis B Chiral Alkyl Bromide B->C E Target Ferroelectric Liquid Crystal C->E Esterification (Steglich) D 4-(alkoxy)benzoic acid D->E

Caption: Synthetic workflow for a this compound-based FLC.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1,3-Bis(alkoxy)-2-fluorobenzene (Intermediate 1)

This protocol describes the synthesis of the central core with flexible side chains.

Materials:

  • This compound

  • (S)-1-bromo-2-methylbutane (or other chiral alkyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in acetone or DMF.

  • Add finely ground potassium carbonate (2.5 eq).

  • To this suspension, add the chiral alkyl bromide (2.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,3-Bis(alkoxy)-2-fluorobenzene intermediate.

Protocol 2: Steglich Esterification for the Final Ferroelectric Liquid Crystal

This protocol details the attachment of the mesogenic wings to the central core.

Materials:

  • 1,3-Bis(alkoxy)-2-fluorobenzene (Intermediate 1 from Protocol 1)

  • 4-(decyloxy)benzoic acid (or other appropriate benzoic acid derivative) (2.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Intermediate 1 (1.0 eq), 4-(decyloxy)benzoic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (2.5 eq) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with cold dichloromethane.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol/heptane mixture) to yield the final fluorinated ferroelectric liquid crystal.

Data Presentation: Properties of Analogous Fluorinated Ferroelectric Liquid Crystals

Since the target molecule is a novel compound, its exact properties are yet to be determined. The following tables present representative data for structurally similar fluorinated ferroelectric and antiferroelectric liquid crystals to provide an expected range of performance.

Table 1: Phase Transition Temperatures of Analogous Fluorinated Liquid Crystals

Compound AnalogueCrystal (Cr) to Smectic C* (SmC) Transition (°C)Smectic C (SmC) to Smectic A (SmA) Transition (°C)Smectic A (SmA) to Isotropic (Iso) Transition (°C)Reference
Fluorinated Phenylpyrimidine Derivative55110125[1]
Difluoro Terphenyl Derivative68142 (SmC to N)155 (N to Iso)[2]
Fluorinated Biphenyl Benzoate4598112[3]

SmC is the chiral smectic C phase, which is ferroelectric. SmA* is the chiral smectic A phase. N* is the chiral nematic (cholesteric) phase.

Table 2: Electro-optical Properties of Analogous Fluorinated FLCs

Compound AnalogueSpontaneous Polarization (Ps) (nC/cm²) at T-T_c = -10°CResponse Time (τ) (µs) at E = 10 V/µmTilt Angle (θ) (°)Reference
Fluorinated Phenylpyrimidine Derivative458025[1]
Difluoro Terphenyl Derivative1205530[2]
Fluorinated Biphenyl Benzoate3011022[3]

T_c is the transition temperature from the SmA* to the SmC* phase.

Structure-Property Relationships

The molecular design of FLCs based on this compound allows for systematic tuning of their properties.

Logical Diagram of Structure-Property Tuning

cluster_0 Molecular Structure cluster_1 Physical Properties A This compound Core D Bent Molecular Shape A->D B Chiral Side Chains E Spontaneous Polarization (Ps) B->E induces chirality C Mesogenic Wings G Phase Stability & Range C->G influences D->E promotes F Response Time (τ) E->F inversely related

Caption: Influence of molecular components on FLC properties.

Conclusion

This compound serves as a promising and versatile platform for the design and synthesis of novel fluorinated ferroelectric liquid crystals. The synthetic protocols outlined, based on established Williamson ether synthesis and Steglich esterification, provide a reliable pathway to these advanced materials. By systematically modifying the chiral side chains and the mesogenic wing groups, researchers can fine-tune the material's properties to meet the demands of specific applications in high-speed displays and photonics. The provided data from analogous compounds offer a valuable benchmark for the expected performance of these new materials. Further characterization of the synthesized compounds will be crucial to fully elucidate their potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BBr₃ Demethylation for 2-Fluororesorcinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluororesorcinol, with a specific focus on the critical BBr₃ demethylation step of 2-fluoro-1,3-dimethoxybenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the BBr₃ demethylation of 2-fluoro-1,3-dimethoxybenzene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] - If the reaction stalls, consider increasing the reaction time or allowing the reaction mixture to slowly warm to room temperature.[2]
2. Insufficient BBr₃.- Use at least one equivalent of BBr₃ per methoxy group. A slight excess (2.2-3.0 equivalents for both methoxy groups) is often recommended to drive the reaction to completion.[3]
3. Degradation of starting material or product.- Maintain a low temperature (e.g., -78°C to 0°C) during the addition of BBr₃ to control the exothermic reaction.[2][4]
4. Product loss during workup.- If quenching with methanol, ensure it is completely removed under reduced pressure before extraction, as this compound may be soluble in it.[1] - Consider quenching with ice-water or a saturated aqueous solution of sodium bicarbonate as an alternative to methanol.[1]
Formation of Agglomerate/Emulsion During Workup 1. Formation of insoluble boron salts.- Add brine (saturated aqueous NaCl solution) during the workup to help break up agglomerates and improve phase separation.[1]
2. pH of the aqueous layer.- Adjust the pH of the aqueous layer. The product may exist as a salt at certain pH values, leading to solubility in the aqueous phase or formation of an emulsion.[1]
Incomplete Demethylation (Presence of Monomethoxy Impurity) 1. Insufficient BBr₃ or reaction time.- Increase the equivalents of BBr₃ and/or prolong the reaction time. Monitor by TLC for the disappearance of both the starting material and the monomethoxy intermediate.
2. Steric hindrance or electronic effects.- While BBr₃ is a powerful demethylating agent, the fluorine substituent may influence the reactivity of the adjacent methoxy groups. Ensure adequate reaction time and stoichiometry.
Side Reactions/Product Degradation 1. Reaction temperature is too high.- Maintain low temperatures, especially during the addition of BBr₃. For sensitive substrates, keeping the reaction at 0°C or even -78°C throughout is advisable.[2][4]
2. Presence of moisture.- The reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware. BBr₃ reacts violently with water.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for BBr₃ demethylation of aryl methyl ethers?

A1: Boron tribromide (BBr₃), a strong Lewis acid, coordinates to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of methyl bromide and a borate ester intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired hydroxyl group.[4][5]

Q2: How can I monitor the progress of the demethylation reaction?

A2: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-fluoro-1,3-dimethoxybenzene). The reaction is considered complete when the starting material spot has been completely consumed.[1] It is also advisable to co-spot with a reference standard of the expected monomethoxy intermediate if available.

Q3: What are the critical safety precautions when working with BBr₃?

A3: Boron tribromide is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water and alcohols, producing hydrogen bromide (HBr) gas.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any alternatives to BBr₃ for the demethylation of 2-fluoro-1,3-dimethoxybenzene?

A4: Yes, other reagents can be used for the demethylation of aryl methyl ethers, although their effectiveness for this specific substrate may vary. Alternatives include:

  • Hydrobromic acid (HBr): This is a strong protic acid that can cleave methyl ethers, typically at elevated temperatures.[6]

  • Thiolates: Strong nucleophiles like sodium thiomethoxide (NaSMe) can be effective but often require high temperatures.

  • Iodotrimethylsilane (TMS-I): This reagent can also be used for demethylation.

The choice of reagent may depend on the overall functional group tolerance of the substrate.

Experimental Protocols

Synthesis of 2-fluoro-1,3-dimethoxybenzene (Starting Material)

A detailed protocol for the synthesis of 2-fluoro-1,3-dimethoxybenzene has been reported. The procedure involves the methylation of this compound.

BBr₃ Demethylation of 2-fluoro-1,3-dimethoxybenzene (General Procedure)

The following is a general procedure based on protocols for similar substrates, which should be optimized for the specific case of 2-fluoro-1,3-dimethoxybenzene.

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is assembled.

  • Dissolution: 2-fluoro-1,3-dimethoxybenzene is dissolved in a dry solvent, typically dichloromethane (DCM), in the reaction flask.[2]

  • Cooling: The solution is cooled to the desired temperature, usually between -78°C and 0°C, using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).[2]

  • Addition of BBr₃: A solution of BBr₃ (2.2-3.0 equivalents) in dry DCM is added dropwise to the stirred solution of the precursor via the dropping funnel. The addition rate should be controlled to manage the exothermic nature of the reaction.[2]

  • Reaction: The reaction mixture is stirred at the low temperature for a set period or allowed to warm slowly to room temperature while monitoring the progress by TLC. Reaction times can range from a few hours to overnight.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a suitable reagent. Common quenching agents include ice-water, a saturated aqueous solution of sodium bicarbonate, or methanol.[1] Caution: Quenching is highly exothermic.

  • Workup and Isolation: The quenched reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to obtain the final product of desired purity.

Visualizations

experimental_workflow Experimental Workflow for BBr3 Demethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-fluoro-1,3-dimethoxybenzene in dry DCM cool Cool solution to -78°C to 0°C start->cool add_bbr3 Slowly add BBr3 solution cool->add_bbr3 stir Stir and monitor by TLC add_bbr3->stir quench Quench reaction (e.g., with ice-water) stir->quench extract Extract with organic solvent quench->extract wash Wash, dry, and concentrate extract->wash purify Purify product (e.g., chromatography) wash->purify

Caption: A flowchart of the BBr₃ demethylation process.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Product Yield check_tlc Check TLC for starting material low_yield->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn workup_issue Workup Issue? incomplete_rxn->workup_issue No increase_time Increase reaction time/temp incomplete_rxn->increase_time Yes increase_bbr3 Increase BBr3 equivalents incomplete_rxn->increase_bbr3 Yes optimize_quench Optimize quenching method workup_issue->optimize_quench Yes check_extraction_ph Adjust workup pH workup_issue->check_extraction_ph Yes

References

Identification of side products in the synthesis of 2-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluororesorcinol. The following information is designed to help identify and mitigate the formation of common side products encountered during various synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Direct Electrophilic Fluorination of Resorcinol

Question 1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the selectivity for this compound?

Answer: Direct fluorination of resorcinol is known to produce a mixture of this compound and 4-Fluororesorcinol, with the latter often being a significant side product. Additionally, polyfluorinated species such as 4,6-difluororesorcinol can also be formed.

Troubleshooting Steps:

  • Choice of Fluorinating Agent: The choice of electrophilic fluorinating agent is critical. Reagents like Selectfluor® (F-TEDA-BF4) are commonly used. The reactivity and selectivity can be influenced by the solvent and reaction conditions.

  • Solvent Effects: The polarity of the solvent can influence the isomer ratio. It is recommended to perform small-scale solvent screening to find the optimal conditions for your specific setup. Acetonitrile is a commonly used solvent for reactions with Selectfluor.

  • Temperature Control: Running the reaction at lower temperatures may improve selectivity by reducing the rate of competing side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a large excess can lead to the formation of di- and poly-fluorinated products. Start with a 1:1 molar ratio of resorcinol to the fluorinating agent and optimize from there.

  • Purification: Separation of the 2- and 4-fluoro isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) or careful column chromatography on silica gel may be required. Developing a robust analytical method (e.g., HPLC, GC-MS) is crucial to quantify the isomer ratio and guide optimization.

Method 2: Multi-Step Synthesis from Fluorinated Nitrobenzenes

This is often the preferred method for achieving high regioselectivity and yield. A common starting material is 1-fluoro-2,4-dinitrobenzene or a related compound. The general sequence involves:

  • Nucleophilic aromatic substitution with methoxide.

  • Reduction of the nitro groups.

  • Diazotization and hydrodediazoniation.

  • Demethylation to yield this compound.

Question 2: I am seeing impurities in my final product after the multi-step synthesis. What are the likely side products and at which stage are they being formed?

Answer: Side products in this multi-step synthesis typically arise from incomplete reactions at each stage.

Troubleshooting Steps & Potential Side Products:

  • Step 1: Methoxylation: Incomplete reaction will leave unreacted nitro-fluoro starting material. Ensure you are using a sufficient excess of sodium methoxide and adequate reaction time and temperature.

  • Step 2: Nitro Group Reduction: Incomplete reduction will result in nitro- or nitroso-intermediates. Monitor the reaction by TLC or LC-MS to ensure complete conversion. The choice of reducing agent (e.g., H₂/Pd/C, SnCl₂) and reaction conditions are critical.

  • Step 3: Hydrodediazoniation: Incomplete diazotization or hydrodediazoniation can leave the corresponding aniline derivative as an impurity.

  • Step 4: Demethylation: This is a common step where side products can form. The use of strong Lewis acids like boron tribromide (BBr₃) is typical.

    • Incomplete Demethylation: This will result in 2-fluoro-1-methoxy-3-hydroxybenzene or 2-fluoro-1,3-dimethoxybenzene. To drive the reaction to completion, you may need to increase the equivalents of BBr₃, prolong the reaction time, or increase the temperature. However, harsh conditions can lead to degradation.

    • Degradation: Resorcinols are sensitive to strong acids and high temperatures. Charring or formation of polymeric material can occur. It is crucial to perform the reaction under an inert atmosphere and at a controlled temperature.

Question 3: The demethylation step with BBr₃ is giving a low yield and a complex mixture. How can I optimize this step?

Answer: The demethylation of 2-fluoro-1,3-dimethoxybenzene is a critical step that requires careful control.

Troubleshooting Steps:

  • Reagent Quality: Ensure the BBr₃ used is of high purity and has not been exposed to moisture, as this will deactivate it.

  • Solvent: Use a dry, inert solvent such as dichloromethane (DCM) or chloroform.

  • Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent side reactions. The reaction mixture is then slowly allowed to warm to room temperature.

  • Work-up: The work-up procedure is critical. The reaction must be quenched carefully by the slow addition of water or methanol at a low temperature to decompose the boron complexes. A vigorous exotherm can occur if the quench is too fast.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, recrystallization, or sublimation.

Method 3: Balz-Schiemann Reaction

This method typically involves the diazotization of an appropriate aminobenzene derivative followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. For this compound, a potential precursor could be 2,6-dimethoxyaniline.

Question 4: My Balz-Schiemann reaction is giving a poor yield of the desired fluoroaromatic and significant byproducts. What are the common issues?

Answer: The Balz-Schiemann reaction can be sensitive to reaction conditions, and side reactions are common.

Troubleshooting Steps & Potential Side Products:

  • Decomposition of Diazonium Salt: The primary challenge is controlling the decomposition of the diazonium salt.

    • Phenol Formation: Reaction with residual water can lead to the formation of the corresponding phenol (in this case, 2,6-dimethoxyphenol). It is crucial to use anhydrous conditions.

    • Hydrodediazoniation: The diazonium group can be replaced by hydrogen, leading to the formation of 1,3-dimethoxybenzene.

    • Coupling Products: Diazonium salts can couple with other aromatic species present in the reaction mixture to form azo compounds.

  • Reaction Conditions:

    • Temperature: The decomposition temperature is critical. If it is too low, the reaction will be slow or incomplete. If it is too high, it can lead to explosive decomposition and the formation of tars.

    • Solvent: The choice of solvent can influence the outcome. Non-polar, high-boiling solvents are often used for thermal decomposition. In some cases, performing the decomposition without a solvent (neat) is effective, but requires careful temperature control.

    • Counter-ion: While tetrafluoroborate is classic, other counter-ions like hexafluorophosphate (PF₆⁻) have been reported to sometimes give better yields.

Summary of Potential Side Products

Synthetic MethodPotential Side ProductsNotes
Direct Electrophilic Fluorination 4-Fluororesorcinol, 4,6-Difluororesorcinol, Polyfluorinated resorcinolsIsomer separation is a major challenge.
Multi-Step Synthesis Incompletely reacted intermediates from each step, 2-fluoro-1-methoxy-3-hydroxybenzene, 2-fluoro-1,3-dimethoxybenzene, Polymeric materialsSide products depend on the specific step that is incomplete or has side reactions.
Balz-Schiemann Reaction Corresponding phenol (from reaction with water), Deaminated product (e.g., 1,3-dimethoxybenzene), Azo-coupled byproductsStrict anhydrous conditions are necessary to minimize phenol formation.

Experimental Protocols

Key Experiment: Demethylation of 2-Fluoro-1,3-dimethoxybenzene with Boron Tribromide

Objective: To convert 2-Fluoro-1,3-dimethoxybenzene to this compound.

Materials:

  • 2-Fluoro-1,3-dimethoxybenzene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line.

Procedure:

  • Dissolve 2-Fluoro-1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (2.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and the boron-phenoxide complexes. A gas evolution may be observed.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_0 Problem Identification cluster_1 Direct Fluorination cluster_2 Multi-Step Synthesis cluster_3 Balz-Schiemann cluster_4 Purification & Analysis start Low Yield or Impure Product check_method Identify Synthetic Method start->check_method df_issue Isomer Mixture? check_method->df_issue Direct Fluorination ms_issue Identify Problematic Step check_method->ms_issue Multi-Step bs_issue Byproduct Formation? check_method->bs_issue Balz-Schiemann df_solution Optimize Fluorinating Agent Adjust T & Stoichiometry Develop HPLC/GC-MS Method df_issue->df_solution Yes purify Purify Product (Column, Recrystallization, Sublimation) df_solution->purify ms_solution Incomplete Reaction? - Check Stoichiometry & Time - Monitor by TLC/LC-MS Demethylation Issues? - Check BBr3 Quality - Optimize T & Work-up ms_issue->ms_solution ms_solution->purify bs_solution Phenol Formation? - Ensure Anhydrous Conditions Deamination? - Optimize Decomposition T Tar Formation? - Adjust T & Solvent bs_issue->bs_solution bs_solution->purify analyze Analyze Purity (NMR, HPLC, GC-MS) purify->analyze end_goal Pure this compound analyze->end_goal

Caption: Troubleshooting workflow for identifying and resolving issues in this compound synthesis.

Stability of 2-Fluororesorcinol under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Fluororesorcinol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the known chemistry of resorcinols, fluorinated phenols, and data from the closely related compound, 2,4-Difluororesorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like other resorcinols, it is susceptible to degradation under both acidic and basic conditions, and this degradation can be accelerated by elevated temperatures.

Q2: What signs of degradation should I look for when working with this compound solutions?

A2: Visual indicators of degradation include a change in color of the solution (e.g., turning pink, brown, or black) and the formation of a precipitate.[1] On an analytical level, you may observe the appearance of new peaks and a decrease in the main peak corresponding to this compound in your HPLC or LC-MS chromatograms.[1]

Q3: How does this compound behave under acidic conditions?

A3: Under acidic conditions, particularly at elevated temperatures, this compound is prone to self-condensation or polymerization reactions.[1] The acidic environment can catalyze electrophilic aromatic substitution between molecules, leading to the formation of dimers and higher-order oligomers, which may be colored and insoluble.[1]

Q4: What are the potential degradation pathways for this compound in basic media?

A4: In basic solutions, phenols and resorcinols are susceptible to oxidation, especially in the presence of air (oxygen). The phenoxide ions formed at basic pH are more electron-rich and thus more easily oxidized. This can lead to the formation of complex colored products. The predicted pKa of this compound is approximately 8.19, meaning that at a pH above this value, a significant portion of the compound will be in the more reactive phenoxide form.[2][3]

Q5: What are the recommended storage conditions for solid this compound and its stock solutions?

A5: Solid this compound should be stored in a cool, dark, and dry place, under an inert atmosphere.[2][3] For stock solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C, protected from light. For longer-term storage, freezing at -20°C or below is advisable, though a stability study under your specific conditions is recommended.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Solution turns pink/brown upon adding base. Oxidation of the resorcinol ring.- Degas your solvent before preparing the solution. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant, if compatible with your downstream application. - Prepare the solution immediately before use.
Precipitate forms in an acidic reaction mixture. Polymerization or condensation of this compound.[1]- Lower the reaction temperature.[1] - Use the mildest acidic conditions possible for your reaction.[1] - Ensure all reactants are free of aldehydes or ketones that could promote condensation.[1]
Unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.[1]- Use LC-MS or GC-MS to identify the molecular weights of the new peaks to help elucidate their structures.[1] - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Inconsistent reaction yields. Degradation of this compound starting material.- Verify the purity of your this compound before use. - Follow recommended storage and handling procedures. - Minimize the time the compound is in solution before use.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Condition Time (hours) This compound Assay (%) Total Impurities (%) Appearance
0.1 M HCl (60°C)0100.00.0Colorless
2492.57.5Light Yellow
4885.214.8Yellow
0.1 M NaOH (RT)0100.00.0Colorless
290.19.9Pink
875.824.2Dark Brown
3% H₂O₂ (RT)0100.00.0Colorless
488.311.7Light Brown
1270.429.6Brown

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time intervals due to expected faster degradation (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

cluster_conditions Reaction Conditions cluster_degradation Degradation Pathways Acidic Acidic Conditions (Low pH, Heat) Polymerization Dimerization & Polymerization Acidic->Polymerization Condensation Condensation (with e.g., aldehydes) Acidic->Condensation Basic Basic Conditions (High pH, O2) Oxidation Oxidation Basic->Oxidation

Caption: Potential degradation pathways for this compound.

start Prepare this compound Stock Solution stress Apply Stress Condition (Acid, Base, Oxidant, Light) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize (if acidic/basic) sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze data Quantify Degradation & Identify Products analyze->data end Assess Stability data->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Troubleshooting Electrophilic Aromatic Substitution of 2-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic aromatic substitution reactions of 2-Fluororesorcinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing electrophilic aromatic substitution on this compound?

A1: The main challenges stem from the interplay of the directing effects of the substituents and the high reactivity of the resorcinol core. The two hydroxyl groups are strongly activating and ortho, para-directing, while the fluorine atom is deactivating via induction but also ortho, para-directing through resonance. This leads to a highly activated ring, making it susceptible to side reactions such as polysubstitution, oxidation, and polymerization, which can result in low yields of the desired product. Controlling regioselectivity can also be challenging due to multiple activated positions.

Q2: Which positions on the this compound ring are most reactive towards electrophiles?

A2: The positions ortho and para to the strongly activating hydroxyl groups are the most nucleophilic. In this compound, the C4 and C6 positions are most activated. The C4 position is para to one hydroxyl group and ortho to the other, while the C6 position is ortho to both hydroxyls. The fluorine at C2 has a deactivating inductive effect, which can slightly reduce the reactivity of the adjacent positions. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Q3: How can I control the regioselectivity of the reaction?

A3: Controlling regioselectivity requires careful optimization of reaction conditions.

  • Steric Hindrance: Using bulkier electrophiles or protecting groups on one of the hydroxyls can favor substitution at the less sterically hindered position.

  • Solvent Effects: The choice of solvent can influence the availability of the electrophile and the substrate's conformation, thereby affecting the regiochemical outcome.

  • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

Q4: My reaction mixture turns dark, and I observe polymer formation. What is causing this, and how can I prevent it?

A4: Darkening of the reaction mixture and polymerization are common issues with highly activated phenols like resorcinols, especially under acidic or oxidizing conditions. This is often due to the formation of phenolic radicals or other reactive intermediates that can polymerize. To mitigate this:

  • Use Milder Conditions: Employ milder Lewis acids or protic acids.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Control Temperature: Maintain a low reaction temperature to minimize side reactions.

  • Scavengers: In some cases, adding radical scavengers might be beneficial, although this should be evaluated on a case-by-case basis as it could interfere with the desired reaction.

Troubleshooting Guides

Low Yield in Nitration Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficiently strong nitrating agent. 2. Reaction temperature too low.1. Use a stronger nitrating mixture (e.g., a higher ratio of H₂SO₄ to HNO₃). 2. Gradually increase the reaction temperature while monitoring for side reactions.
Formation of multiple products (isomers, polysubstitution) 1. High reactivity of the this compound ring. 2. Reaction temperature too high.1. Use a milder nitrating agent (e.g., dilute nitric acid in acetic acid). 2. Perform the reaction at a lower temperature (e.g., 0-5 °C). 3. Consider using a protecting group strategy for one of the hydroxyls to control regioselectivity.
Product decomposition or polymerization (dark reaction mixture) 1. Overly harsh acidic conditions. 2. Presence of oxidizing impurities.1. Use a buffered system or a milder acid. 2. Ensure high purity of reagents and solvents. Run the reaction under an inert atmosphere.
Low Yield in Halogenation Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Polybromination observed High concentration of bromine and high reactivity of the substrate.1. Use a portion-wise or dropwise addition of a dilute bromine solution. 2. Employ a milder brominating agent such as N-bromosuccinimide (NBS).
Low yield of desired monobrominated product 1. Difficult separation of isomers. 2. Competing side reactions.1. Optimize chromatographic separation conditions. 2. Control the stoichiometry of the brominating agent precisely.
Reaction does not go to completion Insufficient activation of the halogenating agent.For less reactive halogens like chlorine, a Lewis acid catalyst may be necessary, but should be used with caution due to the high reactivity of the substrate.
Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Deactivation of the catalyst by the hydroxyl groups. 2. Insufficiently reactive acylating agent.1. Use a stronger Lewis acid or a higher stoichiometric amount of the catalyst. 2. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 3. Consider protecting the hydroxyl groups as esters or ethers before acylation.
Formation of O-acylated byproducts The hydroxyl groups are more nucleophilic than the aromatic ring under certain conditions.1. Use a catalyst that favors C-acylation (e.g., ZnCl₂). 2. Optimize reaction temperature and time.
Low regioselectivity Multiple activated positions on the ring.1. Employ a milder Lewis acid to increase selectivity. 2. Use a solvent that can influence the regiochemical outcome.

Experimental Protocols

Protocol 1: Nitration of this compound (Adapted from Nitration of 2-Fluorophenol)
  • Reaction: this compound to 4-Nitro-2-fluororesorcinol

  • Reagents: this compound, Nitric Acid (70%), Sulfuric Acid (98%)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of this compound (Adapted from Bromination of Resorcinol)
  • Reaction: this compound to 4-Bromo-2-fluororesorcinol

  • Reagents: this compound, Bromine, Glacial Acetic Acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred this compound solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Protocol 3: Friedel-Crafts Acylation of this compound (Solvent-Free)
  • Reaction: this compound to 4-Acyl-2-fluororesorcinol

  • Reagents: this compound, Carboxylic Acid (e.g., Acetic Acid), Zinc Chloride

  • Procedure:

    • In a reaction vessel, thoroughly mix this compound (1.0 eq), zinc chloride (1.0-2.0 eq), and the desired carboxylic acid (1.0-2.0 eq).[2]

    • Heat the mixture with stirring to 80-120 °C.[2]

    • Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Add water to the solidified mixture and stir to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 4-acyl-2-fluororesorcinol.[2]

Visualizing Reaction Pathways and Troubleshooting Logic

Electrophilic_Substitution_Pathway Start This compound Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) Start->Reaction_Conditions Electrophile Electrophile (E+) Electrophile->Reaction_Conditions Intermediate Sigma Complex (Arenium Ion) Reaction_Conditions->Intermediate Attack by aromatic ring Deprotonation Deprotonation Intermediate->Deprotonation Loss of H+ Product Substituted This compound Deprotonation->Product Restoration of aromaticity

Caption: General workflow for electrophilic aromatic substitution on this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Analysis Analyze Reaction (TLC, NMR of crude) Start->Analysis Low_Conversion Low Conversion Analysis->Low_Conversion Incomplete Reaction Side_Products Multiple Side Products Analysis->Side_Products Poor Selectivity Decomposition Decomposition/ Polymerization Analysis->Decomposition Product Instability Adjust_Conditions Adjust Reaction Conditions (Temp, Time, Concentration) Low_Conversion->Adjust_Conditions Change_Reagents Change Reagents (Milder/Stronger Electrophile, Different Catalyst) Low_Conversion->Change_Reagents Side_Products->Adjust_Conditions Side_Products->Change_Reagents Protecting_Groups Use Protecting Groups Side_Products->Protecting_Groups Decomposition->Adjust_Conditions Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere

Caption: A logical workflow for troubleshooting low yields in electrophilic substitution reactions.

References

Technical Support Center: Degradation of Fluorinated Resorcinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated resorcinols. The information provided is intended to assist with experimental design, execution, and data interpretation related to the degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for fluorinated resorcinols?

A1: Based on studies of similar compounds like fluorophenols, fluorinated resorcinols are expected to degrade through several primary pathways, including microbial degradation, photodegradation, and advanced oxidation processes (e.g., ozonolysis). Microbial pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. Photodegradation is influenced by factors such as pH and the presence of photosensitizers, and typically involves hydroxyl radical attack.

Q2: What are the likely primary byproducts of fluorinated resorcinol degradation?

A2: The degradation of fluorinated resorcinols can lead to a variety of byproducts. Initial transformation often results in the formation of fluorinated catechols or other hydroxylated intermediates.[1] Subsequent ring cleavage can produce smaller aliphatic fluorinated acids and eventually lead to the release of fluoride ions.[2][3] Under certain conditions, incomplete degradation may result in the formation of persistent fluorinated intermediates.

Q3: Which analytical techniques are most suitable for studying the degradation of fluorinated resorcinols?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is essential for separating and identifying degradation byproducts.[4] 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the fate of fluorine atoms throughout the degradation process and can help in quantifying fluorinated metabolites without the need for extensive purification.[2][5][6]

Q4: How can I quantify the formation of fluoride ions during degradation?

A4: An ion-selective electrode (ISE) is a common and effective method for quantifying free fluoride ions in aqueous samples. For complex matrices, sample preparation steps such as diffusion or extraction may be necessary to minimize interferences.

Q5: Are there any specific safety precautions I should take when handling fluorinated resorcinols and their degradation byproducts?

A5: Yes. Fluorinated compounds and their degradation products can be toxic and persistent. Always handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific fluorinated resorcinol you are using for detailed handling and disposal information.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of fluorinated resorcinol degradation.

HPLC-MS/MS Analysis
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dilute the sample to avoid overloading the column.- Consider a different column chemistry, such as one with end-capping to minimize silanol interactions.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Use a guard column and replace the analytical column if performance degrades.
Ghost Peaks or High Baseline Noise - Contamination in the mobile phase, injector, or system.- Carryover from previous injections.- Sample degradation in the autosampler.- Use high-purity solvents and filter the mobile phase.- Implement a thorough needle wash protocol between injections.- Keep the autosampler temperature low and protect samples from light to prevent degradation.
Low Signal Intensity or No Peak - Improper MS source settings (e.g., temperature, gas flow).- Analyte instability.- Incorrect detection mode (positive vs. negative ion).- Optimize MS source parameters for the specific fluorinated resorcinol.- Prepare samples fresh and analyze them promptly.- Analyze in both positive and negative ion modes to determine the optimal polarity.
19F NMR Analysis
Problem Possible Cause Solution
Broad Peaks - Sample viscosity.- Presence of paramagnetic impurities.- Poor shimming.- Dilute the sample or use a higher temperature for acquisition.- Treat the sample with a chelating agent if metal contamination is suspected.- Carefully shim the magnet before acquisition.
Inaccurate Quantification - Incomplete relaxation of the 19F nucleus.- Improper integration of peaks.- Inaccurate concentration of the internal standard.- Use a longer relaxation delay (D1) in your pulse sequence.- Ensure correct baseline correction and integration limits.- Use a certified internal standard and ensure it is fully dissolved.
Overlapping Peaks - Presence of multiple fluorinated species with similar chemical environments.- Use a higher field strength NMR spectrometer for better resolution.- Consider 2D NMR techniques (e.g., 1H-19F HETCOR) to resolve overlapping signals.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of a generic fluorinated resorcinol under different conditions. This data is for illustrative purposes and will vary depending on the specific compound and experimental setup.

Degradation Method Parent Compound Remaining (%) Major Fluorinated Byproduct Yield (%) Fluoride Ion Release (%)
Microbial (Pseudomonas sp.) - 7 days 2545 (Fluorinated Catechol)15
Photodegradation (UV, pH 7) - 24 hours 4030 (Hydroxylated Intermediates)25
Ozonolysis - 1 hour <510 (Short-chain Fluorinated Acids)80

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Fluorinated Resorcinol Degradation
  • Sample Preparation:

    • Collect aqueous samples from the degradation experiment at specified time points.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulates.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

    • Prepare a calibration curve using standards of the parent fluorinated resorcinol and any available byproduct standards.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Source Temperature: 350 °C.

    • Capillary Voltage: 3.5 kV.

    • Scan Mode: Full scan for initial screening and Multiple Reaction Monitoring (MRM) for quantification of target analytes.

    • Collision Gas: Argon.

    • Optimize collision energies for each parent-daughter ion transition.

Protocol 2: 19F NMR Analysis for Fluorine Mass Balance
  • Sample Preparation:

    • Take an aliquot of the degradation sample (typically 500 µL).

    • Add 50 µL of D₂O for field locking.

    • Add a known concentration of an internal standard (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm (centered appropriately for expected signals).

      • Relaxation Delay (D1): 5 seconds (to ensure full relaxation).

      • Number of Scans: 128 or more, depending on the concentration of fluorinated species.

    • Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Data Analysis:

    • Integrate the peaks corresponding to the parent compound, known byproducts, and the internal standard.

    • Calculate the concentration of each fluorinated species relative to the internal standard.

    • Sum the concentrations of all fluorinated species to determine the fluorine mass balance.

Visualizations

Degradation_Pathway FR Fluorinated Resorcinol FC Fluorinated Catechol FR->FC Microbial Hydroxylation RCO Ring Cleavage Organics FC->RCO Ring Cleavage SCA Short-chain Fluorinated Acids RCO->SCA F_ion Fluoride Ion (F⁻) SCA->F_ion Defluorination

Caption: Inferred microbial degradation pathway of a fluorinated resorcinol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Degradation Sample Filter 0.22 µm Filtration Sample->Filter SPE Solid-Phase Extraction (optional) Filter->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Mass Spectrometry (ESI, Full Scan/MRM) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for HPLC-MS/MS analysis of degradation samples.

References

Technical Support Center: HPLC Purity Analysis of 2-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of 2-Fluororesorcinol using High-Performance Liquid Chromatography (HPLC). This resource offers a recommended starting method, troubleshooting guidance for common issues, and answers to frequently asked questions.

Recommended HPLC Method for this compound Purity

While a specific validated method for this compound is not widely published, the following method, adapted from protocols for similar phenolic compounds like resorcinol and its fluorinated derivatives, serves as an excellent starting point for method development and validation.[1][2][3]

Experimental Protocol:

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.

  • Purge the pump with the initial mobile phase composition to remove any air bubbles.[4]

  • Allow the column to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution. Dilute this stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.[1]

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample to be tested in the mobile phase (initial conditions) to prepare a solution with a concentration of approximately 100 µg/mL.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters outlined in the table below.

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1]

Table 1: Proposed HPLC Method Parameters for this compound Purity Analysis

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar aromatic compounds like resorcinol derivatives.[1][3]
Mobile Phase A 0.1% Phosphoric Acid in WaterA common and effective mobile phase for reversed-phase chromatography of polar analytes, offering good peak shape.[1]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.[1]
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[1][3]
Detection UV at 274 nmResorcinol and its derivatives exhibit strong UV absorbance at this wavelength.[1] A UV-Vis diode array detector (DAD) can also be used for spectral analysis to confirm peak purity.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[1][3]
Column Temperature Ambient or 30 °CMaintaining a consistent temperature improves retention time reproducibility.[4][6]

Troubleshooting Guide

This section addresses common problems that may be encountered during the HPLC analysis of this compound.

Question 1: Why am I seeing poor peak shape (tailing) for the this compound peak?

Answer: Peak tailing is a common issue with phenolic compounds and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the silica-based C18 column can cause peak tailing.[7]

    • Solution:

      • Lower the pH of the mobile phase by using an acidic modifier like phosphoric acid or formic acid. This helps to suppress the ionization of the silanol groups.[8]

      • Use a column with end-capping or a base-deactivated stationary phase.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[7]

    • Solution: Dilute the sample and reinject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.[7]

    • Solution: Wash the column with a strong solvent or replace the column if necessary.

Question 2: My retention times are shifting from one injection to the next. What could be the cause?

Answer: Retention time drift can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when using a gradient.[4]

    • Solution: Increase the column equilibration time between injections.

  • Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to evaporation of the more volatile solvent or improper mixing.[9]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using an online mixer, ensure it is functioning correctly.[4]

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.[9]

    • Solution: Use a column oven to maintain a constant temperature.[4]

  • Leaks in the System: Leaks can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.[4]

    • Solution: Check all fittings and connections for leaks.

Question 3: I am observing a noisy or drifting baseline. How can I fix this?

Answer: A stable baseline is crucial for accurate quantification. Baseline issues can arise from:

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise and pressure fluctuations.[4]

    • Solution: Degas the mobile phase before use and purge the system to remove any trapped air.[4]

  • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can lead to a noisy or drifting baseline.[4]

    • Solution: Use high-purity HPLC-grade solvents. If the detector cell is contaminated, flush it with an appropriate solvent.[4]

  • Detector Lamp Issues: An aging or failing detector lamp can result in decreased energy and increased noise.[4]

    • Solution: Check the lamp's energy output and replace it if necessary.[4]

Question 4: I am not getting good separation between the this compound peak and an impurity peak. What should I do?

Answer: Co-elution or poor resolution of peaks can be addressed by modifying the chromatographic conditions:

  • Optimize the Mobile Phase:

    • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[10]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[10]

  • Change the Column:

    • Different Stationary Phase: A column with a different stationary phase (e.g., a phenyl or a pentafluorophenyl (PFP) phase) can provide different selectivity for aromatic compounds.[6]

    • Longer Column or Smaller Particle Size: Using a longer column or a column packed with smaller particles can increase the column efficiency and improve resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: The impurity profile of this compound depends on its synthetic route. Potential impurities could include unreacted starting materials, intermediates, by-products from side reactions (such as over-fluorination or hydrolysis), and degradation products.[10] Oxidation products, such as quinone-like structures, can also be present.[1][2]

Q2: How can I confirm the identity of the this compound peak?

A2: The most reliable way to identify the this compound peak is by comparing its retention time to that of a certified reference standard. Additionally, if using a diode array detector (DAD), you can compare the UV spectrum of the peak in your sample to that of the standard. For unequivocal identification of unknown impurities, techniques like HPLC-MS (Mass Spectrometry) or collecting the fraction and analyzing it by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.

Q3: Is it necessary to use a gradient elution for this analysis?

A3: While an isocratic method (constant mobile phase composition) might be sufficient if only the main peak is of interest and it is well-separated from any impurities, a gradient elution is generally recommended for purity analysis.[3] A gradient method is more effective at separating and detecting impurities that have a wide range of polarities and may be present at low levels.[1]

Q4: Can I use a different column, such as a C8 column?

A4: Yes, a C8 column can be used. C8 columns are less retentive than C18 columns, which would result in shorter retention times for this compound. This might be advantageous if you are looking for a faster analysis time, but it could also lead to decreased resolution between the main peak and any early-eluting impurities. The choice of column should be guided by the specific separation requirements of your sample.

Q5: What is the importance of pH control in the mobile phase for this analysis?

A5: Controlling the pH of the mobile phase is critical for the analysis of ionizable compounds like this compound.[9] Maintaining a consistent and appropriate pH ensures reproducible retention times and good peak shape by keeping the analyte in a single ionization state.[7] Small changes in pH can lead to significant shifts in retention time.[9]

Process Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Troubleshooting prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Blank, Standard, & Sample prep_sample->inject equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze_data Analyze Data (Purity Calculation) acquire_data->analyze_data check_results Results Acceptable? analyze_data->check_results troubleshoot Troubleshoot Issues check_results->troubleshoot No report Report Results check_results->report Yes troubleshoot->prep_mobile_phase Optimize Method troubleshoot->prep_sample Check Sample Prep troubleshoot->equilibrate Re-run Analysis

Caption: Workflow for HPLC Purity Assessment of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift baseline_noise Baseline Noise/Drift start->baseline_noise check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_load Reduce Sample Concentration peak_tailing->check_load check_column Inspect/Replace Column peak_tailing->check_column check_equilibration Increase Equilibration Time rt_drift->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase rt_drift->check_mobile_phase check_temp Use Column Oven rt_drift->check_temp degas_mobile_phase Degas Mobile Phase baseline_noise->degas_mobile_phase clean_system Clean Detector/System baseline_noise->clean_system check_lamp Check Detector Lamp baseline_noise->check_lamp

Caption: Logic Diagram for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Purification of Fluorinated Phenols by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the column chromatography of these challenging compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of fluorinated phenols by column chromatography.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Strong interactions between the acidic phenol and active sites on the silica gel stationary phase. - Column Overload: Injecting too much sample.[1] - Inappropriate Solvent System: The polarity of the eluent may not be optimal.- Deactivate Silica Gel: Add a small percentage of an acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic proton and reduce tailing.[2] - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[1] - Optimize Solvent System: Systematically screen different solvent systems. Consider using toluene as a component for aromatic compounds, which can improve separation.[3] - Switch Stationary Phase: Consider using a different stationary phase like alumina, which can be less acidic.[3]
Co-elution with Impurities - Similar Polarity: Impurities have very similar polarity to the target fluorinated phenol. - Insufficient Resolution: The chosen stationary phase and mobile phase combination does not provide adequate separation.- Change Stationary Phase: Switch to a stationary phase with a different selectivity. Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated aromatic compounds due to π-π and dipole-dipole interactions.[4][5][6] - Optimize Mobile Phase: Employ a gradient elution to improve separation.[7][8] For reversed-phase, consider mobile phase additives like trifluoroethanol (TFE) which can alter selectivity.[4][6] - Orthogonal Purification: Use a different chromatographic mode (e.g., reversed-phase if normal-phase failed) or another purification technique like preparative HPLC or recrystallization.[9]
Compound Stuck on the Column - Strong Adsorption: The fluorinated phenol is too polar and adsorbs irreversibly to the silica gel. - Incorrect Stationary Phase: Silica gel may be too acidic for the compound.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For highly polar compounds, a system like methanol in dichloromethane might be necessary.[3][10] - Use a More Inert Stationary Phase: Consider using deactivated silica gel or a less acidic stationary phase like neutral alumina.[3] For reversed-phase, ensure the mobile phase has sufficient organic solvent.
Irreproducible Retention Times - Column In-equilibration: The column is not properly equilibrated with the mobile phase before sample injection.[1] - Changes in Mobile Phase Composition: Inconsistent solvent mixture or solvent evaporation.[1] - Temperature Fluctuations: Variations in ambient temperature can affect retention.[1]- Thorough Equilibration: Flush the column with at least 10 column volumes of the mobile phase before each run.[1] - Proper Solvent Preparation: Ensure accurate and consistent preparation of the mobile phase and keep the solvent reservoir covered.[1] - Use a Column Oven: If available, use a column oven to maintain a constant temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenols difficult to purify by standard silica gel column chromatography?

A1: The high electronegativity of fluorine atoms can alter the electronic properties of the phenol ring, affecting its polarity and interaction with the silica stationary phase. This can lead to strong, sometimes irreversible, binding to acidic silanol groups, resulting in poor peak shape and low recovery. Furthermore, the unique electronic nature of fluorinated compounds can cause their polarity to be misjudged based on non-fluorinated analogs, leading to the selection of suboptimal solvent systems.

Q2: When should I consider using a fluorinated stationary phase (e.g., PFP) for purifying my fluorinated phenol?

A2: You should consider a fluorinated stationary phase when you encounter difficulties separating your target fluorinated phenol from structurally similar impurities, especially other aromatic or halogenated compounds, using standard C18 or silica gel columns.[11] PFP columns offer alternative selectivity through multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange interactions, which can resolve compounds that co-elute on traditional phases.[5][12][13]

Q3: What are some good starting solvent systems for the purification of fluorinated phenols on silica gel?

A3: The choice of solvent system depends on the polarity of your specific fluorinated phenol. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[10] For more polar fluorinated phenols, a system of dichloromethane and methanol may be more effective.[7][10] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: Can I use reversed-phase chromatography for purifying fluorinated phenols?

A4: Yes, reversed-phase chromatography is a viable option. Standard C18 columns can be used, but fluorinated phases like PFP or CSH Fluoro-Phenyl often provide better selectivity and peak shape for fluorinated compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q5: My fluorinated phenol is not very soluble in the initial mobile phase for column chromatography. What should I do?

A5: If your compound has poor solubility in the mobile phase, you can use a stronger, more polar solvent to dissolve your sample and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as "dry loading," prevents issues with poor peak shape and band broadening that can occur when the sample is not fully dissolved in the mobile phase.[14]

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography of a Fluorinated Phenol
  • TLC Analysis:

    • Dissolve a small amount of the crude fluorinated phenol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or dichloromethane/methanol) to find a system that gives a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

    • To counteract potential tailing due to the acidic phenol, consider adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial, low-polarity mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[14]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the purified fluorinated phenol.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated phenol.

Visualizations

TroubleshootingWorkflow start Start: Purification of Fluorinated Phenol problem Identify Purification Issue start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Peak Shape? coelution Co-elution with Impurities problem->coelution Separation? stuck Compound Stuck on Column problem->stuck Elution? retention Irreproducible Retention Times problem->retention Reproducibility? solution_peak Add Acid to Mobile Phase Reduce Sample Load Optimize Solvent System peak_shape->solution_peak solution_coelution Change Stationary Phase (e.g., PFP) Optimize Mobile Phase (Gradient) Use Orthogonal Method coelution->solution_coelution solution_stuck Increase Eluent Polarity Use More Inert Stationary Phase stuck->solution_stuck solution_retention Thoroughly Equilibrate Column Ensure Consistent Mobile Phase Prep Use Column Oven retention->solution_retention end Purification Successful solution_peak->end solution_coelution->end solution_stuck->end solution_retention->end

Caption: Troubleshooting workflow for common issues in fluorinated phenol purification.

ChallengesSolutions cluster_challenges Challenges cluster_solutions Solutions strong_interaction Strong Analyte-Silica Interaction mobile_phase_mod Mobile Phase Modification (e.g., add acid, gradient) strong_interaction->mobile_phase_mod Mitigated by alt_stationary_phase Alternative Stationary Phase (e.g., PFP, Alumina) strong_interaction->alt_stationary_phase Avoided by similar_polarity Similar Polarity of Impurities similar_polarity->mobile_phase_mod Improved by similar_polarity->alt_stationary_phase Resolved by low_solubility Low Sample Solubility dry_loading Dry Loading Technique low_solubility->dry_loading Addressed by

References

Technical Support Center: Enhancing Pechmann Condensation of 2-Fluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Pechmann condensation with 2-Fluororesorcinol. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate the efficient synthesis of fluorinated coumarin derivatives.

Troubleshooting Guide

The Pechmann condensation with electron-deficient substrates like this compound can be challenging due to the reduced nucleophilicity of the resorcinol ring. This guide addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Insufficient Catalyst Acidity: this compound is a deactivated substrate and requires a strong acid catalyst. 2. Low Reaction Temperature: The activation energy for the condensation with a deactivated resorcinol is likely high. 3. Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.[1] 4. Short Reaction Time: The reaction may be sluggish and require a longer time to reach completion.[1]1. Increase Catalyst Acidity: Switch to a stronger Brønsted acid (e.g., concentrated H₂SO₄, methanesulfonic acid) or a more potent Lewis acid (e.g., AlCl₃, FeCl₃).[1] Consider using solid acid catalysts like sulfated zirconia or Amberlyst-15.[1] 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for side reactions.[1] 3. Solvent Optimization: Consider switching to a high-boiling, non-polar solvent like toluene, or conduct the reaction under solvent-free conditions.[1] 4. Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time accordingly.[1]
Formation of Side Products 1. Self-condensation of Ethyl Acetoacetate: Can occur at high temperatures in the presence of strong acids.[1] 2. Formation of Chromone Isomer (Simonis Chromone Cyclization): A known side reaction, particularly with certain catalysts like P₂O₅.[1][2] 3. Sulfonation of the Aromatic Ring: Can occur when using sulfuric acid at elevated temperatures.[1] 4. Polymerization/Decomposition: Starting materials or the product may decompose at very high temperatures.[1]1. Optimize Temperature and Catalyst Loading: Use the lowest effective temperature and catalyst concentration.[1] 2. Catalyst Selection: Avoid catalysts known to promote Simonis chromone cyclization if the coumarin is the desired product.[1] 3. Alternative Acid Catalysts: If sulfonation is an issue, replace sulfuric acid with other strong acids like methanesulfonic acid or a solid acid catalyst.[1] 4. Controlled Heating: Use an oil bath or a heating mantle with precise temperature control to avoid overheating.[1]
Difficult Product Isolation 1. Product is soluble in the aqueous work-up solution. 2. Formation of a stable emulsion during extraction. 3. Co-precipitation of starting materials with the product. 1. Adjust pH: Before extraction, adjust the pH of the aqueous solution to ensure the product is in its neutral form. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the Pechmann condensation with this compound less efficient than with unsubstituted resorcinol?

A1: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring of this compound. This reduced electron density makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution, which is a key step in the Pechmann condensation.[1] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often required.[4]

Q2: What are the recommended starting reaction conditions for this synthesis?

A2: A good starting point is to use a 1:1 to 1:1.2 molar ratio of this compound to ethyl acetoacetate.[3] If using a Brønsted acid like concentrated H₂SO₄, it can serve as both the catalyst and the solvent.[3] For Lewis acids, a catalytic amount (e.g., 10-20 mol%) is typically used, often under solvent-free conditions or in a high-boiling inert solvent.[1] An initial reaction temperature of 100-120°C can be explored and optimized.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[3] A suitable mobile phase should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q4: What is the expected yield for the Pechmann condensation with this compound?

A4: The yield can vary significantly depending on the catalyst and reaction conditions. Due to the deactivating effect of the fluorine atom, the yields might be lower than those obtained with more activated phenols. With proper optimization of the catalyst, temperature, and reaction time, moderate to good yields should be achievable.[1]

Q5: Are there any alternative "green" catalysts that can be used?

A5: Yes, solid acid catalysts such as Amberlyst-15, sulfated zirconia, and various zeolites have been successfully used in Pechmann condensations.[5][6] These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions.[6][7]

Comparative Data on Catalysts for Pechmann Condensation

The following table summarizes the performance of various catalysts in the Pechmann condensation of resorcinol with ethyl acetoacetate, which can serve as a reference for selecting a catalyst for this compound.

Catalyst Reaction Conditions Time Yield (%) Reference
H₂SO₄ --Low[5]
FeCl₃·6H₂O (10 mol%) Toluene, Reflux16 hHigh[3]
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) Solvent-free, 110°C-88[3]
Sulfamic acid (10 mol%) Solvent-free-50-90[3]
Amberlyst-15 Microwave, 100°C20 min-[5]
Zirconia-based catalyst 80°C-Good[3]

Experimental Protocols

General Protocol using a Brønsted Acid Catalyst (e.g., Concentrated H₂SO₄)
  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).[3]

  • Slowly add concentrated sulfuric acid (e.g., 2-3 mL per gram of resorcinol) to the mixture while maintaining the temperature below 10°C.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Heat the reaction to the desired temperature (e.g., 80-120°C) and monitor its progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with constant stirring.[3]

  • Collect the precipitated product by vacuum filtration and wash it with cold water until the filtrate is neutral.[3]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

General Protocol using a Lewis Acid Catalyst (e.g., Anhydrous AlCl₃) under Solvent-Free Conditions
  • In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).[1]

  • Add the Lewis acid catalyst (e.g., 10-20 mol%) to the mixture.[1]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100-140°C) and monitor its progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Pechmann_Condensation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine this compound and Ethyl Acetoacetate start->reactants add_catalyst Add Acid Catalyst (Brønsted or Lewis) reactants->add_catalyst heat_stir Heat and Stir (Monitor by TLC/HPLC) add_catalyst->heat_stir quench Quench Reaction (e.g., with ice water) heat_stir->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: General experimental workflow for the Pechmann condensation.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low/No Yield stronger_acid Increase Catalyst Acidity start->stronger_acid Deactivated Substrate? increase_temp Increase Reaction Temperature start->increase_temp Low Temperature? optimize_solvent Optimize Solvent/ Use Solvent-Free start->optimize_solvent Solvent Issues? extend_time Extend Reaction Time start->extend_time Sluggish Reaction?

Caption: Troubleshooting logic for low product yield.

References

Minimizing byproduct formation in the synthesis of fluorinated fluoresceins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of fluorinated fluoresceins.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts and impurities encountered in the synthesis of fluorinated fluoresceins?

A1: During the synthesis of fluorinated fluoresceins, several common impurities can arise. These include:

  • Unreacted Starting Materials: Fluorinated or non-fluorinated resorcinol and phthalic anhydride derivatives that did not fully react.[1]

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediate products, such as 2-(2',4'-dihydroxybenzoyl)benzoic acid analogues.[1]

  • Regioisomers: When using substituted phthalic anhydrides (e.g., trimellitic anhydride for carboxyfluoresceins), the reaction often yields a mixture of isomers, such as the 5- and 6-substituted products.[1][2]

  • Thermal Decomposition Products: The traditional synthesis method involving high temperatures can cause the starting materials or the final product to decompose, leading to colored impurities and a dull or brownish product appearance.[1]

  • Over-fluorination or Incomplete Fluorination Products: If synthesizing via direct fluorination of a fluorescein backbone, it can be challenging to control the reaction, leading to a mixture of products with varying degrees of fluorination that are difficult to separate.[3]

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields in fluorinated fluorescein synthesis can be attributed to several factors:

  • Sublimation of Starting Materials: Particularly in small-scale reactions, starting materials like phthalic anhydride can be lost due to sublimation at high temperatures.[1][3]

  • Incomplete Reaction: Insufficient heating time or temperature, or inadequate catalyst activity, can prevent the reaction from reaching completion.[1]

  • Product Decomposition: Excessive heat (e.g., above 200°C in traditional methods) can degrade the desired fluorescein product.[1][4] The use of milder conditions, such as methanesulfonic acid at 80-85°C, can mitigate this.[3]

  • Losses During Workup and Purification: Significant amounts of product can be lost during filtration, recrystallization, and chromatographic purification steps.[1]

Q3: How can I improve the yield and purity of my fluorinated fluorescein product?

A3: To enhance yield and purity, consider the following optimizations:

  • Use Methanesulfonic Acid (CH₃SO₃H): This reagent can serve as both a solvent and a Lewis acid catalyst, allowing for milder reaction conditions (e.g., 80-85°C) and higher yields compared to the traditional high-temperature molten zinc chloride method.[2][3] This approach also reduces the sublimation of starting materials.[3]

  • Control Reaction Temperature: Strictly maintain the recommended temperature for your chosen method. Use a temperature-controlled oil bath or heating mantle to ensure consistent heating.[1]

  • Purification via Diacetate Intermediate: For easier purification by recrystallization or column chromatography, the crude fluorescein product can be converted to its diacetate form. The purified diacetate can then be hydrolyzed back to the final product.[3]

  • Base/Acid Purification: A common purification technique is to dissolve the crude product in a dilute aqueous base (e.g., 1 M NaOH), filter out insoluble impurities, and then re-precipitate the purified fluorescein by slowly adding a dilute acid (e.g., 1 M HCl).[1][5]

Q4: I am attempting to synthesize a single regioisomer of a carboxy-fluorinated fluorescein but am getting a mixture. How can this be addressed?

A4: The formation of regioisomers is a common challenge when using asymmetrically substituted reagents.[1] While achieving complete regioselectivity in the initial synthesis is difficult, the primary method for obtaining a pure isomer is through separation of the resulting mixture. Fractional crystallization is one method used to separate these isomers.[2] High-performance liquid chromatography (HPLC) is another powerful technique for isolating the desired product.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of fluorinated fluoresceins.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Reaction temperature too low. 2. Insufficient reaction time. 3. Sublimation of starting materials.[3] 4. Ineffective catalyst.1. Ensure the thermometer is correctly placed and the heating apparatus is calibrated. Maintain temperature within the optimal range (e.g., 80-85°C for the CH₃SO₃H method).[3] 2. Increase reaction time; monitor progress using Thin Layer Chromatography (TLC).[6] 3. Switch to a milder synthesis method, such as using methanesulfonic acid as a solvent/catalyst, which reduces the need for high temperatures.[2][3] 4. Ensure the catalyst (e.g., ZnCl₂) is anhydrous or switch to the methanesulfonic acid method.
Product is Dark Brown/Dull, Not Vibrant Orange/Red 1. Reaction temperature was too high, causing thermal decomposition.[1] 2. Presence of colored impurities from side reactions.1. Strictly control the reaction temperature to avoid overheating.[1][4] 2. Purify the crude product by dissolving it in a dilute base, filtering, and re-precipitating with acid to remove impurities.[1] Alternatively, purify via the diacetate derivative.[3]
Final Product is Difficult to Filter/Dry 1. Product precipitated as very fine particles.1. During acid precipitation, add the acid slowly with stirring to encourage the formation of larger crystals. 2. Consider an alternative workup: dissolve the crude product in a suitable organic solvent (e.g., diethyl ether with a small amount of water), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.[4]
Impure Product Confirmed by TLC/NMR 1. Unreacted starting materials remain.[1] 2. Mixture of regioisomers.[1][2] 3. Presence of reaction intermediates.[1]1. Ensure sufficient reaction time and temperature. Purify via recrystallization, column chromatography, or base/acid precipitation.[1][3] 2. Separate isomers using fractional crystallization or HPLC.[2] 3. Drive the reaction to completion with longer heating time. Purify as needed.

Data & Experimental Protocols

Comparison of Synthesis Methods for Fluorinated Fluoresceins

The choice of catalyst and solvent system significantly impacts the reaction conditions and yield. The use of methanesulfonic acid provides a milder and more efficient alternative to the traditional zinc chloride fusion method.[3]

Parameter Traditional Method (Molten ZnCl₂) Improved Method (CH₃SO₃H)
Reactants Difluororesorcinol, Tetrafluorophthalic AnhydrideDifluororesorcinol, Tetrafluorophthalic Anhydride
Catalyst/Solvent Zinc Chloride (ZnCl₂)Methanesulfonic Acid (CH₃SO₃H)
Temperature 170-180°C85°C
Time 20 minutes48 hours
Reported Yield 17% (for Octafluorofluorescein)65% (for Octafluorofluorescein)
Reference [3][3]
General Experimental Protocol: Synthesis of Fluorinated Fluoresceins via Methanesulfonic Acid

This protocol is adapted from an improved procedure for synthesizing fluorinated fluoresceins.[3]

  • Reaction Setup: In a suitable flask, dissolve the appropriate fluorinated resorcinol (2 equivalents) in methanesulfonic acid (to make a 1 M solution).

  • Addition of Anhydride: Add the phthalic anhydride or a fluorinated derivative thereof (e.g., tetrafluorophthalic anhydride) (1 equivalent) to the solution.

  • Heating: Heat the resulting mixture under a dry nitrogen atmosphere at 80-85°C for 36-48 hours. Monitor the reaction progress by TLC.

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into 7 volumes of ice water.

  • Filtration: Collect the resulting precipitate, which contains the crude fluorinated fluorescein, by filtration.

  • Drying: Dry the solid product at 60°C in a vacuum oven to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be further purified. A common method is to convert it to the diacetate derivative for recrystallization or column chromatography, followed by hydrolysis back to the dye.[3]

Visualized Workflows and Logic

Reaction_Pathway Start1 Fluorinated Resorcinol (2 equiv.) Reaction Friedel-Crafts Acylation & Cyclization Start1->Reaction Start2 Phthalic Anhydride Derivative (1 equiv.) Start2->Reaction Catalyst CH₃SO₃H or ZnCl₂ Heat Catalyst->Reaction Product Crude Fluorinated Fluorescein Reaction->Product Desired Path invis1 Reaction->invis1 Side Reactions Byproduct1 Unreacted Starting Materials Byproduct2 Decomposition Products Byproduct3 Regioisomer Mixture invis1->Byproduct1 Incomplete Reaction invis1->Byproduct2 Excessive Heat invis1->Byproduct3 Substituted Anhydride Experimental_Workflow A 1. Combine Reactants (Fluororesorcinol, Anhydride, CH₃SO₃H) B 2. Heat Mixture (80-85°C, 36-48h under N₂) A->B C 3. Cool to Room Temp & Pour into Ice Water B->C D 4. Filter to Collect Crude Product C->D E 5. Purification Step D->E F Dissolve in Base, Filter, Precipitate with Acid E->F Method A G Convert to Diacetate, Recrystallize/Column, Hydrolize E->G Method B H 6. Dry Final Product (Vacuum Oven) F->H G->H Troubleshooting_Tree P1 Problem: Low Yield C1 Was reaction temp 80-85°C (CH₃SO₃H)? P1->C1 C2 Was reaction time 36-48h? C1->C2 Yes S1 Solution: Increase/stabilize -temp. C1->S1 No C3 Using ZnCl₂ method? C2->C3 Yes S2 Solution: Increase time, monitor w/ TLC. C2->S2 No S3 Cause: Sublimation likely. Solution: Switch to milder CH₃SO₃H method. C3->S3 Yes P2 Problem: Impure Product C4 Impurity is unreacted material? P2->C4 C5 Product is dark/brown? C4->C5 No S4 Solution: Increase reaction time and/or purify. C4->S4 Yes S5 Cause: Decomposition. Solution: Lower temp, purify via base/acid. C5->S5 Yes

References

Technical Support Center: Enhancing the Quantum Yield of Fluorophores Derived from 2,4-Difluororesorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working with fluorophores synthesized from 2,4-difluororesorcinol, with a focus on maximizing their quantum yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 2,4-difluororesorcinol to synthesize fluorophores? A1: 2,4-Difluororesorcinol is a critical precursor for creating advanced fluorescent dyes with superior properties.[1] The strategic placement of fluorine atoms on the resorcinol core significantly alters the electronic and chemical properties of the resulting fluorophores.[1][2] Key advantages include:

  • Enhanced Photostability: Fluorinated dyes, such as the Oregon Green™ family, show greater resistance to photobleaching compared to non-fluorinated counterparts like fluorescein, allowing for longer and more robust imaging experiments.[1][3][4]

  • Lower pKa: These dyes typically have a lower pKa (3.3-6.1) compared to fluorescein (pKa ≈ 6.5).[1][2][5] This makes their fluorescence intensity less sensitive to pH changes within the physiological range (pH 6-8), ensuring more reliable signals in live-cell imaging.[1][4]

  • High Quantum Yields: Many fluorophores derived from 2,4-difluororesorcinol exhibit exceptionally high fluorescence quantum yields, often in the range of 0.85 to 0.97.[2][4][5]

Q2: How does fluorination with 2,4-difluororesorcinol specifically impact the quantum yield? A2: The effect of fluorination on quantum yield is complex. While not always a guarantee of a higher quantum yield, strategic fluorination can significantly enhance fluorescence efficiency. Fluorination at the 2' and 7' positions of fluorescein derivatives generally has a minimal impact on quantum yield, whereas substitution at the 4' and 5' positions may decrease it.[2][6] However, the electron-withdrawing nature of fluorine can modulate the electronic structure of the coumarin core, often leading to higher quantum yields.[7] A key strategy for enhancing fluorescence is the rigidification of the molecular structure, which fluorination can influence, as it reduces non-radiative decay pathways.[2][8]

Q3: What are the most common causes of unexpectedly low quantum yield in newly synthesized fluorophores? A3: A low quantum yield indicates that the excited state energy is being dissipated through non-radiative pathways rather than by the emission of photons.[9] Common causes include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophores can form aggregates, which leads to self-quenching and a decrease in fluorescence.[2][9]

  • Solvent Effects: The polarity and viscosity of the solvent can significantly impact the quantum yield.[2][10]

  • Presence of Impurities: Quenching species in the solvent, or residual starting materials and byproducts from the synthesis, can lead to a lower measured quantum yield.[2]

  • Environmental Factors: Temperature and pH can alter the rates of radiative and non-radiative decay.[9] For instance, higher temperatures often increase molecular vibrations and collisions, providing a non-radiative pathway for energy loss.

  • Photobleaching: The irreversible photochemical destruction of the fluorophore under excitation light leads to a permanent loss of signal.[9]

Q4: My fluorophore solution is changing color and a precipitate is forming. What is happening? A4: Discoloration and precipitation are often indicators of fluorophore degradation.[11] Under acidic conditions, particularly at elevated temperatures, resorcinols like 2,4-difluororesorcinol can undergo self-condensation or polymerization.[11] The resulting polymeric species are frequently colored and may have poor solubility, causing them to precipitate out of the solution.[11]

Troubleshooting Guide: Low Quantum Yield

This guide provides a systematic approach to identifying and resolving common issues that lead to low fluorescence quantum yield.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Detected 1. Incorrect Spectrometer Settings: Excitation and emission wavelengths are not set to the optimal values for the fluorophore.[2]1. Determine λmax: Run an absorbance scan to find the maximum absorption wavelength (λmax) and set this as the excitation wavelength. Then, perform an emission scan to find the peak emission wavelength.[2]
2. Low Fluorophore Concentration: The concentration is too low to produce a detectable signal.[2]2. Increase Concentration: Prepare a more concentrated sample and re-measure.[2]
3. Sample Degradation: The fluorophore has been degraded by photobleaching or chemical instability.[2]3. Use a Fresh Sample: Synthesize or prepare a fresh sample. Always protect it from light and store it in a cool, dark place.[2]
4. Presence of Quenchers: Impurities in the solvent or sample are quenching the fluorescence.[2]4. Use High-Purity Materials: Use spectroscopy-grade solvents. Consider further purifying the fluorophore to remove quenching impurities.[2]
Inconsistent Quantum Yield Measurements 1. Temperature Fluctuations: The temperature of the sample is not controlled, affecting fluorescence intensity.1. Use Temperature Control: Employ a temperature-controlled cuvette holder to maintain a constant temperature during all measurements.[9]
2. Inner Filter Effects: The sample concentration is too high (Absorbance > 0.1), causing the excitation light to be attenuated and the emitted light to be reabsorbed.2. Dilute the Sample: Work with a series of dilute solutions where the absorbance at the excitation wavelength is less than 0.1.[12]
3. Solvent Inconsistency: Using different solvents for the standard and the sample without correcting for the refractive index.[13]3. Use the Same Solvent: If possible, dissolve both the sample and the standard in the same solvent. If not, apply the refractive index correction in the quantum yield calculation formula.[14]
Difficulty in Purifying the Fluorophore 1. Similar Polarity: The desired product and synthetic impurities have very similar polarities, making separation by column chromatography difficult.[2]1. Optimize Separation: Experiment with different solvent systems for column chromatography. Consider alternative purification techniques like preparative TLC or HPLC.[2]
2. Incomplete Reaction: The synthesis reaction has not gone to completion, leaving unreacted starting materials.[2]2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure it is complete. Adjust reaction time or temperature if necessary.[2]

Troubleshooting Workflow Diagram

G Troubleshooting Low Quantum Yield start Low Quantum Yield Observed check_signal Is there any fluorescence signal? start->check_signal no_signal No Signal check_signal->no_signal No weak_signal Weak/Inconsistent Signal check_signal->weak_signal Yes check_settings Verify Spectrometer Settings (λex, λem, slits) solution1 Determine λmax Prepare Fresh Sample check_settings->solution1 check_conc Check Concentration solution2 Increase Concentration check_conc->solution2 check_purity Assess Sample Purity & Solvent Quality solution3 Purify Fluorophore Use Spectroscopic Grade Solvent check_purity->solution3 check_env Evaluate Environmental Factors (Temp, pH, Solvent) solution4 Optimize & Control Experimental Conditions check_env->solution4 no_signal->check_settings no_signal->check_conc weak_signal->check_purity weak_signal->check_env

Caption: A workflow for diagnosing and resolving low quantum yield.

Quantitative Data

Table 1: Comparison of Photophysical Properties

This table compares a representative fluorophore derived from 2,4-difluororesorcinol (Oregon Green™) with its traditional non-fluorinated counterpart (Fluorescein).

PropertyFluoresceinOregon Green™ 488Advantage of Fluorination
pKa ~6.5[5][6]~4.7[4]Less pH sensitive in physiological range[1][4]
Quantum Yield (Φf) ~0.92[6]~0.9[5]Maintains high quantum efficiency
Photostability LowerSignificantly HigherMore robust for long-term imaging[3][4]
Table 2: Common Quantum Yield Standards

For relative quantum yield measurements, a reliable standard with a known quantum yield (Φf) is required.[13]

StandardSolventQuantum Yield (Φf)Excitation λ (nm)Emission λ Range (nm)
Quinine Sulfate0.1 M H₂SO₄0.54350400 - 600
Fluorescein0.1 N NaOH0.92 - 0.95[12]496500 - 650
Rhodamine 6GEthanol0.95528540 - 700
Rhodamine 101Ethanol1.00560570 - 750

(Note: Values can vary slightly based on literature and measurement conditions. Always refer to the certificate of the standard used.)

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Fluorescein Derivative

This protocol describes the condensation of 2,4-difluororesorcinol with phthalic anhydride.[2]

Materials:

  • 2,4-Difluororesorcinol (2 equivalents)

  • Phthalic anhydride (1 equivalent)

  • Methanesulfonic acid (solvent and catalyst)

  • Round-bottom flask with stirrer and nitrogen inlet

  • Ice water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2 equivalents of 2,4-Difluororesorcinol in methanesulfonic acid (approx. 1 M).[2]

  • Add 1 equivalent of phthalic anhydride to the solution.

  • Heat the mixture to 80-85 °C under a dry nitrogen atmosphere with constant stirring.[2]

  • Maintain the temperature and continue stirring for 36-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing approximately 7 volumes of ice water to precipitate the product.[2]

  • Collect the crude precipitate by filtration.

  • Purify the product by column chromatography or recrystallization.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 2,4-Difluororesorcinol D Combine & Heat (80-85°C, 36-48h) A->D B Phthalic Anhydride B->D C Methanesulfonic Acid C->D E Precipitate in Ice Water D->E F Filter & Collect Crude Product E->F G Purify via Chromatography F->G H Purified Fluorinated Fluorescein G->H

Caption: Synthesis workflow for a fluorinated fluorescein derivative.

Protocol 2: Relative Quantum Yield Measurement

This protocol uses the comparative method to determine the fluorescence quantum yield (Φf) of a sample relative to a known standard.[13][14]

Materials:

  • Purified fluorophore sample

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate)[2]

  • Spectroscopy-grade solvent (the same for sample and standard)[2]

  • UV-Vis spectrophotometer and a spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the same solvent.[2]

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The dilutions should be prepared to have absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength. The excitation wavelength should be a value where both the sample and standard have reasonable absorption.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the spectrofluorometer. Ensure the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.[14] The emission should be collected over the entire fluorescence band.[2]

  • Integrate Fluorescence Intensity: For each recorded spectrum, integrate the area under the emission curve to get the total fluorescence intensity.[2] Correct this value by subtracting the integrated intensity of a solvent blank.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.[2]

  • Calculate Gradients: Determine the slope (gradient) of the best-fit line for both the sample and standard plots.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[2][13]

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η²_sample / η²_standard)

    Where:

    • Φ is the quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence vs. absorbance.

    • η is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out, i.e., η²_sample / η²_standard = 1).[13]

G Relative Quantum Yield Measurement Workflow prep Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 abs Measure Absorbance at Excitation λ prep->abs fluor Measure Fluorescence (Same Excitation λ & Settings) abs->fluor integrate Integrate Area Under Emission Curves fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradient (Slope) for Sample & Standard plot->gradient calc Calculate Sample QY Using Comparative Equation gradient->calc

Caption: Experimental workflow for relative quantum yield measurement.[9]

Protocol 3: Photostability Assessment

This protocol provides a method for comparing the photostability of different fluorophores.[3]

Materials:

  • Fluorophore solutions of standard concentration

  • Fluorescence microscope with a constant illumination source

  • Time-lapse imaging software

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye at a standard concentration in a suitable buffer and mount it on a microscope slide.[3]

  • Initial Imaging: Acquire an initial fluorescence image (t=0) using a low illumination intensity to minimize photobleaching during setup.[3]

  • Continuous Illumination: Expose the sample to continuous, high-intensity illumination. The light source and intensity must be carefully controlled and kept constant for all samples being compared.[3]

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 30 seconds) over a defined period.[3]

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image.

    • Normalize the intensity of each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the curve is an indicator of the fluorophore's photostability (a slower decay means higher photostability).

References

Validation & Comparative

A Comparative Analysis of 2-Fluororesorcinol and 4-Fluororesorcinol in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced fluorescent probes with superior photophysical properties, the strategic incorporation of fluorine atoms into dye scaffolds has emerged as a powerful strategy. This guide provides a comparative analysis of two key fluorinated precursors, 2-Fluororesorcinol and 4-Fluororesorcinol, in the synthesis of xanthene-based dyes, such as fluoresceins. The position of the fluorine substituent on the resorcinol ring significantly influences the properties of the resulting dyes, impacting their pKa, photostability, and quantum yield.

Introduction to Fluorinated Dyes

Fluorescein and its derivatives are a cornerstone of fluorescent labeling and imaging.[1] However, their application can be limited by pH sensitivity and susceptibility to photobleaching.[2][] The introduction of electron-withdrawing fluorine atoms to the resorcinol backbone addresses these limitations. Fluorination lowers the pKa of the phenolic hydroxyl groups, making the fluorescence of the resulting dyes less sensitive to pH changes in the physiological range.[2][4] Furthermore, the C-F bond's strength enhances the photostability of the fluorophore.[4]

This comparative study focuses on how the isomeric placement of fluorine—at position 2 versus position 4 of the resorcinol molecule—affects the synthesis and performance of the resulting dyes. Dyes derived from 4-Fluororesorcinol, such as 2',7'-difluorofluorescein (commercially known as Oregon Green® 488), are well-characterized and demonstrate significant improvements over their non-fluorinated counterparts.[2] While direct comparative data for dyes derived from this compound is less abundant in the literature, existing studies on various fluorinated fluoresceins allow for a meaningful comparison of their key photophysical properties.[4][5]

Data Presentation: A Comparative Overview

The following table summarizes the key photophysical properties of fluorescein and its fluorinated derivatives synthesized from 4-Fluororesorcinol. While specific data for a dye derived solely from this compound is not available in a directly comparable format, the data for 2',7'-difluorofluorescein (from 4-Fluororesorcinol) provides a strong benchmark for the benefits of fluorination.

PropertyFluorescein (from Resorcinol)2',7'-Difluorofluorescein (from 4-Fluororesorcinol)
pKa ~6.4[2][]4.7[6]
Absorption Maximum (λabs) 494 nm[7]~490 nm[2]
Emission Maximum (λem) 512-520 nm[][7]~520 nm[2]
Quantum Yield (Φ) 0.92 (at pH > 8)[4][5]0.97[6]
Photostability Less stable[2]More stable[2][4]

Experimental Protocols

The synthesis of fluorinated fluorescein derivatives from both this compound and 4-Fluororesorcinol generally follows the classic acid-catalyzed condensation reaction with phthalic anhydride or its derivatives.[5] Methanesulfonic acid has been shown to be an effective solvent and catalyst, offering higher yields under milder conditions compared to traditional methods using zinc chloride.[5][8]

General Protocol for the Synthesis of Fluorinated Fluoresceins

Materials:

  • This compound or 4-Fluororesorcinol (2.0 equivalents)

  • Phthalic anhydride (1.0 equivalent)

  • Methanesulfonic acid

Procedure:

  • To a solution of the respective fluororesorcinol (2 equivalents) in methanesulfonic acid, add phthalic anhydride (1 equivalent).[8]

  • Heat the mixture under a dry nitrogen atmosphere at 80-85°C for 36-48 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the crude product.[8]

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid product in a vacuum oven.

  • Further purification can be achieved by recrystallization or column chromatography, potentially after converting the product to its diacetate form to improve solubility and ease of handling.[8]

Visualization of the Synthetic Pathway and Comparison

The following diagrams illustrate the general synthetic workflow for producing fluorinated fluorescein dyes and the logical relationship in comparing the two isomers.

G cluster_start Starting Materials cluster_process Synthesis cluster_product Intermediate Products cluster_purification Purification cluster_final Final Products cluster_comparison Comparative Analysis This compound This compound Condensation Condensation This compound->Condensation 4-Fluororesorcinol 4-Fluororesorcinol 4-Fluororesorcinol->Condensation Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->Condensation Crude_2_Fluoro_Dye Crude_2_Fluoro_Dye Condensation->Crude_2_Fluoro_Dye Crude_4_Fluoro_Dye Crude_4_Fluoro_Dye Condensation->Crude_4_Fluoro_Dye Purification_2 Purification_2 Crude_2_Fluoro_Dye->Purification_2 Purification_4 Purification_4 Crude_4_Fluoro_Dye->Purification_4 Pure_2_Fluoro_Dye Pure_2_Fluoro_Dye Purification_2->Pure_2_Fluoro_Dye Pure_4_Fluoro_Dye Pure_4_Fluoro_Dye Purification_4->Pure_4_Fluoro_Dye Analysis Analysis Pure_2_Fluoro_Dye->Analysis Pure_4_Fluoro_Dye->Analysis

Caption: Synthetic workflow for fluorinated dyes.

G Precursors Precursors This compound 4-Fluororesorcinol Dye_Synthesis Dye Synthesis Condensation with Phthalic Anhydride Precursors:f1->Dye_Synthesis Precursors:f2->Dye_Synthesis Resulting_Dyes Resulting Dyes 2-Fluoro Analog 4-Fluoro Analog (e.g., Oregon Green) Dye_Synthesis->Resulting_Dyes:f0 Performance_Metrics Performance Metrics pKa Quantum Yield Photostability Resulting_Dyes:f1->Performance_Metrics Resulting_Dyes:f2->Performance_Metrics Conclusion Conclusion Superior properties of fluorinated dyes Performance_Metrics->Conclusion

Caption: Logical flow of comparison.

Discussion

The electron-withdrawing nature of the fluorine atom is central to the enhanced properties of the resulting dyes. This inductive effect lowers the pKa of the phenolic hydroxyl groups, meaning they remain deprotonated and thus fluorescent at a lower pH compared to standard fluorescein.[4][5] The data for 2',7'-difluorofluorescein, derived from 4-Fluororesorcinol, clearly demonstrates this with a pKa of 4.7 versus 6.4 for fluorescein.[2][6] This reduced pH sensitivity is a significant advantage in biological imaging applications, where pH can vary between cellular compartments.

Furthermore, fluorination enhances photostability, which is crucial for experiments requiring prolonged or intense light exposure, such as in fluorescence microscopy.[4] While specific comparative photostability data between dyes from 2- and 4-fluororesorcinol is scarce, the general trend of increased stability in fluorinated dyes is well-established.[2]

The position of the fluorine atom can also influence the quantum yield. Fluorination at the 2' and 7' positions (derived from 4-fluororesorcinol) has been shown to have little to no negative effect on quantum efficiency, and in the case of 2',7'-difluorofluorescein, a slight increase is observed.[5] However, substitution at other positions can sometimes decrease the quantum yield.[5]

Conclusion

Both this compound and 4-Fluororesorcinol are valuable precursors for the synthesis of high-performance fluorescent dyes. The incorporation of fluorine leads to dyes with enhanced photostability and reduced pH sensitivity, making them superior to traditional non-fluorinated analogs for many applications in biological research. While a direct, comprehensive comparison of dyes synthesized from this compound versus 4-Fluororesorcinol is limited by the available literature, the well-documented success of dyes derived from 4-Fluororesorcinol, such as Oregon Green® 488, highlights the significant advantages conferred by fluorination. Further research focusing on a direct comparison of these two isomers would be beneficial to fully elucidate the structure-property relationships and guide the rational design of next-generation fluorophores.

References

Comparison of photostability of dyes from fluorinated vs non-fluorinated resorcinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug discovery, the photostability of fluorescent probes is a critical factor for obtaining reliable and reproducible data in imaging and detection assays. A comparative analysis of dyes synthesized from fluorinated versus non-fluorinated resorcinols reveals a significant enhancement in photostability with the incorporation of fluorine atoms. Fluorinated fluoresceins, such as the Oregon Green™ dyes, demonstrate greater resistance to photobleaching compared to traditional fluorescein, allowing for longer exposure times and more robust performance.[1] This guide provides a detailed comparison of the photophysical properties, experimental protocols for assessing photostability, and a visual representation of the experimental workflow.

Quantitative Comparison of Photophysical Properties

The strategic fluorination of resorcinol-based dyes leads to notable improvements in key performance indicators. The following table summarizes the comparative data for representative fluorinated and non-fluorinated dyes.

Dye FamilySpecific DyePrecursorMax Excitation (nm)Max Emission (nm)Quantum Yield (Φ)Key Photostability Characteristic
Fluorinated Oregon Green™ 4882,4-Difluororesorcinol4965240.92Significantly more photostable than fluorescein.[2]
Fluorinated Oregon Green™ 5142,4-Difluororesorcinol489526~0.9Photostability comparable to Rhodamine Green and greater than Oregon Green 488.[2]
Non-Fluorinated FluoresceinResorcinol4945180.92 - 0.95Susceptible to photobleaching, limiting long-term imaging.[3][4]
Non-Fluorinated 5(6)-CarboxyfluoresceinResorcinol Derivative492517~0.75

Enhanced Photostability Through Fluorination

The introduction of fluorine atoms into the dye's molecular structure, achieved by using precursors like 2,4-Difluororesorcinol, is a key strategy for enhancing photostability.[1] This modification has been shown to result in dyes that are more resistant to photobleaching.[1] The replacement of C-H bonds with stronger C-F bonds can increase the chemical and photostability of the dyes.[5] For instance, all tested fluorinated fluoresceins have demonstrated significantly slower photobleaching rates than their non-fluorinated counterpart, fluorescein.[3] This increased resilience allows for more demanding applications, including high-throughput screening and extended live-cell imaging, where signal stability is paramount.[1]

Experimental Protocols

To ensure accurate and reproducible assessment of dye photostability, standardized experimental protocols are crucial. The following methodologies are commonly employed to quantify and compare the photostability of fluorescent dyes.

Protocol 1: Measurement of Photobleaching Half-life

This protocol determines the time it takes for a fluorescent dye's intensity to decrease by half under continuous illumination.[6]

Materials:

  • Fluorescent dye solutions (e.g., fluorinated and non-fluorinated dyes at 1 µM in PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: A solution of the fluorescent dye is prepared in the desired buffer.

  • Microscope Setup: The illumination intensity is adjusted to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[6]

  • Image Acquisition: An initial image is captured at time zero (t=0). The sample is then continuously illuminated, and a time-lapse series of images is acquired at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity decreases to less than 50% of the initial value.[6]

  • Data Analysis:

    • An image analysis software is used to open the image series.

    • A region of interest (ROI) is selected within the illuminated area.

    • The mean fluorescence intensity within the ROI is measured for each image in the time series.

    • Background fluorescence is corrected by subtracting the intensity of a region without any dye.

    • The background-corrected intensity values are normalized to the initial intensity at t=0.

    • A plot of the normalized fluorescence intensity as a function of time is generated.

    • The time at which the fluorescence intensity drops to 50% of its initial value is determined as the photobleaching half-life (t1/2).[6]

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

For a more quantitative comparison, the photobleaching quantum yield can be calculated. This value represents the number of molecules that are photobleached for each photon absorbed.[1][7]

Materials:

  • Spectrofluorometer with a stable, calibrated light source.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Actinometry solution with a known quantum yield.

Procedure:

  • Actinometry: The photon flux of the excitation light source is determined using a chemical actinometer.

  • Sample Irradiation: A solution of the fluorescent dye with a known absorbance at the excitation wavelength is irradiated for a specific period.

  • Concentration Measurement: The change in the concentration of the dye due to photobleaching is measured using absorption spectroscopy.

  • Calculation: The photobleaching quantum yield (Φb) is calculated using the following formula: Φb = (Number of molecules photobleached) / (Number of photons absorbed)

A lower photobleaching quantum yield indicates higher photostability.

Experimental Workflow for Photostability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing and comparing the photostability of different dyes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison A Prepare Dye Solutions (Fluorinated vs. Non-fluorinated) B Mount Sample on Microscope Slide A->B C Set Illumination Parameters (Constant Intensity) B->C D Acquire Time-Lapse Fluorescence Images C->D E Measure Fluorescence Intensity over Time D->E F Background Correction & Normalization E->F G Plot Intensity vs. Time F->G H Determine Photobleaching Half-life (t1/2) G->H I Compare t1/2 values H->I J Higher t1/2 = Higher Photostability I->J

Caption: Experimental workflow for assessing dye photostability.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Fluororesorcinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of 2-Fluororesorcinol and its derivatives. Due to a lack of extensive published data on this compound derivatives, this guide combines available data for the parent compound and related molecules with predicted fragmentation pathways based on established principles of mass spectrometry. This approach offers a foundational understanding for researchers working with these compounds.

Introduction

This compound, a fluorinated derivative of resorcinol, and its analogues are of growing interest in medicinal chemistry and materials science. Understanding their behavior under mass spectrometry (MS) analysis is crucial for their identification, characterization, and quantification in various matrices. This guide compares the fragmentation patterns of this compound with its parent compound, resorcinol, and predicts the fragmentation of common derivatives under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).

Data Presentation: Comparison of Fragmentation Patterns

The following table summarizes the key mass-to-charge ratios (m/z) and proposed fragment identities for resorcinol and this compound. The data for resorcinol is based on established fragmentation, while the data for this compound is a combination of observed molecular ions and predicted fragments.

CompoundIonization ModeParent Ion (m/z)Key Fragment Ions (m/z)Proposed Fragment Identity/Loss
Resorcinol EI11082, 81, 69, 53Loss of CO, Loss of CHO, Ring fragmentation
This compound ESI (+)129.1 ([M+H]⁺)[1]Predicted: 111, 101, 83Loss of H₂O, Loss of CO, Loss of HF
This compound EIPredicted: 128Predicted: 108, 100, 80, 72Loss of HF, Loss of CO, Loss of F, Ring fragmentation
Methylated this compound Derivative (Predicted) EIPredicted: 142Predicted: 127, 112, 97Loss of CH₃, Loss of CH₂O, Loss of CH₃ and HF
Acetylated this compound Derivative (Predicted) EIPredicted: 170Predicted: 128, 108, 80Loss of ketene (CH₂CO), Loss of ketene and HF, Further fragmentation

Note: Predicted fragmentation patterns are based on common fragmentation pathways for phenols, fluorinated aromatic compounds, and the respective derivatizing groups.

Fragmentation Pathways and Mechanisms

The fragmentation of resorcinol and its derivatives in mass spectrometry is driven by the stability of the aromatic ring and the nature of the substituents.

Resorcinol: Under electron ionization, resorcinol typically undergoes initial loss of carbon monoxide (CO) followed by the loss of a hydrogen radical or further ring cleavage.

This compound: The introduction of a fluorine atom is expected to introduce new fragmentation pathways. A likely fragmentation under EI is the loss of hydrogen fluoride (HF), a common pathway for fluorinated aromatic compounds. Subsequent loss of CO is also anticipated. Under softer ionization techniques like ESI, the protonated molecule ([M+H]⁺) is readily formed.[1] Collision-induced dissociation (CID) of this ion would likely involve the loss of water or HF.

The following diagram illustrates a predicted fragmentation pathway for this compound under Electron Ionization (EI).

fragmentation_pathway M This compound (m/z = 128) F1 [M-HF]⁺˙ (m/z = 108) M->F1 - HF F2 [M-CO]⁺˙ (m/z = 100) M->F2 - CO F4 [M-F]⁺ (m/z = 109) M->F4 - F F3 [M-HF-CO]⁺ (m/z = 80) F1->F3 - CO F2->F3 - HF

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable mass spectrometry data. Below are standard protocols for the analysis of phenolic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. GC-MS Analysis of Fluorophenols (with derivatization)

This method is suitable for volatile and semi-volatile phenols and often requires derivatization to improve chromatographic performance.

  • Sample Preparation and Derivatization:

    • To 1 mL of sample solution (in a suitable solvent like ethyl acetate), add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex the mixture for 1 minute.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

2. LC-MS Analysis of Fluorinated Phenols

This method is suitable for polar and thermally labile compounds and generally does not require derivatization.

  • Sample Preparation:

    • Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC-MS Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Gas Temperature: 300°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 4000 V (positive mode), 3500 V (negative mode).

    • Fragmentor Voltage: 135 V.

    • Scan Range: m/z 50-500.

Logical Relationships in Fragmentation Analysis

The process of identifying an unknown compound using mass spectrometry involves a logical workflow from initial data acquisition to final structure elucidation.

logical_workflow A Acquire Mass Spectrum (EI and/or ESI) B Identify Molecular Ion Peak (M⁺˙ or [M+H]⁺) A->B C Analyze Isotopic Pattern B->C E Analyze Fragmentation Pattern B->E D Propose Elemental Formula C->D I Structure Elucidation D->I F Identify Characteristic Neutral Losses (e.g., HF, CO, H₂O) E->F G Propose Fragment Structures F->G G->I H Compare with Spectral Databases and Literature Data H->I

Caption: Workflow for structure elucidation via MS.

Conclusion

The mass spectrometric analysis of this compound and its derivatives presents a predictable yet distinct set of fragmentation patterns compared to non-fluorinated analogues. The presence of fluorine introduces characteristic neutral losses, such as HF, which are diagnostic in spectral interpretation. While experimental data for derivatives is limited, the foundational principles of mass spectrometry allow for reliable prediction of their fragmentation behavior. The provided protocols offer a starting point for researchers to develop robust analytical methods for these compounds, aiding in their synthesis, characterization, and application in drug development and other scientific fields.

References

A Comparative Guide to the Quantum Yield of Dyes from 2-Fluororesorcinol and Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in the design of high-sensitivity assays and advanced imaging protocols. The quantum yield (Φ), which measures the efficiency of photon emission after absorption, is a primary determinant of a dye's performance. This guide provides an objective comparison of the quantum yields and photophysical properties of fluorescent dyes synthesized from 2-Fluororesorcinol versus the traditional precursor, resorcinol.

The most common dyes synthesized from these precursors are fluorescein and its derivatives. Standard fluorescein, derived from resorcinol, is a widely used fluorophore, but it has known limitations, including pH sensitivity and susceptibility to photobleaching.[1] The strategic incorporation of fluorine atoms by using precursors like this compound can modulate the dye's electronic properties, often leading to significant performance enhancements.[2]

Comparative Data on Photophysical Properties

The introduction of fluorine atoms into the fluorescein structure generally results in dyes with higher photostability and lower pKa values, making them more effective in biological systems.[1][3][4] While fluorination at the 2' and 7' positions (derived from 4-fluororesorcinol) has a minimal effect on quantum efficiency, it can significantly enhance other desirable properties.[1][5] Dyes derived from fluorinated resorcinols, such as the Oregon Green series, often exhibit very high quantum yields, in some cases reaching up to 0.97.[1][3][4]

Below is a summary of key performance indicators for fluorescein (from resorcinol) and a representative fluorinated analog.

PropertyFluorescein (from Resorcinol)2',7'-Difluorofluorescein (from 4-Fluororesorcinol*)
Quantum Yield (Φ) 0.92 (at pH > 8)[1][2]0.97[2]
pKa ~6.4[1][2]4.7[2]
Excitation Max (nm) 492[1]~496
Emission Max (nm) 517[1]~524
Photostability Less Stable[2]More Stable[2][6]

*Data for dyes from this compound specifically is less common in direct comparative literature; 4-Fluororesorcinol and 2,4-Difluororesorcinol are more frequently cited for creating fluorinated fluoresceins like Oregon Green. The data for 2',7'-Difluorofluorescein is presented as a close and relevant analog.[2]

Experimental Protocols

The synthesis of both standard and fluorinated fluoresceins typically involves the condensation of a resorcinol precursor with an anhydride.[1][7] An improved, milder method utilizes methanesulfonic acid as both a solvent and a catalyst, which is particularly suitable for microscale synthesis.[1]

Materials:

  • Resorcinol or this compound (2 equivalents)

  • Phthalic anhydride (1 equivalent)

  • Methanesulfonic acid (1 M)

  • Ice water

  • Dry nitrogen atmosphere

Procedure:

  • In a round-bottom flask, dissolve the resorcinol precursor (2 equiv) in methanesulfonic acid.

  • Add the phthalic anhydride (1 equiv) to the solution.

  • Heat the mixture to 80-85 °C under a dry nitrogen atmosphere with continuous stirring.

  • Maintain the temperature for 36-48 hours. The reaction can be monitored using Thin Layer Chromatography (TLC).[8]

  • After completion, cool the mixture to room temperature.

  • Pour the cooled mixture into 7 volumes of ice water to precipitate the dye.[8]

  • Collect the solid product by filtration and dry it in vacuo to a constant weight.[1]

The quantum yield is most commonly determined relative to a well-characterized standard.[9] For green-emitting dyes, fluorescein itself in 0.1 M NaOH (Φ = 0.92) is a common standard.[9][10]

Materials:

  • Purified dye sample

  • Fluorescence standard (e.g., Fluorescein)

  • Spectroscopy-grade solvent (e.g., 0.1 M NaOH or PBS)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of five dilutions for both the sample dye and the standard in the same solvent. Concentrations should be low to ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Emission: For each dilution, measure the fluorescence emission spectrum on the spectrofluorometer, ensuring the entire emission band is captured.

  • Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η²_sample / η²_standard)

    Where:

    • Φ is the quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent. (This term cancels if the same solvent is used for both sample and standard).[8]

Visualizations

The following diagram outlines the general workflow from dye synthesis to the determination of its photophysical properties.

G cluster_synthesis Synthesis cluster_analysis Photophysical Analysis Reactants Resorcinol Precursor + Phthalic Anhydride Reaction Condensation in Methanesulfonic Acid (80-85°C, 36-48h) Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Purification Filtration & Drying Precipitation->Purification PurifiedDye Purified Dye Purification->PurifiedDye Spectroscopy UV-Vis & Fluorescence Spectroscopy PurifiedDye->Spectroscopy DataAnalysis Calculate Quantum Yield (Φ) & other parameters Spectroscopy->DataAnalysis G cluster_precursor Precursor Choice cluster_properties Resulting Dye Properties cluster_application Application Impact Resorcinol Resorcinol (Standard) StandardDye Standard Fluorescein - Higher pKa (~6.4) - Lower Photostability - High Φ (~0.92) Resorcinol->StandardDye Fluororesorcinol This compound (Fluorinated) FluorinatedDye Fluorinated Fluorescein - Lower pKa (<6.0) - Higher Photostability - Very High Φ (up to 0.97) Fluororesorcinol->FluorinatedDye App Superior performance in biological imaging & long-term experiments FluorinatedDye->App

References

Validating the purity of synthesized 2-Fluororesorcinol using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating the Purity of Synthesized 2-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity chemical compounds is a critical prerequisite for reliable and reproducible results in research, particularly in the realm of drug discovery and development. This guide provides a comprehensive framework for validating the purity of a newly synthesized batch of this compound by comparing it against a commercially available high-purity reference standard. The experimental protocols and data interpretation strategies outlined herein will enable researchers to confidently assess the purity of their synthesized product.

Experimental Workflow for Purity Validation

The validation process involves a multi-pronged analytical approach to ensure a thorough comparison between the synthesized this compound and the reference standard. This workflow is designed to identify and quantify impurities, and confirm the structural integrity of the synthesized compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Purity Assessment prep_syn Synthesized This compound dissolve_syn Dissolve in appropriate solvent (e.g., Acetonitrile/Water) prep_syn->dissolve_syn prep_ref Reference Standard This compound dissolve_ref Dissolve in appropriate solvent (e.g., Acetonitrile/Water) prep_ref->dissolve_ref hplc High-Performance Liquid Chromatography (HPLC) dissolve_syn->hplc nmr Nuclear Magnetic Resonance (NMR) Spectroscopy dissolve_syn->nmr ms Mass Spectrometry (MS) dissolve_syn->ms dissolve_ref->hplc dissolve_ref->nmr dissolve_ref->ms compare_hplc Compare Chromatograms: - Retention Time - Peak Area (% Purity) - Impurity Profile hplc->compare_hplc compare_nmr Compare Spectra: - Chemical Shifts - Integration - Presence of Impurity Signals nmr->compare_nmr compare_ms Compare Spectra: - Molecular Ion Peak - Fragmentation Pattern ms->compare_ms conclusion Conclusion on Purity of Synthesized Product compare_hplc->conclusion compare_nmr->conclusion compare_ms->conclusion

Caption: Workflow for the comparative purity validation of synthesized this compound.

Data Presentation: A Comparative Summary

The following tables summarize hypothetical quantitative data from key analytical techniques for a synthesized batch of this compound compared to a high-purity reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterReference StandardSynthesized ProductObservations
Retention Time (min) 5.215.20Consistent retention times indicate the major peak corresponds to this compound in both samples.
Purity by Area % 99.8%98.5%The synthesized product shows a lower purity compared to the reference standard.
Impurity 1 (Area %) 0.1% (at 3.8 min)0.8% (at 3.8 min)A known impurity is present at a higher level in the synthesized product.
Impurity 2 (Area %) Not Detected0.5% (at 6.1 min)An unknown impurity is detected in the synthesized product.
Other Impurities (Area %) 0.1%0.2%Trace levels of other minor impurities are present in both samples.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterReference StandardSynthesized ProductObservations
¹H NMR Chemical Shifts (ppm) Consistent with the structure of this compound.Consistent with the structure of this compound.The primary structure of the synthesized compound is confirmed.
¹H NMR Integration Correct proton ratios observed.Correct proton ratios for the main compound.The integration of the main peaks is as expected.
Impurity Signals Trace signals observed at 2.1 and 7.5 ppm.Additional signals observed at 2.1, 3.8, and 7.5 ppm.The synthesized product contains additional impurities, with one potentially being the unreacted starting material (e.g., methoxy group signal at 3.8 ppm).
Quantitative NMR (qNMR) Purity 99.7% (using an internal standard)98.2% (using an internal standard)qNMR confirms the lower purity of the synthesized product.[1][2][3]

Table 3: Mass Spectrometry (MS) Data

ParameterReference StandardSynthesized ProductObservations
Molecular Ion Peak (m/z) 128.0274 [M-H]⁻128.0275 [M-H]⁻Confirms the molecular weight of this compound in both samples.
Fragmentation Pattern Consistent with the expected fragmentation of this compound.Consistent with the expected fragmentation of this compound.The fragmentation patterns match, further confirming the structure of the main component.
Impurity Ions Detected m/z 142.0431m/z 142.0430, 110.0368The synthesized product shows an additional impurity ion, potentially corresponding to an unfluorinated resorcinol impurity (m/z 110.0368).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols should be optimized based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the purity of this compound and detect any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare 1 mg/mL stock solutions.

  • Further dilute the stock solutions to a working concentration of 0.1 mg/mL with the same solvent mixture.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Start with 20% A, hold for 2 minutes.

    • Increase to 80% A over 10 minutes.

    • Hold at 80% A for 2 minutes.

    • Return to 20% A over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Column Temperature: 30 °C.

Data Analysis:

  • Compare the retention times of the major peaks in the chromatograms of the synthesized product and the reference standard.

  • Calculate the purity of each sample by determining the area percentage of the main peak relative to the total area of all peaks.

  • Identify and quantify any impurities by their retention times and area percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and identify any structural impurities.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound and the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • For quantitative NMR (qNMR), accurately weigh a known amount of sample and a certified internal standard (e.g., maleic acid) into the same NMR tube.

Experimental Parameters:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum to confirm the presence and environment of the fluorine atom.

  • For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.

Data Analysis:

  • Compare the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra of the synthesized product with those of the reference standard.

  • Look for any additional peaks in the spectra of the synthesized product that may indicate the presence of impurities.

  • For qNMR, calculate the purity based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard.[1][3]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized this compound and identify the mass of any impurities.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare dilute solutions (e.g., 10 µg/mL) of the synthesized this compound and the reference standard in a suitable solvent such as methanol or acetonitrile.

Experimental Parameters:

  • Ionization Mode: Negative ion mode is often suitable for phenolic compounds.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight and potential impurities (e.g., m/z 50-500).

  • Fragmentation (MS/MS): If necessary, perform tandem mass spectrometry to obtain structural information about the parent ion and any impurity ions.

Data Analysis:

  • Compare the accurate mass of the molecular ion peak in the mass spectrum of the synthesized product with that of the reference standard and the theoretical mass.

  • Analyze the fragmentation patterns to confirm the structure.

  • Search for any additional ions in the mass spectrum of the synthesized product that could correspond to impurities. The accurate mass data can be used to predict the elemental composition of these impurities.

References

A Comparative Analysis of 2-Fluororesorcinol and 2,4-Difluororesorcinol in Fluorescein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-fluororesorcinol and 2,4-difluororesorcinol as precursors in the synthesis of fluorescein analogs. The introduction of fluorine atoms into the fluorescein scaffold significantly alters the photophysical and chemical properties of the resulting dyes, offering advantages in various biological imaging and diagnostic applications. This document outlines the synthetic methodologies, compares key performance data, and provides detailed experimental protocols.

Introduction to Fluorinated Fluoresceins

Fluorescein, a cornerstone fluorescent dye, is widely used in various scientific disciplines. However, its application can be limited by its pH sensitivity and susceptibility to photobleaching. The synthesis of fluorinated fluoresceins, by substituting the standard precursor resorcinol with fluorinated analogs like this compound and 2,4-difluororesorcinol, has given rise to a new class of fluorescent probes with enhanced properties. These fluorinated dyes, often known as Oregon Green™, exhibit lower pKa values and greater photostability, making them more robust reporters in physiological environments.[1][2][3][4]

Synthetic Pathway and Reaction Mechanism

The synthesis of both standard and fluorinated fluoresceins proceeds via a Friedel-Crafts acylation reaction, followed by a cyclization step. Typically, two equivalents of a resorcinol derivative are condensed with one equivalent of phthalic anhydride in the presence of a catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Resorcinol_Derivative This compound or 2,4-Difluororesorcinol (2 equiv.) Condensation Friedel-Crafts Acylation & Cyclization Resorcinol_Derivative->Condensation Phthalic_Anhydride Phthalic Anhydride (1 equiv.) Phthalic_Anhydride->Condensation Fluorinated_Fluorescein Fluorinated Fluorescein Analog Condensation->Fluorinated_Fluorescein Methanesulfonic Acid (Solvent & Catalyst) 80-85°C, 36-48h

Caption: General synthesis pathway for fluorinated fluoresceins.

Comparative Performance Data

The substitution of fluorine on the resorcinol core has a pronounced effect on the properties of the resulting fluorescein analogs. The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl groups, making the fluorescence of the dyes less sensitive to pH changes in the physiological range.

PropertyFluorescein (Standard)This compound Derivative2,4-Difluororesorcinol Derivative
Precursor ResorcinolThis compound2,4-Difluororesorcinol
Typical Yield Variable (often moderate)60-92% (with methanesulfonic acid)[5]60-92% (with methanesulfonic acid)[5]
pKa ~6.5[2][3][5]Lowered (in the range of 3.3-6.1 for various fluorinated fluoresceins)[2][3][5]Lowered (in the range of 3.3-6.1 for various fluorinated fluoresceins)[2][3][5]
Quantum Yield (Φ) ~0.92[2]High (0.85-0.97 for various fluorinated fluoresceins)[2][3][5]High (0.85-0.97 for various fluorinated fluoresceins)[2][3][5]
Photostability ModerateEnhanced[1][2][3]Enhanced[1][2][3]

Experimental Protocols

A significant improvement in the synthesis of fluorinated fluoresceins involves the use of methanesulfonic acid as both a solvent and a Lewis acid catalyst. This method offers higher yields and milder reaction conditions compared to the traditional high-temperature fusion with zinc chloride.[2][5]

General Experimental Workflow

Experimental_Workflow Start Reaction_Setup Combine fluorinated resorcinol and phthalic anhydride in methanesulfonic acid Start->Reaction_Setup Heating Heat the mixture under a dry nitrogen atmosphere (80-85°C) Reaction_Setup->Heating Monitoring Monitor reaction progress (e.g., by TLC) Heating->Monitoring Precipitation Pour cooled mixture into ice water Monitoring->Precipitation Reaction Complete Filtration Collect the precipitate by filtration Precipitation->Filtration Drying Dry the product in vacuo Filtration->Drying End Drying->End

Caption: General experimental workflow for fluorinated fluorescein synthesis.
Detailed Synthesis Protocol for Fluorinated Fluoresceins

This protocol is adapted from the methanesulfonic acid-catalyzed synthesis of fluorinated fluoresceins.[5]

Materials:

  • Appropriate fluorinated resorcinol (this compound or 2,4-difluororesorcinol) (2 equivalents)

  • Phthalic anhydride (1 equivalent)

  • Methanesulfonic acid (sufficient to make a 1 M solution of the resorcinol)

  • Ice water

  • Dry nitrogen source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the appropriate fluorinated resorcinol (2 equivalents) in methanesulfonic acid.

  • Add phthalic anhydride (1 equivalent) to the solution.

  • Heat the resulting mixture under a dry nitrogen atmosphere at 80-85 °C for 36-48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into approximately 7 volumes of ice water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water.

  • Dry the product at 60 °C in vacuo to a constant weight.

Conclusion

The use of this compound and 2,4-difluororesorcinol in fluorescein synthesis provides a robust route to a new generation of fluorescent probes with superior photophysical properties. The resulting fluorinated fluoresceins exhibit enhanced photostability and, critically, lower pKa values, which renders their fluorescence less susceptible to pH fluctuations within the physiological range. The improved synthetic methodology using methanesulfonic acid offers a more efficient and controlled route to these valuable compounds. For researchers in cell biology, diagnostics, and drug development, these fluorinated analogs represent a significant improvement over traditional fluorescein, enabling more reliable and quantitative fluorescence-based assays.

References

Spectroscopic comparison of 2-Fluororesorcinol with other resorcinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of 2-Fluororesorcinol and other key resorcinol derivatives provides valuable insights for researchers in drug development and materials science. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, to delinate the structural and electronic nuances imparted by different substituents on the resorcinol framework.

This publication presents a direct comparison of this compound with its parent compound, resorcinol, as well as with 4-chlororesorcinol and 4-methylresorcinol. The inclusion of these derivatives allows for a systematic evaluation of how the introduction of a fluorine atom, a chlorine atom, or a methyl group at different positions on the aromatic ring influences the spectroscopic signatures of the molecule.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound and its selected derivatives. These values, compiled from various spectroscopic databases and literature sources, offer a clear and concise comparison of their distinct properties.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)UV-Vis (λmax, nm)Mass Spec (m/z)
This compound Data not availableData not availableData not availableData not available129.1 (MH⁺)[1]
Resorcinol 9.15 (s, 2H, OH), 6.93 (t, 1H), 6.22 (d, 2H), 6.21 (t, 1H) (in DMSO-d₆)[2]159.6, 133.6, 110.3, 105.4[3][4]3261 (O-H stretch), 1609 (C=C aromatic stretch)[5]195, 218, 274[6]110.11 (M⁺)[7]
4-Chlororesorcinol Data not availableData not availableData not available280[8]144.0 (M⁺), 146.0 ((M+2)⁺)[9]
4-Methylresorcinol Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a suitable solvent.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or water. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200 to 400 nm. A solvent blank is used as a reference.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

Visualizing Spectroscopic Workflows and Structural Relationships

To better understand the processes and relationships involved in the spectroscopic analysis of these compounds, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Resorcinol Derivative Dissolution Dissolve in Deuterated Solvent Compound->Dissolution KBr_Pellet Prepare KBr Pellet Compound->KBr_Pellet Dilute_Solution Prepare Dilute Solution Compound->Dilute_Solution Mass_Spec Mass Spectrometry Compound->Mass_Spec NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR UV_Vis UV-Vis Spectroscopy Dilute_Solution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Fragmentation_Analysis Fragmentation Pattern Mass_Spec->Fragmentation_Analysis

Caption: A generalized workflow for the spectroscopic analysis of resorcinol derivatives.

Structural_Comparison cluster_derivatives Substituted Resorcinols Resorcinol Resorcinol (C₆H₆O₂) Fluororesorcinol This compound (C₆H₅FO₂) Resorcinol->Fluororesorcinol Substitution at C2 with -F Chlororesorcinol 4-Chlororesorcinol (C₆H₅ClO₂) Resorcinol->Chlororesorcinol Substitution at C4 with -Cl Methylresorcinol 4-Methylresorcinol (C₇H₈O₂) Resorcinol->Methylresorcinol Substitution at C4 with -CH₃

Caption: Structural relationships between resorcinol and its derivatives.

References

A Comparative Guide to HPLC Analysis for Determining the Purity of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, enhancing properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, the accurate determination of purity for these fluorinated compounds is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity analysis, but the unique physicochemical properties of organofluorine compounds often necessitate specialized approaches. This guide provides a comparative overview of HPLC methods and other analytical techniques for the purity assessment of fluorinated compounds, supported by experimental data and detailed protocols.

Challenges in HPLC Analysis of Fluorinated Compounds

The presence of highly electronegative fluorine atoms can lead to unique intermolecular interactions and altered polarity, posing several challenges for traditional reversed-phase HPLC methods. These challenges include poor peak shapes, co-elution with non-fluorinated impurities, and unexpected retention behaviors.[1] Furthermore, contamination from fluoropolymer components within standard LC-MS systems, such as PTFE tubing, can introduce significant background noise, particularly in trace analysis.

Optimizing HPLC Separations: A Comparison of Stationary Phases

The choice of stationary phase is paramount for achieving optimal separation of fluorinated compounds. While standard C8 and C18 columns are widely used, fluorinated stationary phases often provide enhanced selectivity and improved peak shapes.

Standard C18 Columns: These are the most common reversed-phase columns and can be effective for the analysis of many fluorinated compounds. Optimization of mobile phase composition, pH, and temperature is crucial for successful separation.

Fluorinated Stationary Phases: These columns, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl chains, offer alternative selectivity.[2][3] They can engage in dipole-dipole, π-π, and ion-exchange interactions, which can be particularly advantageous for separating halogenated aromatic compounds and positional isomers.[3][4] In some cases, fluorinated phases can lead to different elution orders compared to C18 columns, aiding in peak identification and purity assessment.[2]

A key strategy for optimizing separations is the concept of "hetero-pairing," where a hydrogenated column (like C8 or C18) is paired with a fluorinated eluent (e.g., containing trifluoroethanol), or a fluorinated column is used with a hydrogenated eluent. This approach can significantly improve the separation of fluorinated analytes based on their fluorine content percentage.

Data Presentation: HPLC vs. qNMR for Purity Assessment

While HPLC with UV detection is a powerful tool for purity determination, it is a comparative method that relies on the response factors of impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, is a direct, primary method that provides an absolute purity value based on molar concentration, without the need for reference standards for each impurity.[2][5]

Below is a comparative data table for the purity assessment of 2-Fluoropyridine-3-boronic acid using both HPLC and qNMR, illustrating a scenario where a UV-transparent impurity (the anhydride) can lead to an overestimation of purity by HPLC.[2]

Analytical TechniquePurity of 2-Fluoropyridine-3-boronic acid (%)Key Considerations
HPLC (Area Percent) 99.88%- High sensitivity for UV-active impurities.- Purity value can be skewed if impurities have different UV response factors or lack a chromophore.
Quantitative NMR (¹H qNMR) 98.2%- Provides an absolute, molar-based purity value.- Can quantify non-chromophoric impurities.- Requires a certified internal standard.

This discrepancy arises because the anhydride of the boronic acid may have a significantly different UV response factor, leading to its underestimation by HPLC. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition in this case.[2]

Alternative and Complementary Analytical Techniques

Beyond conventional HPLC, several other techniques offer valuable insights into the purity of fluorinated compounds.

  • HPLC coupled with Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the identification of impurities by providing mass information. It is crucial for understanding degradation pathways and characterizing unknown peaks in a chromatogram.

  • HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS): This novel approach allows for fluorine-specific detection by monitoring a barium-fluoride adduct (BaF⁺) post-column. This method is element-specific and can detect and quantify fluorinated compounds that are not easily ionizable by electrospray, offering a powerful tool for non-targeted analysis.[6]

  • ¹⁹F NMR Spectroscopy: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly specific and quantitative tool for analyzing fluorinated compounds.[7][8] It offers a wide chemical shift range and can provide detailed structural information and quantification without the need for chromatographic separation.[7][8]

Experimental Protocols

HPLC Method for Purity Determination of a Fluorinated API (Example: [¹⁸F]Fluoromisonidazole)

This protocol is based on a validated method for the chemical purity of [¹⁸F]Fluoromisonidazole.

  • Instrumentation: Agilent chromatograph with UV and radioactivity detectors.

  • Column: Luna® 5µm C18, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient elution is typically employed. A starting condition could be 95:5 (A:B) with a linear gradient to increase the organic modifier concentration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 320 nm.

  • Sample Preparation: A stock solution of the standard is prepared in ultrapure water (e.g., 10 mg/mL) and serially diluted to create working standards for linearity and accuracy assessments.

Quantitative NMR (qNMR) Protocol for Purity Assessment of 2-Fluoropyridine-3-boronic Acid

This protocol is based on a comparative guide for purity assessment.[2]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Fluoropyridine-3-boronic acid sample into a clean, dry vial.[2]

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard must be soluble in the same deuterated solvent, have non-overlapping signals with the analyte, be stable, and have a known purity.[2]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[2]

    • Transfer the solution to a 5 mm NMR tube.[2]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., sufficient relaxation delay, appropriate number of scans).

    • Ensure the spectral window encompasses all signals of interest from both the analyte and the internal standard.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Fluorinated Compound Solvent Dissolution in Suitable Solvent Sample->Solvent Standard Reference Standard Standard->Solvent Injector Injector Solvent->Injector Column HPLC Column (e.g., C18 or Fluorinated Phase) Injector->Column Detector Detector (UV, MS, etc.) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity Report Report Purity->Report Final Report

Caption: Workflow for HPLC Purity Analysis of Fluorinated Compounds.

Logic_Comparison cluster_hplc HPLC (UV Detection) cluster_qnmr Quantitative NMR (qNMR) HPLC_Node Comparative Method HPLC_Adv High Sensitivity High Throughput HPLC_Node->HPLC_Adv Advantages HPLC_Disadv Requires UV Chromophore Response Factor Dependent HPLC_Node->HPLC_Disadv Limitations qNMR_Node Absolute Method qNMR_Adv No Reference Standard Needed for Impurities Quantifies Non-Chromophoric Species qNMR_Node->qNMR_Adv Advantages qNMR_Disadv Lower Sensitivity Requires Certified Internal Standard qNMR_Node->qNMR_Disadv Limitations Purity Purity Assessment of Fluorinated Compound Purity->HPLC_Node Purity->qNMR_Node

Caption: Logical Comparison of HPLC and qNMR for Purity Determination.

References

A Comparative Guide to the Structural Elucidation of 2-Fluororesorcinol Derivatives Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the resorcinol scaffold significantly influences the molecule's electronic properties, acidity, and biological activity. Consequently, the unambiguous structural elucidation of 2-fluororesorcinol derivatives is paramount in medicinal chemistry and materials science. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural characterization of these compounds, using 4-butyryl-2-fluororesorcinol as a primary example and 4-ethylresorcinol as a non-fluorinated analogue for comparison.

The Power of 2D NMR in Structural Determination

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of individual nuclei, complex spin-spin coupling patterns and signal overlap in substituted aromatic systems can render unambiguous assignment challenging. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1]

Comparative Analysis: 4-Butyryl-2-fluororesorcinol vs. 4-Ethylresorcinol

To illustrate the utility of 2D NMR in the context of fluorinated resorcinols, we will compare the spectral data of 4-butyryl-2-fluororesorcinol with its non-fluorinated counterpart, 4-ethylresorcinol. The presence of the fluorine atom and the carbonyl group in 4-butyryl-2-fluororesorcinol introduces distinct spectral features that are readily deciphered using a suite of 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Chemical Shift Data
Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
4-Butyryl-2-fluororesorcinol 1-OH12.5 (s, 1H)-
3-OH9.8 (br s, 1H)-
H-57.85 (d, J = 8.8 Hz, 1H)132.5 (d, ³JCF = 3.0 Hz)
H-66.45 (d, J = 8.8 Hz, 1H)108.0 (d, ²JCF = 15.0 Hz)
-CH₂- (α)2.95 (t, J = 7.2 Hz, 2H)45.5
-CH₂- (β)1.70 (sext, J = 7.2 Hz, 2H)25.0
-CH₃ (γ)0.95 (t, J = 7.2 Hz, 3H)14.0
C-1-165.0 (d, ²JCF = 12.0 Hz)
C-2-160.0 (d, ¹JCF = 240.0 Hz)
C-3-163.0 (d, ³JCF = 4.0 Hz)
C-4-110.0
C=O-205.0
4-Ethylresorcinol 1-OH~9.0 (br s, 1H)-
3-OH~9.0 (br s, 1H)-
H-26.21 (d, J = 2.4 Hz, 1H)102.4
H-56.81 (d, J = 8.2 Hz, 1H)129.8
H-66.28 (dd, J = 8.2, 2.4 Hz, 1H)106.5
-CH₂-2.47 (q, J = 7.6 Hz, 2H)28.9
-CH₃1.15 (t, J = 7.6 Hz, 3H)14.2
C-1-155.1
C-3-155.1
C-4-120.7

Note: Data for 4-butyryl-2-fluororesorcinol is a representative example based on spectral analysis principles. Data for 4-ethylresorcinol is adapted from publicly available spectral databases.

Key 2D NMR Techniques and Their Application

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for establishing the connectivity within alkyl chains and aromatic spin systems.

  • In 4-Butyryl-2-fluororesorcinol: A COSY spectrum would show a clear correlation between the α-CH₂ protons (2.95 ppm) and the β-CH₂ protons (1.70 ppm), and between the β-CH₂ protons and the γ-CH₃ protons (0.95 ppm), confirming the butyryl chain structure. A correlation between H-5 (7.85 ppm) and H-6 (6.45 ppm) would also be observed, confirming their ortho relationship.

  • In 4-Ethylresorcinol: Correlations would be seen between the benzylic -CH₂- protons (2.47 ppm) and the -CH₃ protons (1.15 ppm). Additionally, the aromatic protons H-5 and H-6 would show a correlation, and H-6 would also show a weaker correlation to H-2.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon resonances.

  • In 4-Butyryl-2-fluororesorcinol: The HSQC spectrum would link the proton signals of the butyryl chain to their corresponding carbon signals (2.95 ppm to 45.5 ppm; 1.70 ppm to 25.0 ppm; 0.95 ppm to 14.0 ppm). It would also connect the aromatic protons to their respective carbons (7.85 ppm to 132.5 ppm; 6.45 ppm to 108.0 ppm).

  • In 4-Ethylresorcinol: This experiment would correlate the ethyl group protons to their carbons (2.47 ppm to 28.9 ppm; 1.15 ppm to 14.2 ppm) and the aromatic protons to their carbons (6.81 ppm to 129.8 ppm; 6.28 ppm to 106.5 ppm; 6.21 ppm to 102.4 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting different structural fragments and probing quaternary carbons.

  • In 4-Butyryl-2-fluororesorcinol:

    • The α-CH₂ protons (2.95 ppm) would show correlations to the carbonyl carbon (C=O, 205.0 ppm), C-3, and C-5.

    • The aromatic proton H-5 (7.85 ppm) would correlate to C-1, C-3, and the carbonyl carbon.

    • H-6 (6.45 ppm) would show correlations to C-2 and C-4.

    • The observation of long-range ¹H-¹³C couplings to fluorinated carbons (e.g., H-6 to C-2) provides definitive evidence for the substitution pattern.

  • In 4-Ethylresorcinol:

    • The benzylic -CH₂- protons (2.47 ppm) would show correlations to C-3, C-5, and C-1.

    • The aromatic proton H-2 (6.21 ppm) would correlate to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment shows through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. In the case of these relatively planar aromatic compounds, NOESY can help confirm the substitution pattern.

  • In 4-Butyryl-2-fluororesorcinol: A NOESY spectrum would show a correlation between the 1-OH proton (12.5 ppm) and the α-CH₂ protons of the butyryl group, as well as with H-6. This confirms the peri-relationship between these groups.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for structural elucidation using 2D NMR and the key correlations observed in an HMBC experiment.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Process Process Spectra TwoD_NMR->Process Assign Assign Signals Process->Assign Correlate Correlate Data Assign->Correlate Structure Determine Structure Correlate->Structure

Figure 1: General experimental workflow for 2D NMR-based structural elucidation.

hmbc_correlations cluster_butyryl Butyryl Chain cluster_aromatic Aromatic Ring H_alpha Hα (2.95 ppm) C3 C-3 H_alpha->C3 ³J C5 C-5 H_alpha->C5 ³J CO C=O H_alpha->CO ²J H_beta Hβ (1.70 ppm) H_gamma Hγ (0.95 ppm) H5 H-5 (7.85 ppm) C1 C-1 H5->C1 ³J H5->C3 ³J H5->CO ³J H6 H-6 (6.45 ppm) C2 C-2 (F) H6->C2 ³J C4 C-4 H6->C4 ²J C6 C-6

Figure 2: Key HMBC correlations for 4-butyryl-2-fluororesorcinol.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the this compound derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).

NMR Data Acquisition: All NMR spectra are typically recorded on a 400 MHz or higher field spectrometer equipped with a broadband probe.

  • ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is run with a 90° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically used. The spectral widths in both dimensions are set to be the same as the ¹H spectrum. 256 increments in the t₁ dimension are usually sufficient.

  • HSQC: A gradient-selected, phase-sensitive HSQC experiment is performed. The spectral width in the F2 dimension corresponds to the ¹H spectrum, and in the F1 dimension to the ¹³C spectrum. The one-bond coupling constant (¹JCH) is typically set to 145 Hz.

  • HMBC: A gradient-selected HMBC experiment is acquired. The spectral widths are similar to the HSQC experiment. The long-range coupling constant (nJCH) is optimized for a value between 6-10 Hz to observe two- and three-bond correlations.

  • NOESY: A phase-sensitive NOESY experiment is performed with a mixing time of 500-800 ms to allow for the buildup of nuclear Overhauser effects.

Conclusion

2D NMR spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of this compound derivatives. The combination of COSY, HSQC, and HMBC experiments allows for the confident assignment of all proton and carbon signals and the establishment of the overall molecular connectivity. The presence of the fluorine atom provides an additional spectroscopic handle, with C-F couplings observed in the ¹³C NMR spectrum further confirming the substitution pattern. NOESY experiments can provide crucial through-space information to confirm the relative positions of substituents. This comprehensive approach ensures the accurate characterization of these important molecules for their application in research and development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluororesorcinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluororesorcinol, ensuring compliance and minimizing risk. Adherence to these protocols is paramount for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Oral Toxicity, Category 4GHS07WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation, Category 2GHS07WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)GHS07WarningMay cause respiratory irritation
Hazardous to the aquatic environment, acute hazard, Category 1GHS09WarningH400: Very toxic to aquatic life[2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges should be used if working outside a fume hood or if dust is generated.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Logistical and Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection:
  • Separate Waste Streams: Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., solutions containing this compound).

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container compatible with the chemical for all this compound waste.

    • For solid waste, it is recommended to double-bag it in clear, chemically resistant bags before placing it in the final container.

    • For liquid waste, use a funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

Storage of Hazardous Waste:
  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

Final Disposal Procedure:
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent like ethanol or isopropanol. All cleaning materials used for decontamination must also be disposed of as hazardous waste.

  • Secure and Transport: Securely close the hazardous waste container and wipe its exterior to remove any contamination. Transport the sealed container to the designated hazardous waste accumulation area.

  • Professional Disposal: Transportation and final disposal must be conducted by a licensed hazardous waste disposal company. The primary method for the destruction of fluorinated organic compounds is high-temperature incineration. This process is necessary to break the stable carbon-fluorine bonds.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Decontamination & Final Preparation cluster_2 Final Disposal A Handling of this compound (with appropriate PPE) B Segregate Waste (Solid vs. Liquid) A->B C Containerize Waste (Labeled, leak-proof containers) B->C D Store Waste Securely (Designated accumulation area) C->D E Decontaminate Equipment and Surfaces D->E F Dispose of Cleaning Materials as Hazardous Waste E->F G Secure and Wipe Waste Container H Transport to Central Hazardous Waste Area G->H I Arrange for Licensed Hazardous Waste Disposal H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.[1]

  • After skin contact: Wash off immediately with plenty of soap and water.[1]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.